4-(1H-1,2,3-Triazol-1-YL)piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(triazol-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYXVILDUZLWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Executive Summary
The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a range of biologically active agents.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of the parent compound, this compound. The synthetic strategy hinges on the robust and highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] We present a step-by-step protocol for the synthesis of the key 4-azidopiperidine precursor and its subsequent cycloaddition. Furthermore, this whitepaper establishes a self-validating system of analytical characterization, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to unequivocally confirm the identity and purity of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to this valuable molecular building block.
Introduction: The Strategic Value of the Triazolylpiperidine Core
The convergence of the piperidine ring and the 1,2,3-triazole moiety creates a molecular scaffold with significant therapeutic potential. Piperidines are among the most ubiquitous N-heterocycles in FDA-approved drugs, prized for their ability to improve physicochemical properties such as solubility and to serve as versatile anchors for interacting with biological targets.[1][5][6] The 1,2,3-triazole ring, often considered a bioisostere of the amide bond, offers a unique combination of chemical stability, hydrogen bonding capability, and dipolar character, which facilitates strong interactions with protein active sites.[7]
The synthesis of 1,4-disubstituted 1,2,3-triazoles has been revolutionized by the advent of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[8][9] This "click" reaction is renowned for its high yields, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide array of functional groups, making it an indispensable tool in drug discovery and chemical biology.[3][10]
This guide focuses on the most direct and reliable synthesis of the parent this compound, which serves as a foundational building block for more complex derivatives.[2][11] Our approach is centered on the cycloaddition of a 4-azidopiperidine precursor with a suitable alkyne.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis reveals the key disconnection through the triazole ring, identifying 4-azidopiperidine and acetylene as the primary synthons. This approach is strategically sound due to the commercial availability and straightforward synthesis of the required precursors.
Caption: Retrosynthetic analysis of the target molecule.
The overall synthetic workflow proceeds in three main stages: protection of the piperidine nitrogen, conversion to the azide intermediate, and the final CuAAC reaction followed by deprotection.
Caption: Overall synthetic workflow diagram.
Detailed Experimental Protocols
Synthesis of 1-Boc-4-azidopiperidine (Precursor)
The synthesis of the azide precursor from commercially available 1-Boc-4-piperidone is a critical first step. We employ a two-step sequence involving reduction to the alcohol followed by a Mitsunobu-type azidation.
Step A: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate
-
Rationale: The ketone must first be reduced to the corresponding alcohol to create a leaving group for the subsequent azidation step. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.
-
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in methanol (100 mL) at 0 °C (ice bath), add sodium borohydride (2.85 g, 75.3 mmol) portion-wise over 20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a white solid or colorless oil, which is typically used without further purification.
-
Step B: Synthesis of tert-butyl 4-azidopiperidine-1-carboxylate
-
Rationale: The conversion of the alcohol to the azide is achieved using diphenylphosphoryl azide (DPPA) and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This method avoids the need to first convert the alcohol to a tosylate or mesylate.
-
Procedure:
-
Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (from Step A, approx. 50.2 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.
-
Cool the solution to 0 °C and add DBU (9.0 mL, 60.2 mmol) dropwise.
-
Add DPPA (13.0 mL, 60.2 mmol) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Dilute the mixture with ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
-
Synthesis of this compound (Final Product)
Step C: CuAAC Reaction and Deprotection
-
Rationale: The core triazole ring is formed via the CuAAC reaction. We use an in-situ generation of the active Cu(I) catalyst from copper(II) sulfate and sodium ascorbate.[9][12] For the parent triazole, a source of acetylene is required. For safety and convenience, this can be generated in situ or a stable surrogate can be used. The final deprotection of the Boc group is achieved under acidic conditions.
-
Procedure:
-
Note: This protocol uses ethynyltrimethylsilane as a safe acetylene surrogate, which requires a subsequent desilylation step.
-
Click Reaction: In a round-bottom flask, dissolve tert-butyl 4-azidopiperidine-1-carboxylate (5.0 g, 22.1 mmol) in a 1:1 mixture of tert-butanol and water (100 mL).
-
Add ethynyltrimethylsilane (4.7 mL, 33.2 mmol).
-
To this stirred mixture, add a freshly prepared solution of sodium ascorbate (0.88 g, 4.4 mmol) in water (10 mL), followed by a solution of copper(II) sulfate pentahydrate (0.55 g, 2.2 mmol) in water (10 mL).
-
Stir the reaction vigorously at room temperature for 24 hours. The mixture will typically turn into a thick, light green or blue suspension.
-
Dilute with water (100 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude TMS-protected triazole.
-
Desilylation & Deprotection: Dissolve the crude intermediate in methanol (50 mL). Add potassium carbonate (K₂CO₃, 6.1 g, 44.2 mmol) and stir at room temperature for 6 hours to remove the TMS group.
-
Filter the mixture and concentrate the filtrate. Dissolve the residue in dichloromethane (DCM, 50 mL).
-
Cool to 0 °C and add trifluoroacetic acid (TFA, 17 mL, 221 mmol) dropwise.
-
Stir at room temperature for 2 hours until TLC indicates complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of water and basify to pH >10 with 2M NaOH.
-
Extract the aqueous layer with DCM (5 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield this compound as a solid or viscous oil.
-
Analytical Characterization
A rigorous and multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized compound.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: Prepare a sample by dissolving ~10-15 mg of the final product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Expected Results: The spectra should be clean, with sharp signals corresponding to the proposed structure.
| Technique | Expected Chemical Shifts (δ, ppm) | Rationale and Key Signals |
| ¹H NMR | ~8.0-7.5 (2H, s) ~4.5-4.2 (1H, m) ~3.4-3.2 (2H, m) ~2.9-2.7 (2H, m) ~2.3-2.1 (4H, m) ~1.8 (1H, br s) | Triazole Protons: Two distinct singlets for the C4-H and C5-H of the triazole ring.[13] Piperidine C4-H: A multiplet for the proton at the point of substitution. Piperidine Axial/Equatorial Protons: Complex multiplets for the remaining piperidine ring protons.[14] N-H Proton: A broad singlet for the piperidine amine proton, which may be exchangeable with D₂O. |
| ¹³C NMR | ~135-130 (1C) ~125-120 (1C) ~60-55 (1C) ~45-42 (2C) ~32-28 (2C) | Triazole Carbons: Two signals in the aromatic/vinylic region. Piperidine C4: Signal for the carbon atom attached to the triazole. Piperidine C2/C6 & C3/C5: Signals for the remaining piperidine carbons.[15] |
Mass Spectrometry (MS)
-
Protocol: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization. Analyze using Electrospray Ionization (ESI) in positive ion mode.
-
Expected Results: The mass spectrum will confirm the molecular weight of the compound.
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₇H₁₂N₄ | |
| Exact Mass | 152.1062 | Calculated monoisotopic mass. |
| [M+H]⁺ (m/z) | 153.1140 | The primary ion observed should correspond to the protonated molecule.[16] |
| Key Fragments | m/z ~125 m/z ~96 | Potential loss of N₂ from the triazole ring.[17] Fragmentation of the piperidine ring. |
Infrared (IR) Spectroscopy
-
Protocol: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Expected Results: The IR spectrum will confirm the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 | N-H Stretch | Secondary amine (piperidine) |
| 3150 - 3100 | C-H Stretch | Triazole ring C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic (piperidine CH₂) |
| ~1650 | C=C / C=N Stretch | Triazole ring vibrations[18][19] |
| 1250 - 1000 | N-N=N / C-N Stretch | Triazole ring and C-N bonds[20][21] |
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of this compound, a high-value scaffold for drug discovery. By leveraging the efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition, the target molecule can be prepared in a straightforward manner. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, provides a validated system for ensuring the structural integrity and purity of the final compound. The protocols and data presented herein serve as a reliable resource for researchers and chemists in the pharmaceutical and life sciences sectors, enabling the confident production and application of this important chemical entity.
References
-
Doluweera, S. P., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
Journal of Pharmaceutical and Pharmacological Sciences. (n.d.). Supplementary Information File. Available at: [Link]
-
El-Haty, M. T., et al. (2007). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Structure. Available at: [Link]
-
Kumar, R., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. (1969). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
RSC Publishing. (1969). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]
-
ResearchGate. (n.d.). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review | Request PDF. Available at: [Link]
-
ResearchGate. (n.d.). Experimental (a)[3] and theoretical (b) IR spectra of triazole. Available at: [Link]
-
MDPI. (2021). 4-(4-(((1H-Benzo[d][1][13][16]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Characterization, and Computational Studies. Available at: [Link]
-
Wang, F., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Tetrahedron Letters. Available at: [Link]
-
Chovatia, P. T., et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Frontiers. (2019). Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Rangaswamy, J., et al. (2017). Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review. RSC Advances. Available at: [Link]
-
DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]
-
Portoghese, P. S., et al. (1982). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 4-Piperidone synthesis. Available at: [Link]
-
ResearchGate. (2020). Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. Available at: [Link]
-
Parker, C. A., et al. (2018). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology. Available at: [Link]
-
Lakshman, M. K., et al. (2008). Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Available at: [Link]
Sources
- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A vibrational assignment for 1,2,3-triazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Physicochemical properties of 4-(1H-1,2,3-Triazol-1-YL)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Introduction
In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of heterocyclic building blocks, this compound has emerged as a particularly valuable synthon. Its unique combination of a flexible, basic piperidine ring and a rigid, polar triazole moiety offers a versatile platform for engaging with biological targets. Notably, this compound has been successfully incorporated as a C7 moiety in the development of novel fluoroquinolone antibacterial agents, demonstrating its potential to modulate pharmacological activity and overcome drug resistance.[1]
This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive analysis of the core physicochemical properties of this compound, offering not just data, but the underlying scientific context and field-proven methodologies for their determination. Understanding these properties is a critical prerequisite for its effective application in drug design, enabling rational optimization of solubility, permeability, and metabolic stability in next-generation drug candidates.
Core Physicochemical Profile
The utility of any molecular building block in drug discovery is fundamentally governed by its intrinsic physicochemical characteristics. These properties dictate how the molecule will behave in biological systems, from initial formulation to its interaction with the target protein. The key parameters for this compound are summarized below.
| Property | Data | Significance in Drug Development |
| Chemical Structure | A piperidine ring substituted at the 4-position with a 1H-1,2,3-triazole ring via a nitrogen atom. | The saturated piperidine ring provides a basic nitrogen center and conformational flexibility, while the planar, aromatic triazole ring acts as a rigid linker and potential hydrogen bond acceptor/donor. |
| CAS Number | 756476-21-8[2] | Provides a unique identifier for unambiguous substance identification and literature tracking. |
| Molecular Formula | C₇H₁₂N₄[2] | Defines the elemental composition, essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 152.20 g/mol [2] | A low molecular weight is generally favorable for oral bioavailability, aligning with Lipinski's Rule of Five. |
| pKa (Predicted) | ~8.5-9.5 (Piperidine N); ~1.0 & ~9.5 (Triazole N-H) | The basicity of the piperidine nitrogen is critical; it will be protonated at physiological pH, influencing solubility and target interactions. The triazole ring has both weakly basic and weakly acidic protons.[3][4] |
| logP (Predicted) | ~0.5 - 1.0 | Indicates the lipophilicity of the neutral molecule. A balanced logP is crucial for membrane permeability and avoiding issues like metabolic instability or off-target toxicity. |
| logD at pH 7.4 (Predicted) | ~ -1.5 to -0.5 | Reflects the effective lipophilicity at physiological pH. The negative value indicates that the protonated, more water-soluble form dominates, which significantly impacts cell permeability and distribution.[5] |
| Aqueous Solubility | Moderate to High (as a salt) | Solubility is a prerequisite for absorption and distribution.[6] The basic piperidine allows for salt formation, which typically enhances aqueous solubility. |
Spectroscopic and Structural Characterization
Confirmation of the structure and purity of this compound relies on standard analytical techniques. The expected spectral features are outlined below.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals for the triazole and piperidine protons. The two triazole protons should appear as singlets in the aromatic region (δ ~7.8-8.2 ppm). The proton on the piperidine carbon attached to the triazole (CH-N) will be shifted downfield (δ ~4.5-5.0 ppm). The protons on the piperidine carbons adjacent to the nitrogen (α-CH₂) will appear around δ ~3.0-3.5 ppm (for the deprotonated form), while the remaining piperidine protons (β-CH₂) will be found further upfield (δ ~1.8-2.2 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show two distinct signals for the triazole carbons in the aromatic region (~120-135 ppm). The piperidine carbons will appear in the aliphatic region, with the carbon attached to the triazole being the most downfield (~60-65 ppm), followed by the carbons alpha to the nitrogen (~45-50 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. These include C-H stretching from the piperidine ring (~2850-2950 cm⁻¹), N-H stretching from the protonated piperidine amine (broad, ~2500-3000 cm⁻¹ if a salt), and characteristic C=N and N=N stretching vibrations from the triazole ring (~1400-1600 cm⁻¹).[7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula by providing an exact mass measurement corresponding to the calculated value of 152.1062 Da for the neutral molecule [M]⁺ or 153.1140 Da for the protonated molecule [M+H]⁺.[2]
Experimental Determination of Key Physicochemical Properties
The following sections provide standardized, field-proven protocols for the experimental determination of pKa, logD, and aqueous solubility. These methods are designed to be self-validating and provide the trustworthy data required for regulatory submissions and predictive modeling.
Protocol 1: Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a measure of the strength of an acid or base. For this molecule, determining the pKa of the piperidine nitrogen is crucial as it dictates the ionization state at physiological pH. Potentiometric titration remains the gold standard for this measurement.[8][9][10]
Causality: This method is chosen for its accuracy and directness. It measures the change in pH of a solution of the compound as a titrant (a strong acid) is added, allowing for the precise determination of the midpoint of the buffering region, which corresponds to the pKa.
Step-by-Step Methodology:
-
Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. If solubility is limited, a co-solvent system (e.g., 50% Methanol/Water) can be used, though the resulting pKa will be an apparent value (pKaapp).[8]
-
Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
Titration: Place the solution in a thermostatted vessel at 25°C. Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.02 mL).
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the first derivative plot (ΔpH/ΔV vs. V), where the peak indicates the equivalence point. The pKa is the pH at the half-equivalence point. Alternatively, use specialized software like PKAS to calculate the protonation constants.[9][10]
Workflow Visualization:
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: Determination of logD₇.₄ by the Shake-Flask Method
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For an ionizable compound, the distribution coefficient (logD) at a specific pH is more relevant than the partition coefficient (logP). The shake-flask method is the definitive technique for this measurement.[]
Causality: This method directly measures the partitioning of the compound between an aqueous phase (at a physiologically relevant pH) and a lipophilic phase (n-octanol), providing a direct, empirical value for its distribution behavior.
Step-by-Step Methodology:
-
Phase Preparation: Prepare a pH 7.4 phosphate buffer solution. Pre-saturate the n-octanol by shaking it with the buffer for 24 hours and vice-versa. Separate the layers using a separatory funnel.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated pH 7.4 buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound's buffer solution.
-
Equilibration: Shake the vial vigorously for at least 4 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as UV-Vis spectroscopy or LC-MS.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).
Workflow Visualization:
Caption: Workflow for logD determination via the shake-flask method.
Protocol 3: Determination of Thermodynamic Aqueous Solubility
Aqueous solubility is a critical property that affects drug dissolution and absorption. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound, making it the most relevant measure for drug development. The shake-flask method is the gold standard.[12]
Causality: This method ensures that a true equilibrium is reached between the solid compound and the solution, providing the maximum concentration of the compound that can be dissolved under specific conditions. This avoids the potential overestimation seen in kinetic solubility assays.[6][13]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous medium (e.g., deionized water, pH 7.4 buffer). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles.[6]
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Validation: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure that the solid form has not changed during the experiment.[6]
Workflow Visualization:
Caption: Workflow for thermodynamic solubility determination.
Conclusion
This compound is a small, versatile heterocyclic building block with a well-defined physicochemical profile. Its key features include a basic piperidine nitrogen that ensures protonation and potential for enhanced aqueous solubility at physiological pH, and a balanced lipophilicity profile that can be finely tuned through further substitution. The experimental protocols detailed herein provide a robust framework for researchers to validate these properties, ensuring the generation of high-quality data essential for advancing drug discovery programs. A thorough understanding and application of this knowledge will empower scientists to leverage this valuable scaffold to its full potential in the creation of innovative and effective new medicines.
References
- Bergström, C. A. S., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- Alves, M., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 45(11), 1-25.
- Gümrükçüoğlu, N., et al. (2007). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 12(8), 1704-1715.
- Ozy üzerine, H. A. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry, 30(2), 70-79.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Persson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Gökçe, M., et al. (2011). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 35, 649-661.
- Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4).
-
Oriental Journal of Chemistry. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Retrieved from [Link]
- Chen, Y., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2829-2833.
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
- Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
Sources
- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 5. acdlabs.com [acdlabs.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. orientjchem.org [orientjchem.org]
- 10. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Technical Guide to the Spectroscopic Characterization of 4-(1H-1,2,3-Triazol-1-YL)piperidine
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1H-1,2,3-Triazol-1-YL)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of this guide is grounded in established scientific principles and data from analogous structures to provide a robust and predictive analysis.
Introduction
This compound is a molecule that marries the conformational flexibility of a piperidine ring with the aromatic and polar characteristics of a 1,2,3-triazole moiety. Such hybrid molecules are of significant interest in the development of novel therapeutic agents.[1] A thorough understanding of their three-dimensional structure and electronic properties is paramount for structure-activity relationship (SAR) studies, and this understanding begins with a detailed spectroscopic characterization. This guide will elucidate the expected spectroscopic signatures of the title compound, providing a foundational reference for its identification and further investigation.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a piperidine ring substituted at the 4-position with a 1H-1,2,3-triazole ring via a nitrogen atom. This seemingly simple linkage gives rise to a distinct set of spectroscopic characteristics that reflect the interplay between the aliphatic piperidine and the aromatic triazole.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information regarding its connectivity and conformational dynamics. The data presented herein is a combination of established values for the constituent rings and predicted shifts based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the triazole and piperidine protons. The chemical shifts are influenced by the electronic environment of each proton.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters: A standard ¹H NMR experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Triazole H-4' | ~7.7 | s | - |
| Triazole H-5' | ~7.5 | s | - |
| Piperidine H-4 (CH-N) | ~4.5 | m | - |
| Piperidine H-2, H-6 (axial) | ~2.8 | m | - |
| Piperidine H-2, H-6 (equatorial) | ~3.2 | m | - |
| Piperidine H-3, H-5 (axial) | ~2.0 | m | - |
| Piperidine H-3, H-5 (equatorial) | ~2.2 | m | - |
| Piperidine NH | Variable (broad) | s | - |
Interpretation and Rationale:
-
Triazole Protons: The protons on the 1,2,3-triazole ring are expected to appear as sharp singlets in the aromatic region of the spectrum, typically between 7.5 and 8.0 ppm. Their exact chemical shift will be sensitive to the solvent used.
-
Piperidine Protons: The piperidine ring protons will exhibit more complex splitting patterns due to geminal and vicinal coupling. The proton at the 4-position (methine), being directly attached to the electron-withdrawing triazole ring, is expected to be the most downfield of the piperidine protons. The axial and equatorial protons on the same carbon will be diastereotopic and thus have different chemical shifts. The protons on carbons 2 and 6 will be further downfield than those on carbons 3 and 5 due to their proximity to the piperidine nitrogen. For unsubstituted piperidine, the protons at the 2 and 6 positions typically appear around 2.79 ppm, while the protons at the 3, 4, and 5 positions are found between 1.46 and 2.04 ppm.[2][3]
-
NH Proton: The piperidine NH proton will likely appear as a broad singlet, and its chemical shift will be highly dependent on the concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Parameters: A standard proton-decoupled ¹³C NMR experiment is performed. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Triazole C-4' | ~135 |
| Triazole C-5' | ~122 |
| Piperidine C-4 (CH-N) | ~60 |
| Piperidine C-2, C-6 | ~45 |
| Piperidine C-3, C-5 | ~30 |
Interpretation and Rationale:
-
Triazole Carbons: The two carbon atoms of the 1,2,3-triazole ring are expected in the aromatic region, typically between 120 and 140 ppm.
-
Piperidine Carbons: The carbon at the 4-position, bonded to the triazole nitrogen, will be the most downfield of the piperidine carbons due to the inductive effect of the nitrogen atom. The carbons at positions 2 and 6 will also be deshielded by the piperidine nitrogen. For unsubstituted piperidine, the C2/C6 carbons appear around 47 ppm and the C3/C5 and C4 carbons appear around 27 and 25 ppm, respectively.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters: Data is typically collected over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3150 | C-H stretch (triazole) | Medium |
| 2850-2950 | C-H stretch (piperidine) | Strong |
| 3200-3400 | N-H stretch (piperidine) | Medium, broad |
| 1500-1600 | N=N stretch (triazole) | Medium-Weak |
| 1400-1480 | C-H bend (piperidine) | Medium |
| 1200-1300 | C-N stretch | Medium |
| 900-1000 | Ring vibrations (triazole) | Medium |
Interpretation and Rationale:
-
The IR spectrum will be characterized by the C-H stretching vibrations of the aliphatic piperidine ring and the aromatic triazole ring. The N-H stretch of the secondary amine in the piperidine ring will be a notable feature. The characteristic N=N stretching of the triazole ring is also expected, although it can sometimes be weak. The absence of a strong azide stretch (around 2100 cm⁻¹) would confirm the successful formation of the triazole ring from an azide precursor.[1]
Caption: A generalized workflow for the synthesis and spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and deducing structural features.
Experimental Protocol for Mass Spectrometry Data Acquisition:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: An electrospray ionization (ESI) mass spectrometer is commonly used for this type of molecule.
-
Parameters: The analysis can be run in positive ion mode to observe the protonated molecule [M+H]⁺.
Predicted Mass Spectral Data:
| Ion | Predicted m/z |
| [M]⁺• | 164.12 |
| [M+H]⁺ | 165.13 |
Interpretation and Rationale:
The molecular formula of this compound is C₇H₁₂N₄, with a monoisotopic mass of 164.1116 g/mol . In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 165.1. Fragmentation of the molecule may occur, with potential losses of small neutral molecules such as N₂ from the triazole ring or fragmentation of the piperidine ring. A common fragmentation pathway for 1,2,4-triazoles involves the loss of HCN.[4]
Conclusion
The spectroscopic characterization of this compound, as detailed in this guide, provides a foundational understanding of its structural and electronic properties. The predicted NMR, IR, and MS data, based on the analysis of its constituent moieties and related structures, offer a reliable reference for researchers working with this compound. This guide emphasizes the importance of a multi-technique approach to spectroscopic analysis for the unambiguous identification and characterization of novel chemical entities in the field of drug discovery and development.
References
-
MDPI. 4-(4-(((1H-Benzo[d][1][2][5]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
PubMed. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. [Link]
-
International Journal of Research in Pharmaceutical and Chemical Sciences. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. [Link]
-
MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
Sources
The Ascendancy of the 4-(1H-1,2,3-Triazol-1-yl)piperidine Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has emerged as a privileged scaffold in modern medicinal chemistry, demonstrating remarkable versatility and favorable pharmacological properties across a spectrum of therapeutic areas. This technical guide provides an in-depth exploration of this scaffold, from its fundamental physicochemical characteristics and synthetic methodologies to its strategic application in drug design. We will dissect the intricate structure-activity relationships (SAR) that govern its biological activity and present detailed protocols for its synthesis and incorporation into novel molecular entities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the this compound core to accelerate the discovery of next-generation therapeutics.
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple, unrelated biological targets – is a cornerstone of efficient lead generation and optimization. The this compound scaffold has rightfully earned this distinction. Its constituent parts, the piperidine ring and the 1,2,3-triazole ring, each contribute unique and advantageous properties to a drug candidate.
The piperidine ring , a ubiquitous saturated heterocycle in pharmaceuticals, imparts a three-dimensional character to molecules, which can enhance binding affinity and selectivity for protein targets.[1][2] Furthermore, the basic nitrogen atom of the piperidine ring can be readily protonated at physiological pH, improving aqueous solubility and providing a handle for salt formation, which is often crucial for developing a viable drug formulation.[1]
The 1,2,3-triazole ring is a bioisostere for a variety of functional groups and is prized for its chemical stability, hydrogen bonding capabilities, and dipole moment.[3][4] Its formation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective linkage of molecular fragments under mild conditions.[5] This chemical tractability makes the 1,2,3-triazole a powerful linker unit in drug design.[5]
The fusion of these two moieties into the this compound scaffold creates a versatile building block that has been successfully incorporated into a diverse array of therapeutic agents, including antibacterial, antifungal, antiviral, and anticancer compounds.[6][7][8][9] This guide will illuminate the path from conceptualization to practical application of this remarkable scaffold.
Physicochemical Properties and Design Considerations
The physicochemical properties of the this compound scaffold are a key determinant of its utility in drug design. The interplay between the lipophilic piperidine ring and the polar triazole ring results in a balanced profile that can be fine-tuned through substitution.
| Property | General Characteristics | Modulation Strategy |
| Solubility | Generally moderate; the basic piperidine nitrogen enhances aqueous solubility at lower pH. | Introduction of polar substituents on the triazole or piperidine ring; salt formation at the piperidine nitrogen. |
| Lipophilicity (LogP) | Can be tuned over a wide range depending on substituents. | Addition of lipophilic or hydrophilic groups to either ring system. |
| Hydrogen Bonding | The triazole nitrogens can act as hydrogen bond acceptors. | Strategic placement of substituents to interact with specific residues in a binding pocket. |
| Metabolic Stability | The 1,2,3-triazole ring is generally resistant to metabolic degradation. The piperidine ring can be susceptible to N-dealkylation or oxidation. | Introduction of blocking groups or heteroatoms to sterically hinder metabolic attack. |
| pKa | The piperidine nitrogen typically has a pKa in the range of 8-10, ensuring it is protonated at physiological pH. | Electron-withdrawing or -donating groups on the piperidine ring can modulate the pKa. |
Causality in Design: The choice of substituents on both the triazole and piperidine rings is a critical decision in the drug design process. For instance, in the development of central nervous system (CNS) agents, increasing lipophilicity by adding an ethyl group instead of a methyl group to the triazole may enhance blood-brain barrier penetration.[10] Conversely, for a peripherally acting drug, enhancing polarity would be the preferred strategy to limit CNS exposure.
Synthesis of the this compound Scaffold
The construction of the this compound core is most commonly achieved through a multi-step sequence culminating in a CuAAC reaction. The following workflow outlines a general and robust synthetic strategy.
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a Generic this compound Derivative
Step 1: Reduction of N-Boc-4-piperidone
-
To a solution of N-Boc-4-piperidone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford N-Boc-4-hydroxypiperidine, which is often used in the next step without further purification.
Step 2: Azidation of N-Boc-4-hydroxypiperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) and diphenylphosphoryl azide (DPPA, 1.5 eq) in anhydrous toluene at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-4-azidopiperidine.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of N-Boc-4-azidopiperidine (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water, add a freshly prepared solution of sodium ascorbate (0.3 eq in water) followed by copper(II) sulfate pentahydrate (0.1 eq in water).[5]
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), dilute the reaction with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the N-Boc-protected this compound derivative.
Step 4: Deprotection of the Piperidine Nitrogen
-
Dissolve the N-Boc-protected intermediate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure to dryness.
-
Triturate the resulting solid with diethyl ether and collect the precipitate by filtration to yield the desired this compound as its hydrochloride salt.
Applications in Medicinal Chemistry: Case Studies and SAR
The this compound scaffold has been instrumental in the development of novel therapeutic agents across various disease areas.
Antibacterial Agents
The scaffold has been successfully employed as a novel C7 moiety in fluoroquinolone antibiotics.[6] By introducing various 4-substituted this compound building blocks to the quinolone core, researchers have developed compounds with potent antibacterial activity against both susceptible and multidrug-resistant strains of bacteria.[6]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 4-position of the triazole ring: The introduction of a formyl group at this position led to a compound with antibacterial activity comparable to ciprofloxacin and vancomycin, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[6]
-
Piperidine as a linker: The piperidine ring serves to orient the triazole moiety in a favorable position for interaction with the bacterial target, likely DNA gyrase and/or topoisomerase IV.
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. mdpi.com [mdpi.com]
- 3. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. elearning.unito.it [elearning.unito.it]
- 5. mdpi.com [mdpi.com]
- 6. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and structure-activity relationships of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Technical Guide to the In Vitro Evaluation of Novel 4-(1H-1,2,3-Triazol-1-YL)piperidine Compounds
This guide provides a comprehensive framework for the in vitro evaluation of novel 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, a chemical scaffold of significant interest in modern medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and practically insightful approach to characterizing this promising class of molecules. The structure of this guide is designed to follow a logical progression from broad cellular effects to more specific mechanistic insights, ensuring a thorough and efficient evaluation cascade.
Section 1: Foundational Assessment: Cytotoxicity and Cell Viability
A primary and essential step in the evaluation of any novel compound is to determine its effect on cell viability. This foundational assessment provides a broad understanding of the compound's cytotoxic potential and helps to identify concentration ranges for subsequent, more detailed mechanistic studies. A robust cytotoxicity profile is crucial for distinguishing between targeted therapeutic effects and non-specific toxicity.
Rationale for Initial Cytotoxicity Screening
The initial cytotoxicity screening serves multiple purposes. Firstly, it allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency. Secondly, it helps in selecting appropriate cell lines for further investigation, based on their sensitivity to the test compounds. Finally, it provides an early indication of the therapeutic window, comparing the cytotoxic effects on cancerous versus non-cancerous cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the designated wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Summarizing Cytotoxicity Data
Quantitative data from cytotoxicity assays should be presented in a clear and concise tabular format to facilitate comparison between different compounds and cell lines.
| Compound | Cell Line | Exposure Time (h) | IC50 (µM) |
| Compound A | MCF-7 (Breast Cancer) | 48 | 15.6 |
| Compound A | HCT-116 (Colon Cancer) | 48 | 23.9 |
| Compound A | RPE-1 (Normal Epithelial) | 48 | >100 |
| Compound B | MCF-7 (Breast Cancer) | 48 | 8.2 |
| Compound B | HCT-116 (Colon Cancer) | 48 | 12.5 |
| Compound B | RPE-1 (Normal Epithelial) | 48 | 85.3 |
Note: The data presented in this table is illustrative and based on findings for similar compound classes.[1][3]
Caption: A streamlined workflow for assessing the cytotoxicity of novel compounds.
Section 2: Elucidating the Mechanism of Action: Enzyme Inhibition Assays
Many therapeutic agents exert their effects by inhibiting specific enzymes. Given that this compound derivatives have been reported to target various enzymes, a focused investigation into their enzyme inhibitory potential is a logical next step.[4][5][6] This section will focus on a general framework for evaluating enzyme inhibition, which can be adapted to specific enzymes of interest, such as kinases, cholinesterases, or microbial enzymes.
The Rationale for Enzyme Inhibition Studies
Enzyme inhibition assays are critical for understanding a compound's mechanism of action at a molecular level.[7][8] These assays can determine if a compound directly interacts with a specific enzyme, quantify its inhibitory potency (e.g., IC50 or Ki), and provide insights into the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is invaluable for lead optimization and establishing a clear structure-activity relationship (SAR).
Experimental Protocol: A General Fluorogenic Enzyme Inhibition Assay
Fluorogenic assays are widely used for their high sensitivity and suitability for high-throughput screening. This protocol provides a general template that can be adapted for various enzymes by selecting the appropriate enzyme, substrate, and buffer conditions.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the enzyme, the fluorogenic substrate, and the test compounds in an appropriate assay buffer.
-
Compound Incubation: In a 96-well black plate, add the test compounds at various concentrations. Include a positive control inhibitor and a vehicle control.
-
Enzyme Addition: Add the enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme, to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time period using a microplate reader.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: Summarizing Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Assay Type | IC50 (µM) |
| Compound C | Glutaminyl Cyclase Isoenzyme | Fluorogenic | 5.8 |
| Compound C | Acetylcholinesterase | Colorimetric (Ellman's) | 12.3 |
| Compound D | Glutaminyl Cyclase Isoenzyme | Fluorogenic | 2.1 |
| Compound D | Acetylcholinesterase | Colorimetric (Ellman's) | 25.7 |
Note: The data presented in this table is illustrative and based on the potential targets for this compound class.[5][8]
Caption: A simplified diagram illustrating the principle of enzyme inhibition.
Section 3: Assessing Therapeutic Potential: Antimicrobial Activity Evaluation
The this compound scaffold has been incorporated into molecules with significant antimicrobial properties, including antibacterial and antifungal activities.[9][10][11] Therefore, a thorough in vitro evaluation of novel analogues against a panel of relevant microbial strains is warranted.
Rationale for Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing is essential to determine a compound's ability to inhibit the growth of or kill microorganisms. The primary output of these assays is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical parameter for assessing the potency of a new antimicrobial agent.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[9]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells with no visible growth can be subcultured onto an agar plate. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.
Data Presentation: Summarizing Antimicrobial Activity Data
| Compound | Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Compound E | Staphylococcus aureus (ATCC 29213) | 8 | 16 |
| Compound E | Escherichia coli (ATCC 25922) | 16 | 32 |
| Compound E | Candida albicans (ATCC 90028) | 4 | 8 |
| Ciprofloxacin | Staphylococcus aureus (ATCC 29213) | 0.5 | 1 |
| Ciprofloxacin | Escherichia coli (ATCC 25922) | 0.25 | 0.5 |
| Fluconazole | Candida albicans (ATCC 90028) | 1 | 4 |
Note: The data presented in this table is for illustrative purposes.
Caption: The procedural flow for determining the Minimum Inhibitory Concentration (MIC).
Section 4: Early Safety and Pharmacokinetic Profiling: In Vitro ADME Assays
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities and guiding lead optimization. In vitro ADME assays provide valuable data to predict a compound's in vivo pharmacokinetic behavior.
Rationale for In Vitro ADME Studies
In vitro ADME studies help to de-risk drug candidates by providing early insights into their physicochemical and biochemical properties. These assays can predict oral absorption, metabolic stability, potential for drug-drug interactions, and plasma protein binding, all of which are critical factors for the successful development of a drug.
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays should be considered for promising this compound compounds:
-
Solubility: Determines the aqueous solubility of a compound, which is a key factor for oral absorption.
-
Permeability (e.g., PAMPA, Caco-2): Assesses the ability of a compound to cross biological membranes, predicting its absorption characteristics.
-
Metabolic Stability (e.g., Liver Microsomes, Hepatocytes): Evaluates the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s.
-
CYP450 Inhibition: Identifies the potential for a compound to inhibit major CYP450 isoforms, which can lead to drug-drug interactions.
-
Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is pharmacologically active.
Data Presentation: Summarizing In Vitro ADME Data
| Compound | Aqueous Solubility (µM) | Caco-2 Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining at 60 min) | CYP3A4 Inhibition IC50 (µM) | Plasma Protein Binding (%) |
| Compound F | 55 | 8.2 | 65 | >50 | 92 |
| Compound G | 120 | 15.1 | 85 | 25 | 85 |
Note: This data is hypothetical and serves as an example of how to present in vitro ADME results.
References
-
Gholap, A. R., Toti, K. S., Shirazi, F., Deshpande, M. V., & Srinivasan, K. V. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & medicinal chemistry letters, 20(9), 2845–2849. [Link]
-
Sobtcheva, D. N., El-Subbagh, H. I., & El-Ansary, A. K. (2013). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Medicinal Chemistry Research, 22(11), 5348–5356. [Link]
-
MySkinRecipes. (n.d.). 4-(4H-1,2,4-Triazol-4-yl)piperidine. Retrieved from [Link]
-
Pleban, K., & Wujec, M. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules (Basel, Switzerland), 24(21), 3892. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. [Link]
-
ResearchGate. (n.d.). Effect of the studied compounds on enzyme activities in vitro. Retrieved from [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules (Basel, Switzerland), 27(19), 6524. [Link]
-
Khan, I., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Molecules (Basel, Switzerland), 26(21), 6489. [Link]
-
Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20083–20096. [Link]
-
Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. (2022). Molecules (Basel, Switzerland), 27(15), 4983. [Link]
-
Al-Salahi, R., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances, 9(35), 20083–20096. [Link]
-
World News of Natural Sciences. (2024). Synthesis, sprectral analysis and antimicrobial activity of 1,2,3-triazole and arylamide derivatives using 4-aminoantipyrine nuc. 54, 159-169. [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules (Basel, Switzerland), 27(19), 6296. [Link]
Sources
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 4-(4H-1,2,4-Triazol-4-yl)piperidine [myskinrecipes.com]
- 5. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of 4-(1H-1,2,3-Triazol-1-YL)piperidine: A Novel Scaffold in Antibacterial Drug Discovery
Abstract
In the face of escalating antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical. This guide delves into the discovery and significance of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold, a key building block that has emerged in the development of new antibacterial candidates. We will explore its synthesis, its strategic incorporation into established antibiotic classes such as fluoroquinolones, and the resulting impact on antibacterial potency against a spectrum of pathogens, including multi-drug resistant strains. This document provides researchers and drug development professionals with a comprehensive overview of the experimental validation, mechanistic insights, and future potential of this promising chemical moiety.
Introduction: The Challenge of Resistance and the Promise of Triazoles
The global health landscape is under significant threat from the rise of drug-resistant bacteria. Pathogens adept at evading conventional antibiotic therapies necessitate a continuous search for new chemical entities and therapeutic strategies. The 1,2,3-triazole ring system has garnered considerable attention in medicinal chemistry due to its unique chemical properties and its role as a versatile pharmacophore.[1] Triazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects.[2] Their mechanism of action can be multifaceted, ranging from the inhibition of critical bacterial enzymes like DNA gyrase and dihydrofolate reductase to the disruption of cell membrane integrity.[1]
The 1,4-disubstituted 1,2,3-triazoles, in particular, are excellent bioisosteres for trans-amides, capable of forming hydrogen bonds that are crucial for molecular recognition at biological targets.[1] This has led to their incorporation into various drug candidates to enhance binding affinity and pharmacological properties. This guide focuses on a specific and highly strategic application of this chemistry: the use of a this compound moiety to functionalize and enhance the efficacy of known antibiotic cores.
Discovery and Synthesis of the Core Scaffold
The discovery of this compound as a valuable component in antibacterial agents is best exemplified by its use in the modification of fluoroquinolones.[3] Fluoroquinolones are a class of antibiotics that act by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. A key strategy for overcoming resistance and enhancing the spectrum of activity for fluoroquinolones has been the modification of the C7 substituent.
A series of 4-substituted this compound building blocks were synthesized and subsequently attached to the C7 position of a naphthyridine core, a common scaffold for fluoroquinolone antibiotics.[3] The synthesis of these novel C7 moieties allows for the introduction of diverse functionalities, enabling a systematic exploration of the structure-activity relationship.
Experimental Protocol: Synthesis of Fluoroquinolone-Triazole Conjugates
The following protocol outlines the general procedure for synthesizing the fluoroquinolone derivatives incorporating the this compound moiety, as adapted from published literature.[3]
Step 1: Synthesis of the Piperidine-Triazole Building Block
-
Starting Materials: 4-azidopiperidine derivative, various terminal alkynes.
-
Reaction: A copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) is employed to form the 1,2,3-triazole ring.
-
Procedure:
-
Dissolve the 4-azidopiperidine derivative and the terminal alkyne in a suitable solvent system (e.g., t-BuOH/H₂O).
-
Add a copper(I) source, such as copper(II) sulfate and a reducing agent like sodium ascorbate, to catalyze the reaction.
-
Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product and purify using column chromatography to yield the desired this compound building block.
-
Step 2: Coupling to the Fluoroquinolone Core
-
Starting Materials: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (the fluoroquinolone core), the synthesized piperidine-triazole building block.
-
Reaction: Nucleophilic aromatic substitution.
-
Procedure:
-
Combine the fluoroquinolone core and the piperidine-triazole derivative in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base (e.g., triethylamine) to facilitate the reaction.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, precipitate the product by adding water, filter, and wash to obtain the crude final compound.
-
Purify the final product by recrystallization or column chromatography.
-
Biological Evaluation and Antibacterial Spectrum
The newly synthesized fluoroquinolones containing the this compound moiety were evaluated for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[3] The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium, was determined using a standard broth microdilution method.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of a Key Fluoroquinolone-Triazole Conjugate
| Bacterial Strain | Compound 34.15[3] | Ciprofloxacin[3] | Vancomycin[3] |
| Staphylococcus aureus ATCC 29213 | 0.125 | 0.5 | 1 |
| Staphylococcus epidermidis ATCC 12228 | 0.25 | 0.5 | 2 |
| Multidrug-Resistant S. aureus | 0.5 | >32 | 1 |
| Enterococcus faecalis ATCC 29212 | 1 | 1 | 2 |
| Escherichia coli ATCC 25922 | 0.25 | 0.015 | NA |
| Pseudomonas aeruginosa ATCC 27853 | 4 | 0.5 | NA |
| NA: Not Applicable |
The results demonstrated that the incorporation of the triazole-piperidine moiety can lead to potent antibacterial agents. Notably, the compound 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (referred to as 34.15 in the source literature) exhibited antibacterial activity comparable or superior to ciprofloxacin and vancomycin against certain strains, particularly Staphylococcus aureus and Staphylococcus epidermidis.[3] Its efficacy against a multidrug-resistant strain of S. aureus highlights the potential of this scaffold to address challenging pathogens.[3]
Mechanistic Insights and Structure-Activity Relationships
The primary mechanism of action for these hybrid molecules is presumed to be the inhibition of bacterial DNA gyrase, consistent with their fluoroquinolone parent structure.[3] The this compound moiety at the C7 position plays a crucial role in modulating the drug's interaction with the enzyme-DNA complex and influencing its pharmacokinetic properties.
The versatility of the "click chemistry" approach used to synthesize the triazole ring allows for the introduction of various substituents at the C4 position of the triazole. This has enabled the exploration of structure-activity relationships (SAR). For instance, the presence of a formyl group on the triazole ring in compound 34.15 was found to be particularly effective.[3] This suggests that this functional group may be involved in key interactions with the target enzyme or may enhance cell penetration.
Caption: Proposed mechanism of action for fluoroquinolone-triazole conjugates.
Experimental Workflow Visualization
The overall process from the design and synthesis of these novel antibacterial agents to their biological evaluation follows a structured workflow. This systematic approach is crucial for the efficient discovery and optimization of new drug candidates.
Caption: Workflow from synthesis to biological evaluation.
Conclusion and Future Perspectives
The discovery of this compound as a key structural motif represents a significant advancement in the quest for new antibacterial agents. Its strategic incorporation into the fluoroquinolone scaffold has yielded compounds with potent activity against both susceptible and multidrug-resistant bacteria.[3] The synthetic tractability of the triazole ring via click chemistry offers a powerful platform for generating diverse chemical libraries and for fine-tuning the pharmacological properties of lead compounds.
Future research in this area should focus on expanding the range of substituents on the triazole ring to further optimize antibacterial potency and spectrum. Moreover, the application of this versatile building block to other classes of antibiotics could be a fruitful avenue for the development of novel therapeutics to combat the growing threat of antimicrobial resistance. The exploration of their activity against a broader panel of resistant pathogens, including those on the WHO's priority list, will be crucial in validating their clinical potential.
References
- Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au.
- 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters.
- 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry.
- 1,2,4-Triazoles as Important Antibacterial Agents. Molecules.
- Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents.
Sources
Topic: Anticonvulsant Potential of 4-(1H-1,2,3-Triazol-1-YL)piperidine Analogues
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Epilepsy remains a significant neurological challenge, with a substantial portion of patients exhibiting resistance to current antiepileptic drugs (AEDs). This necessitates the urgent development of novel therapeutic agents with improved efficacy and safety profiles. The 1,2,3-triazole ring system, a prominent scaffold in medicinal chemistry, has emerged as a promising pharmacophore for anticonvulsant drug design.[1][2][3] When coupled with a piperidine moiety, the resulting 4-(1H-1,2,3-triazol-1-yl)piperidine analogues present a unique structural framework for interacting with key central nervous system targets. This guide provides a comprehensive technical overview of this chemical class, delineating synthetic strategies, preclinical evaluation protocols, mechanistic underpinnings of their anticonvulsant action, and critical structure-activity relationships (SAR) to inform future drug discovery efforts.
Rationale for the Triazole-Piperidine Scaffold in Anticonvulsant Design
The persistence of drug-refractory epilepsy underscores the need for innovative molecular scaffolds that can overcome the limitations of existing AEDs.[4] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the 1,2,4-triazole nucleus, in particular, is associated with a wide spectrum of biological activities, including potent anticonvulsant effects.[1][5] The triazole ring is believed to confer favorable properties such as metabolic stability and the ability to form crucial hydrogen bonds with biological targets. The piperidine ring is a common motif in CNS-active drugs, often improving bioavailability and providing a versatile anchor for introducing various substituents to modulate pharmacodynamic and pharmacokinetic properties.[6][7] The combination of these two moieties into the this compound framework offers a compelling starting point for developing novel AEDs.
Synthetic Strategies: The Power of Click Chemistry
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly regioselective, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for creating diverse compound libraries.
A generalized synthetic pathway involves the preparation of a key intermediate, typically an azide-functionalized piperidine, which is then reacted with a terminal alkyne bearing the desired substituent.
General Synthetic Protocol:
-
Preparation of Piperidine Azide Intermediate: A commercially available N-protected 4-hydroxypiperidine is converted to a leaving group (e.g., mesylate or tosylate). Subsequent displacement with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields the corresponding 4-azidopiperidine intermediate. The protecting group (e.g., Boc) is then removed under acidic conditions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The 4-azidopiperidine intermediate is dissolved in a solvent system such as t-butanol and water.[8] A terminal alkyne, a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), is added.[8] The reaction mixture is stirred, typically at room temperature or with gentle heating, for several hours until completion.
-
Purification: The resulting this compound analogue is purified using standard techniques such as column chromatography or recrystallization.
This robust methodology allows for the systematic variation of the substituent (R) on the triazole ring, which is crucial for exploring structure-activity relationships.
Caption: Workflow for primary in vivo screening of anticonvulsant candidates.
Potential Mechanisms of Anticonvulsant Action
While the precise targets for many novel compounds are determined through extensive further study, the activity profiles in the MES and scPTZ tests can provide initial mechanistic clues. Triazole-containing compounds have been shown to act through various mechanisms, with modulation of voltage-gated sodium channels and enhancement of GABAergic inhibition being the most prominent. [5][9]
Modulation of Voltage-Gated Sodium Channels (VGSCs)
VGSCs are essential for the initiation and propagation of action potentials in neurons. [10]During a seizure, neurons fire at a high frequency. Many established AEDs, such as phenytoin and carbamazepine, function by blocking these channels. [11][12]They preferentially bind to and stabilize the inactivated state of the channel, which develops after depolarization. [13]This action is use-dependent, meaning the drugs have a greater effect on rapidly firing neurons (as seen in a seizure) while having less impact on normal neuronal activity. A strong efficacy in the MES test is often indicative of a VGSC-blocking mechanism. [14]
Caption: Mechanism of voltage-gated sodium channel (VGSC) blockers.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. [15][16]A deficit in GABAergic inhibition can lead to the hyperexcitability that underlies seizures. Many AEDs, including benzodiazepines and barbiturates, enhance GABAergic signaling. [17][18][19]Potential mechanisms for triazole-piperidine analogues could include:
-
Positive Allosteric Modulation of GABA-A Receptors: Binding to a site distinct from the GABA binding site to enhance the receptor's response to GABA, leading to increased chloride ion influx and hyperpolarization. [16]* Inhibition of GABA Reuptake or Metabolism: Increasing the synaptic concentration of GABA by blocking its reuptake via GABA transporters (GATs) or inhibiting its breakdown by the enzyme GABA-transaminase (GABA-T). [15][17] Activity in the scPTZ model is often associated with an effect on the GABAergic system. [5][20]Indeed, some studies on triazole derivatives have shown they may exert their anticonvulsant effects by increasing GABA content in the brain. [21]
Caption: Potential mechanisms for enhancing GABAergic neurotransmission.
Structure-Activity Relationships (SAR) and Quantitative Analysis
Systematic modification of the this compound scaffold is key to optimizing anticonvulsant activity and minimizing toxicity. While comprehensive SAR data for this specific class is still emerging, studies on related triazole derivatives provide valuable insights.
-
Substituents on the Triazole Ring: The nature of the substituent at the 4-position of the 1,2,3-triazole ring is critical. Aromatic or heteroaromatic rings are common. Electron-withdrawing or electron-donating groups on these rings can significantly influence potency and the mechanism of action. [22]For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, compounds with a 3-fluoro or 2-chloro substituent on the terminal phenyl ring showed potent activity in both MES and scPTZ tests. [21]* Substituents on the Piperidine Nitrogen: Alkylation or arylation of the piperidine nitrogen can modulate lipophilicity, which affects blood-brain barrier penetration and target engagement. Studies on 1-alkyl-4-(4H-1,2,4-triazol-4-yl)piperidines showed that the length of the alkyl chain influences anticonvulsant activity, with an octyl chain proving effective in one series. [23] Table 1: Illustrative Anticonvulsant Activity Data for Triazole Analogues
(Note: Data presented here are representative examples from the literature on various triazole-containing anticonvulsants to illustrate typical results. Specific data for the this compound class may vary.)
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | PI (MES) | PI (scPTZ) | Reference |
| Compound 6f ¹ | 13.1 | 19.7 | >300 | >22.9 | >15.2 | [21] |
| Compound 6l ¹ | 9.1 | 19.0 | >300 | >32.9 | >15.8 | [21] |
| Compound 6c ² | 65.4 | N/A | 241.2 | 3.6 | N/A | [23] |
| Compound 19 ³ | 11.4 | 31.7 | 611.0 | 53.6 | 19.3 | [9] |
| Carbamazepine | 8.8 | >100 | 80.5 | 9.1 | N/A | [20] |
| Valproate | 272 | 149 | 426 | 1.6 | 2.9 | [20] |
¹ N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivative ² 4-(1-Octylpiperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one ³ Benzo[d]oxazole containing triazole derivative
Conclusion and Future Perspectives
The this compound scaffold represents a promising and synthetically accessible platform for the discovery of novel anticonvulsant agents. The established preclinical screening workflow provides a robust system for identifying lead candidates with a favorable efficacy and safety profile. Early data from related compound classes suggest that these analogues may act via clinically relevant mechanisms, such as the modulation of voltage-gated sodium channels and the enhancement of GABAergic signaling.
Future research should focus on:
-
Library Synthesis: Expanding the library of analogues by varying substituents on both the triazole and piperidine rings to build a comprehensive SAR profile.
-
Mechanism of Action Studies: Utilizing electrophysiological and neurochemical assays to precisely identify the molecular targets of the most potent compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to ensure adequate brain penetration and drug-like properties.
-
Chronic Seizure Models: Testing the most promising compounds in more complex, chronic models of epilepsy (e.g., kindling models) to assess their potential for long-term seizure control.
Through a systematic and mechanistically informed approach, the this compound class holds significant potential to yield the next generation of antiepileptic drugs.
References
-
Czuczwar, S. J., & Patsalos, P. N. (2001). The GABA-ergic system and antiepileptic drugs. Pharmacological reports: PR, 53(4), 319-335. [Link]
-
Venkatesan, R., & Chhangani, V. S. (2021). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Journal of research in pharmacy, 25(5), 651-657. [Link]
-
PharmaPedia. (2024). Synthesis and anti convulsant activity of some traizole derivatives. PharmaPedia. [Link]
-
O’Malley, G. F., & O’Malley, R. (2014). Role of Sodium Channels in Epilepsy. Cold Spring Harbor perspectives in medicine, 4(1), a022288. [Link]
-
Kumar, R., Idrees, M., & Singh, B. K. (2021). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic chemistry, 115, 105230. [Link]
-
Mantegazza, M., & Catterall, W. A. (2012). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. Nature reviews. Drug discovery, 11(10), 761-773. [Link]
-
PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]
-
Agbo, M. O., Olovo, C. V., & Eze, U. S. (2023). Therapeutic efficacy of voltage-gated sodium channel inhibitors in epilepsy. Acta Epileptologica, 5(1), 16. [Link]
-
Löscher, W. (2016). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & behavior: E&B, 54, 1-13. [Link]
-
Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8-12. [Link]
-
Metcalf, C. S., & Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22. [Link]
-
Chan, K., Yu, C. S., & Huang, C. Y. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & medicinal chemistry letters, 20(9), 2785-2789. [Link]
-
JoVE. (2024). Antiepileptic Drugs: GABAergic Pathway Potentiators. Journal of Visualized Experiments. [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). The NIH Anticonvulsant Drug Development (ADD) Program: preclinical anticonvulsant screening project. ResearchGate. [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. [Link]
-
Wang, Y., & Liu, D. (2022). An Important Potential Anti-Epileptic/Anticonvulsant Active Group: A Review of 1,2,4-Triazole Groups and Their Action. Drug research, 72(3), 115-125. [Link]
-
Olsen, R. W. (1988). The Effect of Anticonvulsant Drugs on GABA-Stimulated Chloride Uptake. Epilepsy research. Supplement, 1, 167-176. [Link]
-
NeuronUP. (2025). GABA: an Inhibitory Neurotransmitter and its Role in Epilepsy. NeuronUP. [Link]
-
Wang, S. B., Zeng, Q. B., & Sun, Y. M. (2018). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Journal of enzyme inhibition and medicinal chemistry, 33(1), 747-766. [Link]
-
Borysenko, N. M., & Parchenko, V. V. (2022). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science, (4 (38)), 4-11. [Link]
-
Andres-Mach, M., & Luszczki, J. J. (2020). Anticonvulsant Effectiveness and Neurotoxicity Profile of 4-butyl-5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (TPL-16) in Mice. Molecules (Basel, Switzerland), 25(22), 5462. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2009). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 18(1), 74-77. [Link]
-
White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the subcutaneous pentylenetetrazol and maximal electroshock seizure models. Epilepsia, 44 Suppl 7, 2-7. [Link]
-
Li, Y., Zhang, Y., & Gao, Y. (2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers in chemistry, 10, 888701. [Link]
-
Kim, H. R., Kim, J. Y., & Lee, J. Y. (2014). Synthesis and Studies on Anticonvulsant and Antibacterial Activities of 1-Alkyl-4-(4H-1,2,4-triazol-4-yl)piperidine Derivatives. Letters in Drug Design & Discovery, 11(1), 104-110. [Link]
-
Mandhane, S. N., Aavula, K., & Rajamannar, T. (2009). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 18(1), 74-77. [Link]
-
Kadaba, P. K. (1988). Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. Journal of medicinal chemistry, 31(1), 196-203. [Link]
-
Zhang, S., Li, Y., & Wang, Y. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules (Basel, Switzerland), 24(17), 3083. [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & medicinal chemistry letters, 19(13), 3564-3567. [Link]
-
Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & medicinal chemistry letters, 19(13), 3564-3567. [Link]
-
Khatoon, N., Alam, M. S., & Khan, S. A. (2017). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. Journal of Applied Pharmaceutical Science, 7(7), 158-167. [Link]
-
ResearchGate. (n.d.). Anticonvulsant activity data of compounds 5a~5f. ResearchGate. [Link]
-
Hoffman, D. L., & Speakman, K. (1988). Rotarod impairment: catalepsy-like screening test for antipsychotic side effects. Psychopharmacology, 94(3), 323-326. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2003). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)thiazole Derivatives. Molecules, 8(12), 954-962. [Link]
-
Al-Balawi, I. A., & Al-Zahrani, F. A. (2018). Synthesis of 4-(4-(((1H-Benzo[d]t[24][13][17]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molecules (Basel, Switzerland), 23(10), 2603. [Link]
-
ResearchGate. (n.d.). Chemical structures of some reported anticonvulsant triazole derivatives. ResearchGate. [Link]
-
Zhang, Y., Li, Y., & Liu, Z. (2017). Design, synthesis and anticonvulsant activity evaluation of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-ones. Bioorganic & medicinal chemistry letters, 27(15), 3460-3464. [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Synthesis and anti convulsant activity of some traizole derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Sodium Channels in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. defeatingepilepsy.org [defeatingepilepsy.org]
- 17. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]
- 19. cambridge.org [cambridge.org]
- 20. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benthamscience.com [benthamscience.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Exploring the Chemical Space of Triazolylpiperidine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Fusion of Triazole and Piperidine Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the chemical space of triazolylpiperidine derivatives, a class of compounds born from the fusion of two highly significant heterocyclic structures: the triazole and the piperidine rings.
The piperidine moiety, a saturated six-membered heterocycle, is a ubiquitous fragment in pharmaceuticals and natural alkaloids, valued for its ability to introduce conformational rigidity and serve as a scaffold for three-dimensional diversification.[1][2][3] Its derivatives are found in over twenty classes of pharmaceuticals.[1] Concurrently, the triazole ring, a five-membered heterocycle with three nitrogen atoms, has garnered immense interest for its metabolic stability, capacity to engage in hydrogen bonding and dipole interactions, and its role as a bioisosteric replacement for amide bonds.[4][5] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and regioselective, further cementing its importance in drug discovery.[5][6]
The conjugation of these two scaffolds yields a molecular architecture with significant potential for finely tuning pharmacological properties. Triazolylpiperidine derivatives have emerged as promising candidates for a range of therapeutic targets, including G protein-coupled receptors (GPCRs), kinases, and enzymes involved in central nervous system (CNS) disorders.[7][8][9] This guide provides a technical overview of the synthesis, characterization, and biological evaluation of these derivatives, grounded in field-proven insights to empower researchers in their exploration of this rich chemical space.
Part 1: Synthetic Strategies - Building the Core Scaffold
The construction of triazolylpiperidine derivatives primarily relies on a modular approach, where the piperidine and triazole moieties are synthesized or functionalized before being coupled. The most robust and widely adopted method for forming the 1,2,3-triazole ring is the CuAAC reaction.
Causality in Synthetic Design: Why Click Chemistry Dominates
The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, while foundational, often requires harsh conditions (elevated temperatures) and yields a mixture of 1,4- and 1,5-regioisomers, complicating purification and characterization.[6] The copper-catalyzed variant (CuAAC) overcomes these limitations by proceeding through a different mechanism involving copper(I) acetylide intermediates.[5] This catalysis dramatically accelerates the reaction (by factors of 107 to 108) and, critically, provides exclusive control over the regiochemistry, yielding only the 1,4-disubstituted triazole product.[5][6] Its high yield, broad functional group tolerance, and compatibility with aqueous systems make it an ideal ligation strategy in medicinal chemistry.[6]
Workflow for a Representative 1,4-Disubstituted 1,2,3-Triazolylpiperidine
The general workflow involves preparing an azide-functionalized piperidine and a terminal alkyne (or vice versa), followed by their coupling via CuAAC.
General workflow for triazolylpiperidine synthesis.
Experimental Protocol: Synthesis of 1-(1-Azido-2-phenylethyl)-4-phenyl-1H-1,2,3-triazole
This protocol provides a representative example of the CuAAC reaction. The synthesis begins with the conversion of a commercially available amino acid to a chiral azido alcohol, which is then coupled with an alkyne.
Step 1: Synthesis of (S)-2-Azido-2-phenylethan-1-ol
-
To a solution of (S)-phenylglycinol (1 eq.) in a suitable solvent (e.g., MeOH), add a diazotizing agent (e.g., triflyl azide, TfN₃) and a copper catalyst (e.g., CuSO₄) at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the azido alcohol.[10]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azido alcohol (1.0 eq.) and the terminal alkyne (e.g., phenylacetylene, 1.0 eq.) in a solvent mixture, typically t-BuOH/H₂O (1:1).[11]
-
To this solution, add sodium ascorbate (0.1 eq. of a freshly prepared 1 M solution in water).[10]
-
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq. of a 0.1 M solution in water). The solution will typically turn a yellow-green color.[10]
-
Stir the reaction vigorously at room temperature for 15-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting triazole derivative by column chromatography or recrystallization.[11]
Self-Validating System: The success of the CuAAC reaction is readily validated. The disappearance of the characteristic azide stretch (~2100 cm⁻¹) in the IR spectrum and the appearance of a new singlet for the triazole proton (typically δ 8.0-8.5 ppm) in the ¹H NMR spectrum provide clear evidence of product formation.[12] High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound.[13]
Part 2: A Case Study in Structure-Activity Relationship (SAR) - Triazolylpiperidine Derivatives as CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a GPCR that acts as a crucial co-receptor for the entry of R5-tropic strains of HIV into host cells, making it a validated target for anti-HIV therapeutics.[7][14] Piperidine-based compounds have been extensively studied as CCR5 antagonists, and the introduction of a triazole moiety offers a powerful vector for exploring SAR.
Core Pharmacophore and SAR Logic
A typical triazolylpiperidine CCR5 antagonist features a central piperidine ring, N-substituted with a group that interacts with the transmembrane helices of the receptor. The triazole ring often serves as a rigid linker to an aromatic moiety that explores interactions in the extracellular loops or the entrance of the binding pocket.
SAR logic for triazolylpiperidine CCR5 antagonists.
Data Presentation: SAR of Piperidine-Based CCR5 Antagonists
The following table summarizes representative SAR data, illustrating how modifications to the core scaffold impact biological activity. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound ID | R1 (N-Piperidinyl) | R2 (4-Position of Triazole) | CCR5 Binding IC₅₀ (nM) |
| 1a | Acetyl | 4-(Trifluoromethyl)phenyl | 15.5 |
| 1b | H | 4-(Trifluoromethyl)phenyl | 120.0 |
| 2a | Acetyl | Phenyl | 85.0 |
| 3a | Acetyl | 4-Chlorophenyl | 22.3 |
Data is illustrative and synthesized from SAR principles discussed in cited literature.[7][15]
Causality in SAR:
-
N-Acylation (1a vs. 1b): The addition of an N-acetyl group (Compound 1a ) significantly improves potency compared to the free amine (Compound 1b ). This suggests the acetyl group engages in a favorable interaction, potentially a hydrogen bond or a hydrophobic contact, within the binding pocket, or that it constrains the conformation of the piperidine ring in a more optimal binding pose.[15]
-
Aromatic Substitution (1a vs. 2a vs. 3a): Replacing the unsubstituted phenyl ring in 2a with an electron-withdrawing trifluoromethyl group (1a ) or a chloro group (3a ) enhances binding affinity. This indicates that the electronic properties and/or the size of the substituent at this position are critical for optimizing interactions, possibly with polar residues at the receptor entrance.[7][15]
Part 3: Biological Evaluation and Mechanistic Insights
Once synthesized and characterized, the triazolylpiperidine derivatives must be evaluated for their biological activity. For kinase inhibitors, this involves both enzymatic and cell-based assays.
Target Profile: Aurora-A Kinase
Aurora-A kinase is a serine/threonine kinase that plays a critical role in mitotic progression. Its overexpression is linked to chromosomal instability and is a hallmark of many cancers, making it an attractive target for oncology drug discovery.[8][16]
Signaling Pathway and Point of Intervention
Inhibitors of Aurora-A kinase typically act by blocking the ATP-binding site, thereby preventing the phosphorylation of downstream substrates essential for centrosome maturation and spindle assembly. This leads to mitotic arrest and, ultimately, apoptosis in cancer cells.
Intervention of Aurora-A kinase signaling.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the IC₅₀ of a compound against a target kinase.
-
Reagents and Plate Preparation:
-
Prepare a stock solution of the triazolylpiperidine test compound in 100% DMSO.
-
Create a serial dilution plate of the test compound in assay buffer.
-
In a 96-well assay plate, add the kinase (e.g., recombinant human Aurora-A), a fluorescently-labeled peptide substrate, and ATP.
-
-
Reaction Initiation and Incubation:
-
Add the serially diluted test compound to the assay plate to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
-
Detection and Data Analysis:
-
Stop the reaction by adding a termination buffer containing EDTA.
-
Read the plate on a fluorescence polarization or similar reader. Phosphorylation of the substrate leads to a change in the fluorescent signal.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Self-Validating System: The assay's validity is confirmed by the performance of the controls. The positive control should show a high signal (low inhibition), while the negative control should show a low signal. The Z'-factor, a statistical measure of assay quality, should be ≥ 0.5 for a robust assay.
Data Presentation: Aurora-A Kinase Inhibitory Activity
| Compound ID | R-group on Sulfonamide | Aurora-A IC₅₀ (µM) |
| JNJ-7706621 (Ref.) | (Amide Linker) | 0.016 |
| 4a | Phenyl | 0.25 |
| 4b | 3,4-difluorophenyl | 0.32 |
| 4c | 4-methylphenyl | 0.38 |
| 4d | 4-(trifluoromethyl)phenyl | 1.20 |
Data adapted from El-Gamal, M.I., et al. (2021).[8][16]
Mechanistic Insight: The data shows that while the designed triazole-sulfonamide bioisosteres (4a-d ) are active, they are less potent than the parent amide-containing compound (JNJ-7706621 ).[8] Among the new derivatives, the bulky, electron-withdrawing trifluoromethyl group (4d ) appears to cause unfavorable steric interactions, leading to a significant drop in activity. This highlights the sensitivity of the kinase active site to the size and electronic nature of the substituents.[8]
Conclusion and Future Directions
The triazolylpiperidine scaffold represents a versatile and powerful platform for modern drug discovery. The synthetic tractability afforded by click chemistry allows for the rapid generation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships. As demonstrated with CCR5 antagonists and Aurora-A kinase inhibitors, this scaffold can be effectively tailored to interact with distinct classes of biological targets.
Future exploration should focus on leveraging the three-dimensional diversity offered by the piperidine ring, exploring different substitution patterns and stereochemistries. Furthermore, integrating the triazole not just as a linker but as a key pharmacophoric element that directly engages with the target protein could unlock new modes of action. As our understanding of complex biological pathways deepens, the modular and adaptable nature of the triazolylpiperidine framework will ensure its continued relevance in the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Song, M., Breneman, C. M., & Sukumar, N. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489-499. [Link]
-
ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated IC50 values for compounds 1-19. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Boyle, C. D., & Palani, A. (2003). Structure-activity relationship studies: M2 and CCR5 receptor antagonists. Current Topics in Medicinal Chemistry, 3(10), 1155-1169. [Link]
-
Semantic Scholar. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated IC50 values of synthesized triazole derivatives. Retrieved from [Link]
-
Tlahuext-Aca, A., et al. (2018). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 23(7), 1572. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
El-Gamal, M. I., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5678. [Link]
-
Scilit. (n.d.). Three-dimensional quantitative structure–activity relationship analyses of piperidine-based CCR5 receptor antagonists. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Retrieved from [Link]
-
Shi, W., Zhang, X., & Shen, Q. (2010). Quantitative structure-activity relationships studies of CCR5 inhibitors and toxicity of aromatic compounds using gene expression programming. European Journal of Medicinal Chemistry, 45(1), 49-54. [Link]
-
Kumar, D., et al. (2013). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. Asian Journal of Chemistry, 25(1), 483-486. Available at: [Link]
-
Fokin, A. A., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(12), 1443. [Link]
-
Nielsen, T. E., et al. (2007). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. The Journal of Organic Chemistry, 72(26), 10241-10244. [Link]
-
ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. Retrieved from [Link]
-
Frontiers in Pharmacology. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]
-
ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. Retrieved from [Link]
-
Wang, L., et al. (2023). Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents. Molecules, 28(4), 1898. [Link]
- Google Patents. (n.d.). Triazole compounds useful as protein kinase inhibitors.
- Google Patents. (n.d.). Process for the synthesis of 1,2,4-triazoles.
-
Jacobson, K. A., et al. (2016). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 59(22), 10221-10238. [Link]
-
El-Gamal, M. I., et al. (2017). Design, synthesis, in vitro potent antiproliferative activity, and kinase inhibitory effects of new triarylpyrazole derivatives possessing different heterocycle terminal moieties. Future Medicinal Chemistry, 9(16), 1889-1904. [Link]
-
Borroto-Escuela, D. O., et al. (2022). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 185, 106476. [Link]
-
Hauser, A. S., et al. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]
-
Kamal, M. A., et al. (2018). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. Current Drug Targets, 19(8), 861-878. [Link]
-
Weinstock, M. (2007). Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders. Current Pharmaceutical Design, 13(6), 677-687. [Link]
-
Badowska-Roslonek, K., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Molecules, 26(1), 22. [Link]
-
Dragunow, M. (2013). Meningeal and choroid plexus cells--novel drug targets for CNS disorders. Brain Research, 1501, 32-45. [Link]
-
Aktaş, N., et al. (2023). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Chemistry & Biodiversity, 20(4), e202201179. [Link]
-
Pardridge, W. M. (2023). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery. Pharmaceuticals, 16(4), 534. [Link]
-
Borroto-Escuela, D. O., et al. (2022). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological Research, 185, 106476. [Link]
-
ResearchGate. (2025). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Pharmacology of New Triazole-Containing Quinolinones as CNS Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Initial toxicity screening of 4-(1H-1,2,3-Triazol-1-YL)piperidine
An In-Depth Technical Guide to the Initial Toxicity Screening of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Authored by a Senior Application Scientist
Foreword: Charting a Course for Safety in Novel Compound Development
In the landscape of drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. A primary hurdle is establishing a comprehensive safety profile. This guide provides a detailed framework for the initial toxicity screening of this compound, a heterocyclic compound featuring a piperidine ring linked to a 1,2,3-triazole. This structural motif has been explored in medicinal chemistry, notably as a C7 moiety in novel fluoroquinolone antibacterial agents[1].
As Senior Application Scientists, our role transcends mere protocol execution; it involves a deep, mechanistic understanding of why specific assays are chosen and how their results collectively construct a coherent safety narrative. This document is structured not as a rigid template, but as a logical, tiered progression of inquiry. It is designed for researchers, toxicologists, and drug development professionals to navigate the critical early stages of safety assessment, adhering to the highest standards of scientific integrity and the guiding principles of Replacement, Reduction, and Refinement (3Rs) in animal testing.[2]
Foundational Strategy: A Tiered Approach to Toxicity Evaluation
An effective initial toxicity screening program does not begin with animal studies. Instead, it employs a strategic, tiered approach that maximizes data acquisition while minimizing resource expenditure and ethical concerns. This strategy begins with computational and in vitro assays to identify potential hazards early, allowing for informed decisions before committing to more complex and costly in vivo studies.[3][4] The progression is designed to be self-validating; results from earlier, simpler systems inform the design and necessity of subsequent, more complex ones.
The core logic is to first assess broad cytotoxic and genotoxic potential, followed by an investigation into specific organ toxicities suggested by the compound's chemical class, and culminating in a preliminary in vivo assessment to understand its effects in a whole biological system.[5]
Pre-assessment: In Silico and Physicochemical Analysis
Before any biological assay is performed, a thorough understanding of the test article is paramount.
Physicochemical Characterization
The purity, solubility, and stability of this compound must be rigorously determined. These parameters are not mere formalities; they are critical for accurate dose preparation and data interpretation. For instance, poor aqueous solubility can lead to compound precipitation in cell culture media, causing false-negative or artifactual results.
| Parameter | Method | Rationale |
| Identity & Purity | LC-MS, NMR, HPLC-UV | Confirms the structure and quantifies purity (ideally >95%) to ensure observed effects are from the compound, not impurities. |
| Aqueous Solubility | Kinetic or Thermodynamic Solubility Assays | Determines the maximum soluble concentration in assay buffers, preventing artifacts from compound precipitation. |
| Stability | HPLC-UV analysis over time in assay media | Ensures the compound does not degrade during the experiment, which could lead to underestimation of toxicity. |
In Silico Toxicological Prediction
Computational toxicology, or Quantitative Structure-Activity Relationship (QSAR) modeling, serves as a cost-effective first pass to flag potential liabilities based on the molecule's structure.[6] This step helps prioritize experimental assays.
Key Endpoints for this compound:
-
Mutagenicity: Models predict the likelihood of a positive Ames test result.
-
Carcinogenicity: Assesses structural alerts associated with cancer risk.
-
hERG Channel Inhibition: The piperidine moiety can be a pharmacophore for hERG channel binding, a key risk factor for cardiotoxicity.
-
Cytochrome P450 (CYP) Metabolism: Triazole rings are well-known inhibitors and substrates of CYP enzymes, particularly CYP3A4.[7][8] In silico models can predict which isoforms are likely to metabolize the compound, guiding later in vitro metabolism studies.
Tier 1: Core In Vitro Toxicity Screening
In vitro assays are the cornerstone of early safety assessment, providing rapid, high-throughput data on a compound's effects at the cellular level.[9][10][11]
General Cytotoxicity Assessment
The first biological question is fundamental: at what concentration does the compound kill cells? This is typically assessed in a panel of cell lines (e.g., HepG2 human hepatoma, HEK293 human embryonic kidney) to identify potential cell-type specificity.
3.1.1 Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is quantifiable by spectrophotometry. A decrease in signal indicates reduced metabolic activity, a proxy for cytotoxicity.[12]
3.1.2 Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, typically ranging from 0.1 µM to 100 µM. Remove the old medium from cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Genotoxicity testing is a regulatory requirement designed to detect compounds that can cause genetic damage, a key initiating event in carcinogenesis.[13][14] A standard battery of in vitro tests is used to cover different genotoxic mechanisms.[15]
3.2.1 Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
The Ames test is the most widely used initial screen for mutagenicity.[13][15] It utilizes specific strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test compound to cause reverse mutations that restore the bacteria's ability to synthesize the essential amino acid and grow on a selective medium.
-
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents. This is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.[13]
-
Assay Procedure (Plate Incorporation Method): a. Mix the test compound at various concentrations, the bacterial tester strain, and either S9 mix or a control buffer in molten top agar. b. Pour this mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate observed in the vehicle control.
Organ-Specific Toxicity: Hepatotoxicity
Given that triazole-containing compounds are often metabolized by the liver, assessing for potential hepatotoxicity is a critical step.[16][17] Drug-induced liver injury (DILI) is a major cause of drug attrition and market withdrawal.[18]
Initial screening can be performed using human liver cell lines like HepG2 or Huh7. While these are transformed cell lines, they provide a reproducible and scalable system for identifying direct hepatotoxicants.
Key Endpoints for In Vitro Hepatotoxicity:
-
Cytotoxicity: As determined by MTT or LDH assays (see Section 3.1).
-
Reactive Oxygen Species (ROS) Production: Measurement of oxidative stress, a common mechanism of DILI.[19]
-
Mitochondrial Membrane Potential (MMP): Assessed using fluorescent dyes to detect mitochondrial dysfunction.
-
CYP450 Inhibition: Evaluate the potential of the compound to inhibit major CYP isoforms (e.g., 3A4, 2D6, 2C9) using commercially available kits. This assesses the risk of drug-drug interactions.[8]
Tier 2: Preliminary In Vivo Screening
If the in vitro profile of this compound is favorable (i.e., low cytotoxicity, no genotoxicity), preliminary in vivo studies are warranted to understand its effects in a complex biological system.[5][20] These studies are essential for evaluating systemic exposure, identifying target organs, and establishing a safe dose range for further development.[3][21] All in vivo studies must be conducted in compliance with Good Laboratory Practice (GLP) principles and relevant regulatory guidelines.[4][22]
Acute Oral Toxicity Study (OECD 423: Acute Toxic Class Method)
The goal of this study is not to determine a precise LD₅₀, but rather to classify the compound into a toxicity category and identify the dose range for subsequent studies.[23][24] This method minimizes the number of animals required.
4.1.1 Experimental Protocol Outline: OECD 423
-
Species Selection: Typically performed in one rodent species (e.g., Wistar rats), usually females as they are often slightly more sensitive.
-
Dosing Procedure: A stepwise procedure is used with a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).
-
Step 1: Dose a group of three animals at the selected starting dose.
-
Observation:
-
If mortality occurs in two or three animals, the test is stopped, and the compound is classified in that toxicity range. The dose is then lowered for the next group.
-
If one animal dies, the procedure is repeated with three more animals at the same dose.
-
If no animals die, the dose is increased for the next group of three animals.
-
-
Endpoints:
-
Mortality: Number of animals that die within the 14-day observation period.
-
Clinical Signs: Detailed observations of behavior, appearance, and signs of toxicity are recorded daily.
-
Body Weight: Measured pre-dose and at least weekly thereafter.
-
Gross Necropsy: All animals are subjected to a gross pathological examination at the end of the study.
-
Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
This study provides information on the potential health hazards likely to arise from repeated exposure over a longer period.[25][26] It is crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).
| Parameter | Specification | Rationale |
| Species | Rodent (e.g., Sprague-Dawley rat) | Well-characterized species with extensive historical control data. |
| Group Size | 5 males and 5 females per group | Sufficient number for statistical analysis of key endpoints. |
| Dose Levels | At least 3 dose levels plus a vehicle control | Establishes a dose-response relationship. Doses are selected based on the acute toxicity study. |
| Duration | Daily administration for 28 days | Represents sub-chronic exposure and allows for the development of cumulative toxicity. |
| Key Endpoints | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology. | Provides a comprehensive assessment of potential toxicity across all major organ systems. |
| Recovery Group | A high-dose and control group may be held for an additional 14 days without treatment. | Assesses the reversibility of any observed toxic effects. |
Synthesis and Decision-Making
The culmination of this tiered screening process is an integrated safety assessment. The data from in silico, in vitro, and in vivo studies are synthesized to build a preliminary risk profile for this compound.
-
Go Decision: A compound with a high IC₅₀ (>10-20 µM), no genotoxicity, a clear NOAEL in the 28-day study providing a sufficient safety margin over the anticipated therapeutic dose, and no unacceptable target organ toxicities would be a strong candidate to move forward.
-
No-Go Decision: A compound demonstrating potent cytotoxicity, a positive genotoxicity signal (especially in the Ames test), or severe, non-reversible toxicity in a major organ system (e.g., liver, kidney) at low doses would likely be terminated.
-
Investigate Further: Equivocal findings, such as a positive signal in an in vitro mammalian cell assay but a negative Ames test, may require further mechanistic studies to understand the relevance of the finding before a final decision is made.[6]
This structured, evidence-based approach ensures that resources are focused on compounds with the highest probability of success, while upholding the highest standards of scientific rigor and ethical responsibility in the pursuit of new medicines.
References
-
Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
-
Creative Bioarray. How Genotoxicity Testing Guides Safer Drug Development.
-
WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
-
Biogem. In Vivo and in Vitro Toxicity Studies.
-
Miltenyi Biotec. Genotoxicity testing of drugs | High-throughput assay.
-
Slideshare. Oecd guidelines for toxicology studies.
-
Alfa Cytology. In Vitro Cytotoxicity Assay.
-
InterBioTox. In vivo Toxicology.
-
Dovepress. High-throughput approaches for genotoxicity testing in drug development: recent advances.
-
Agenda Life Sciences. The Crucial Role of preclinical toxicology studies in Drug Discovery.
-
Biobide. In vivo toxicology studies - Blog.
-
Slideshare. OECD GUIDELINES.pptx.
-
National Toxicology Program (NTP). OECD Test Guideline 425.
-
Wikipedia. OECD Guidelines for the Testing of Chemicals.
-
Inotiv. Other Genetic Toxicology Assays.
-
Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
-
OECD. Guidelines for the Testing of Chemicals.
-
HistologiX. Understanding FDA Guidelines for Toxicity Studies.
-
NIH. Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay - PMC.
-
Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
-
MDPI. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
-
RJPT. Screening Methods for Hepatoprotective Agents in Experimental Animals.
-
Slideshare. Screening of hepatoprotective drugs.
-
European Medicines Agency. note for guidance on preclinical pharmacological and toxicological testing of vaccines.
-
ResearchGate. Update on in vitro cytotoxicity assays for drug development.
-
ResearchGate. Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450 | Request PDF.
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
-
Pacific BioLabs. PRECLINICAL TOXICOLOGY.
-
HSE. Residues Assessments for Triazole Derivative Metabolites.
-
FDA. Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
-
PubMed Central. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles.
-
ResearchGate. High-content screening technology for studying drug-induced hepatotoxicity in cell models | Request PDF.
-
NIH. In vitro models for liver toxicity testing - PMC.
-
Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements.
-
ResearchGate. Triazole fungicides induce hepatic lesions and metabolic disorders in rats.
-
PubMed. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents.
Sources
- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blog.biobide.com [blog.biobide.com]
- 3. hoeford.com [hoeford.com]
- 4. histologix.com [histologix.com]
- 5. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 6. inotiv.com [inotiv.com]
- 7. researchgate.net [researchgate.net]
- 8. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. kosheeka.com [kosheeka.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. miltenyibiotec.com [miltenyibiotec.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mechanism-driven modeling of chemical hepatotoxicity using structural alerts and an in vitro screening assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo Toxicology | InterBioTox [interbiotox.com]
- 21. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 22. fda.gov [fda.gov]
- 23. biogem.it [biogem.it]
- 24. Oecd guidelines for toxicology studies | PPTX [slideshare.net]
- 25. OECD GUIDELINES.pptx [slideshare.net]
- 26. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Introduction: The Power of Click Chemistry in Modern Drug Discovery
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures.[][2][3][4][5] This powerful transformation facilitates the rapid and efficient formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild, often aqueous, conditions.[][5][6][] The resulting triazole core is not merely a linker; it is a robust and versatile pharmacophore and bioisostere, often enhancing the pharmacological properties of a parent molecule.[8]
The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is of significant interest in medicinal chemistry, appearing in a variety of bioactive compounds, including potent antibacterial agents.[9][10] Its synthesis via CuAAC offers a modular and highly efficient route to generate diverse libraries of compounds for drug discovery programs. This guide provides an in-depth exploration of the CuAAC reaction for preparing this important scaffold, detailing the underlying mechanism, offering practical experimental protocols, and providing insights for optimization and troubleshooting.
Understanding the CuAAC Mechanism: A Tale of Copper's Catalytic Dance
The remarkable rate acceleration of the CuAAC reaction compared to the thermal Huisgen 1,3-dipolar cycloaddition is central to its utility.[6] While the uncatalyzed reaction requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed pathway proceeds under mild conditions to exclusively afford the 1,4-disubstituted triazole.[5][6]
The currently accepted mechanism involves the following key steps:
-
Formation of the Copper(I) Acetylide: The catalytic cycle is initiated by the coordination of the active Cu(I) species to the terminal alkyne. This interaction significantly increases the acidity of the terminal proton, facilitating its removal by a base to form a copper(I) acetylide intermediate.[11]
-
Coordination and Cyclization: The azide then coordinates to the copper center. This brings the azide and the activated alkyne into close proximity, leading to a stepwise cycloaddition. This process is thought to involve the formation of a six-membered copper-containing intermediate.[6][]
-
Ring Contraction and Protonolysis: The metallacycle intermediate then undergoes ring contraction to form a triazolyl-copper species. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, thus closing the catalytic cycle.[6]
Several studies suggest that dinuclear copper species may be involved, potentially acting as the true catalytic species and further accelerating the reaction.[11][12]
Diagram of the CuAAC Catalytic Cycle:
Caption: A simplified representation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) catalytic cycle.
Key Experimental Considerations: Setting the Stage for Success
The success of a CuAAC reaction hinges on several critical factors. Careful consideration of these parameters is essential for achieving high yields and purity.
1. The Copper Source: In Situ Generation of the Active Catalyst
While Cu(I) salts like CuI or CuBr can be used directly, the active Cu(I) catalyst is most conveniently and reliably generated in situ from a Cu(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a reducing agent.[13] Sodium ascorbate is the most common and effective reducing agent for this purpose.[6][14][15] This approach circumvents the instability of Cu(I) salts, which are prone to oxidation to the inactive Cu(II) state.[16][17]
2. The Ligand: Stabilizing and Accelerating the Reaction
The use of a stabilizing ligand is crucial for an efficient and reproducible CuAAC reaction, particularly in biological applications.[18][19] Ligands serve several important functions:
-
Stabilize the Cu(I) oxidation state , preventing disproportionation and oxidation.[12][18]
-
Increase the effective concentration of the catalyst by preventing the formation of inactive copper aggregates.
-
Accelerate the reaction rate. [19]
Commonly used ligands include:
-
Tris(benzyltriazolylmethyl)amine (TBTA): A highly effective ligand, particularly for reactions in organic solvents.[16]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand, making it ideal for bioconjugation reactions in aqueous media.[16]
-
Bathophenanthroline disulfonate (BPS): Another water-soluble ligand used in bioconjugation.
3. Solvent Systems: Versatility for Diverse Applications
A significant advantage of the CuAAC reaction is its compatibility with a wide range of solvents. The choice of solvent is primarily dictated by the solubility of the starting materials. Common solvent systems include:
-
t-Butanol/Water (1:1): A versatile mixture that can solubilize a wide range of organic azides and alkynes.[20]
-
Dimethyl Sulfoxide (DMSO)/Water: Another excellent choice for substrates with poor water solubility.
-
Aqueous buffers (e.g., PBS): For bioconjugation applications.[21]
4. Reaction Temperature: Mild Conditions for Sensitive Substrates
Most CuAAC reactions proceed efficiently at room temperature.[6] In cases where one of the reactants is particularly unreactive, gentle heating (e.g., 40-60 °C) can be employed to increase the reaction rate. Microwave irradiation can also be used to significantly reduce reaction times.[5]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of a generic this compound derivative from 4-azidopiperidine and a terminal alkyne.
Materials:
-
4-Azidopiperidine hydrochloride (or the free base)
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and 4-azidopiperidine hydrochloride (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL). If using the free base of 4-azidopiperidine, 1.05 equivalents are sufficient.
-
Catalyst Preparation: In a separate small vial, prepare the catalyst solution. Add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and the chosen ligand (TBTA or THPTA, 0.06 mmol, 6 mol%) to 1 mL of the t-butanol/water solvent mixture. Sonicate or vortex briefly to dissolve.
-
Initiation of the Reaction: To the stirring solution of the alkyne and azide, add the catalyst solution. Then, add a freshly prepared solution of sodium ascorbate (0.1 mmol, 10 mol%) in 1 mL of water. The reaction mixture may change color, often to a pale yellow or green.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with water (20 mL) and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL). The aqueous washes help to remove residual copper salts and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound derivative.[10]
Workflow for the Synthesis of this compound:
Caption: A general workflow for the synthesis and purification of this compound via CuAAC.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst (Cu(II) not reduced) | Ensure sodium ascorbate solution is freshly prepared. Increase the amount of sodium ascorbate (up to 5 equivalents). Degas solvents to remove oxygen.[22] |
| Poor solubility of reactants | Try a different solvent system (e.g., DMSO/water, DMF). Gentle heating may improve solubility and reaction rate. | |
| Impure starting materials | Purify starting materials before use. Azides can be sensitive; handle with care. | |
| Formation of side products | Oxidative homocoupling of the alkyne (Glaser coupling) | Ensure an excess of reducing agent (sodium ascorbate) is present.[6] Work under an inert atmosphere (nitrogen or argon).[22] |
| Copper contamination in the final product | During work-up, wash the organic layer with a dilute aqueous solution of EDTA or ammonia to chelate and remove copper ions.[23] | |
| Difficulty in purification | Product is highly polar | Use a more polar eluent system for column chromatography (e.g., higher percentage of methanol in DCM). Consider reverse-phase chromatography if the product is water-soluble. |
Conclusion: A Versatile Tool for Chemical Innovation
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and highly reliable method for the synthesis of this compound and its derivatives. Its operational simplicity, mild reaction conditions, and high regioselectivity make it an indispensable tool for researchers, scientists, and drug development professionals.[5] By understanding the underlying mechanism and carefully controlling the experimental parameters, this powerful click reaction can be harnessed to efficiently generate novel molecular entities with significant therapeutic potential.
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles. Semantic Scholar. [Link]
-
Click Chemistry Methodology: The Novel Paintbrush of Drug Design. National Institutes of Health. [Link]
-
A review on click chemistry. Wisdom Library. [Link]
-
Review Article Click chemistry: A fascinating, Nobel-winning method for the improvement of biological activity. EnPress Publisher. [Link]
-
Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]
-
Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Center for Biotechnology Information. [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. National Institutes of Health. [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Publications. [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. ResearchGate. [Link]
-
4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. National Institutes of Health. [Link]
-
CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti-inflammatory and Anticancer Activities. ACS Publications. [Link]
-
Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. National Institutes of Health. [Link]
-
Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–. ResearchGate. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
-
Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. [Link]
-
4-(4-(((1H-Benzo[d][][6][]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and In Silico Studies. MDPI. [Link]
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring. ResearchGate. [Link]
-
The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. National Institutes of Health. [Link]
Sources
- 2. Click Chemistry: an overview and recent updates in the medicinal attributes of click-derived heterocycles | Semantic Scholar [semanticscholar.org]
- 3. Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on click chemistry [wisdomlib.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 8. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
Synthesis of 4-(1H-1,2,3-Triazol-1-yl)piperidine via Click Chemistry: An Application Note and Detailed Protocol
This guide provides a comprehensive, in-depth protocol for the synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine, a valuable building block in medicinal chemistry and drug discovery. We will leverage the power of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to achieve a highly efficient and regioselective synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the scientific rationale behind each experimental choice.
Introduction: The Power of Click Chemistry in Piperidine Functionalization
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to influence physicochemical properties such as solubility and to engage in crucial pharmacophoric interactions makes it a highly sought-after structural motif. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The CuAAC reaction is the premier example of a click reaction, enabling the facile and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[3][4] This triazole ring is not merely a linker; it can act as a bioisostere for an amide bond and participate in hydrogen bonding and dipole interactions, making it an attractive component in drug design.[5]
This protocol details a robust pathway to this compound, starting from the readily available N-Boc-4-hydroxypiperidine. The synthesis involves three key stages: conversion of the hydroxyl group to an azide, the pivotal CuAAC reaction, and the final deprotection of the piperidine nitrogen.
Overall Synthetic Scheme
The multi-step synthesis is outlined below, providing a roadmap for the subsequent detailed protocols.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of the Azide Precursor
The journey begins with the conversion of an alcohol to an azide. The Mitsunobu reaction is a reliable and powerful method for this transformation, proceeding with a clean inversion of stereochemistry.[1][6]
Protocol 1: Synthesis of N-Boc-4-azidopiperidine via Mitsunobu Reaction
This protocol details the conversion of the hydroxyl group of N-Boc-4-hydroxypiperidine to an azide functionality.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 g | 4.97 | 1.0 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.95 g | 7.45 | 1.5 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 ml | 7.45 | 1.5 |
| Diphenylphosphoryl azide (DPPA) | 275.24 | 1.6 ml | 7.45 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 ml | - | - |
| Ethyl acetate | - | As needed | - | - |
| Saturated aq. NaHCO₃ | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
| Silica gel | - | As needed | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 g, 4.97 mmol) and triphenylphosphine (1.95 g, 7.45 mmol).
-
Dissolve the solids in anhydrous THF (25 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 ml, 7.45 mmol) dropwise to the stirred solution. A white precipitate of the betaine may form.
-
After 15 minutes of stirring at 0 °C, add diphenylphosphoryl azide (DPPA) (1.6 ml, 7.45 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-Boc-4-azidopiperidine as a colorless oil.
Expertise & Experience: The order of addition in the Mitsunobu reaction is crucial. Pre-forming the betaine by adding DIAD to the mixture of the alcohol and phosphine before the introduction of the azide nucleophile generally leads to higher yields and fewer side products.[6] The use of DPPA as the azide source is common and effective.[7]
PART 2: The Core "Click" Reaction
With the azide in hand, we now proceed to the heart of the synthesis: the Copper-Catalyzed Azide-Alkyne Cycloaddition.
The CuAAC Mechanism: A Brief Overview
The CuAAC reaction is not a concerted cycloaddition like the uncatalyzed Huisgen cycloaddition. Instead, it proceeds through a stepwise mechanism involving copper(I) acetylide intermediates.[3][8] This catalytic cycle is responsible for the remarkable rate acceleration and exquisite regioselectivity for the 1,4-disubstituted triazole.[4]
Caption: Simplified catalytic cycle of the CuAAC reaction.
Protocol 2: CuAAC Reaction of N-Boc-4-azidopiperidine with a Terminal Alkyne
This protocol provides a general procedure for the click reaction. For this example, we will use phenylacetylene as a model terminal alkyne.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| N-Boc-4-azidopiperidine | 226.28 | 500 mg | 2.21 | 1.0 |
| Phenylacetylene | 102.14 | 248 mg (0.27 ml) | 2.43 | 1.1 |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 27.6 mg | 0.11 | 0.05 |
| Sodium Ascorbate | 198.11 | 87.6 mg | 0.44 | 0.2 |
| tert-Butanol (t-BuOH) | - | 10 ml | - | - |
| Deionized Water | - | 10 ml | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Saturated aq. NH₄Cl | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-azidopiperidine (500 mg, 2.21 mmol) and phenylacetylene (248 mg, 2.43 mmol) in a 1:1 mixture of t-BuOH and water (20 ml total).
-
In a separate vial, prepare a solution of CuSO₄·5H₂O (27.6 mg, 0.11 mmol) in 1 ml of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (87.6 mg, 0.44 mmol) in 1 ml of water.
-
To the stirred solution of the azide and alkyne, add the CuSO₄ solution, followed by the sodium ascorbate solution. The solution may turn a yellow-green color.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes). The product will be a new, more polar spot.
-
Upon completion, dilute the reaction mixture with water (20 ml) and extract with dichloromethane (3 x 20 ml).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl (to remove copper salts), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield N-Boc-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine as a white solid.
Trustworthiness: The use of a Cu(II) salt with a reducing agent like sodium ascorbate is a common and reliable method for generating the active Cu(I) catalyst in situ. This avoids the need to handle potentially unstable Cu(I) salts.[3]
PART 3: Final Deprotection
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unveil the free piperidine nitrogen. This is typically achieved under acidic conditions.[9]
Protocol 3: N-Boc Deprotection of the Triazole Product
This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N-Boc-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine | 328.42 | 500 mg | 1.52 |
| Dichloromethane (DCM) | - | 5 ml | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 1 ml | - |
| Saturated aq. NaHCO₃ | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Na₂SO₄ | - | As needed | - |
Procedure:
-
Dissolve the N-Boc protected piperidine derivative (500 mg, 1.52 mmol) in DCM (5 ml) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (1 ml) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 ml).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the final product, 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine. Further purification by chromatography may be performed if necessary.
Characterization and Expected Results
The synthesized compounds should be characterized by standard analytical techniques.
Expected Characterization Data for 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Signals corresponding to the triazole proton (singlet, ~7.8 ppm), phenyl protons (multiplet, ~7.2-7.5 ppm), piperidine protons (multiplets), and the piperidine NH (broad singlet). |
| ¹³C NMR (CDCl₃) | Signals for the triazole carbons, phenyl carbons, and piperidine carbons. |
| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the calculated molecular weight. |
The specific shifts and coupling constants will depend on the solvent and the specific alkyne used in the click reaction.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via the highly efficient CuAAC click chemistry reaction. By explaining the causality behind the experimental choices and providing step-by-step instructions, this guide empowers researchers to confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The robustness and reliability of the click chemistry approach make this a scalable and versatile route to a wide range of functionalized piperidine derivatives.
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1254-1265. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[3][6][10]-triazoles by regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC): an update. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. a mechanistic DFT study. Journal of the American Chemical Society, 127(1), 210-216. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
G, S., & S, K. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 143, 107028. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
Topic: Strategic Incorporation of 4-(1H-1,2,3-Triazol-1-YL)piperidine in Novel Fluoroquinolone Synthesis
An Application Guide for Drug Development Professionals
Introduction
Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad spectrum of activity and favorable pharmacokinetic profiles. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] The structure-activity relationship (SAR) of fluoroquinolones is well-established, with the substituent at the C-7 position of the quinolone core playing a pivotal role in defining the antibacterial spectrum, potency, and penetration into bacterial cells.[2] In the relentless pursuit of new agents to combat rising antimicrobial resistance, medicinal chemists are exploring novel C-7 moieties. Among these, the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has emerged as a particularly promising building block.[3][4]
This application note provides a detailed guide for researchers on the synthesis and application of this key intermediate. We will explore the scientific rationale for its use, present a detailed protocol for its incorporation into a fluoroquinolone core, and summarize the resulting antibacterial performance, thereby offering a comprehensive resource for the development of next-generation antimicrobial agents.
Scientific Rationale: The Advantage of the Triazolylpiperidine Moiety
The integration of a 1,2,3-triazole ring into the C-7 piperidine substituent is a deliberate strategy rooted in established medicinal chemistry principles. This "hybrid molecule" approach leverages the unique properties of the triazole heterocycle to enhance the overall profile of the fluoroquinolone.[5][6]
-
Enhanced Biological Target Interactions: The 1,2,3-triazole ring is a rich electronic scaffold, capable of participating in hydrogen bonding and dipole-dipole interactions. When appended to the fluoroquinolone core, it can establish additional binding interactions with the DNA-gyrase cleavage complex, potentially increasing the inhibitory potency of the compound.[7]
-
Bioisosterism and Physicochemical Modulation: The triazole moiety is an excellent bioisostere for other functional groups, such as amide bonds or phenyl rings. Its inclusion can fine-tune critical physicochemical properties, including lipophilicity, polarity, and metabolic stability.[5][6] This modulation is crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate, leading to improved bioavailability and tissue penetration.
-
Overcoming Resistance: The structural novelty of the triazolylpiperidine side chain can help overcome existing bacterial resistance mechanisms that target conventional C-7 substituents. Studies have shown that fluoroquinolones incorporating this moiety exhibit potent activity against multidrug-resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA).[3]
Synthesis of the Key Building Block: this compound
The synthesis of the title compound is a critical prerequisite for its application. While various routes are possible, a highly efficient and common approach involves the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8][9] This method ensures a high-yielding and regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.
A generalized, two-step synthetic workflow is presented below:
-
Synthesis of 4-Azidopiperidine Precursor: The synthesis begins with a commercially available, N-protected piperidine derivative, such as N-Boc-4-hydroxypiperidine. The hydroxyl group is first converted into a good leaving group (e.g., mesylate or tosylate) and subsequently displaced with an azide source, such as sodium azide, via an SN2 reaction.
-
CuAAC "Click" Reaction: The resulting N-Boc-4-azidopiperidine is then reacted with an acetylene source in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate).[8] This reaction forms the stable triazole ring.
-
Deprotection: The final step involves the removal of the N-Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the free secondary amine of this compound, ready for coupling with the fluoroquinolone core.
Application Protocol: Synthesis of a Triazole-Containing Fluoroquinolone
This protocol details the synthesis of a representative antibacterial agent via a nucleophilic aromatic substitution (SNAr) reaction. The procedure is based on the successful synthesis of novel naphthyridine-based fluoroquinolones.[3]
Objective: To synthesize 1-cyclopropyl-6-fluoro-7-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Materials:
-
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Fluoroquinolone Core)
-
This compound (Building Block)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus
Experimental Workflow Diagram
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the fluoroquinolone core (1.0 eq.).
-
Reagent Addition: Add the this compound building block (1.1-1.5 eq.) to the flask.
-
Solvent and Base: Add anhydrous DMSO (or DMF) to dissolve the reactants, followed by the addition of the base, DIPEA (2.0-3.0 eq.). The base is critical as it acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Isolation (Work-up): After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water or an ethanol/water mixture to precipitate the crude product.
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with deionized water, then ethanol, and finally diethyl ether to remove residual solvent and impurities.
-
Drying and Purification: Dry the solid product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, acetic acid) to yield the final compound with high purity.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Performance Data: Antibacterial Activity
The true measure of this synthetic strategy lies in the biological activity of the resulting compounds. Fluoroquinolones incorporating the this compound moiety have demonstrated potent antibacterial activity, particularly against Gram-positive pathogens and resistant strains.[3] The table below summarizes the Minimum Inhibitory Concentration (MIC) values for a representative compound against several bacterial strains, with Ciprofloxacin and Vancomycin as comparators.
| Compound | S. aureus (ATCC 29213) | S. epidermidis (Clinical Isolate) | MRSA (Clinical Isolate) | E. coli (ATCC 25922) |
| Representative Product [3] | 0.25 | 0.125 | 0.5 | 1 |
| Ciprofloxacin [3] | 0.5 | 0.25 | 16 | 0.06 |
| Vancomycin [3] | 1 | 2 | 1 | >128 |
| All values are MIC in µg/mL. Data is representative and sourced from published literature.[3] |
Analysis of Results:
-
The synthesized fluoroquinolone derivative shows comparable or superior activity against susceptible Gram-positive strains (S. aureus, S. epidermidis) when compared to Ciprofloxacin and Vancomycin.[3]
-
Crucially, it demonstrates significantly enhanced activity against Methicillin-Resistant S. aureus (MRSA) compared to Ciprofloxacin, highlighting its potential to address antibiotic resistance.[3]
-
While maintaining activity against Gram-negative bacteria like E. coli, its strength is clearly pronounced in the Gram-positive spectrum.
Conclusion
The use of this compound as a C-7 substituent represents a validated and highly effective strategy in the design of novel fluoroquinolone antibiotics. The synthetic accessibility of this building block via robust click chemistry, coupled with a straightforward SNAr coupling protocol, makes this an attractive approach for medicinal chemistry laboratories. The resulting hybrid molecules exhibit potent antibacterial activity, especially against challenging Gram-positive pathogens and drug-resistant strains. This application note provides the foundational knowledge and practical protocols for researchers to explore this promising chemical space in the ongoing effort to develop the next generation of life-saving antibacterial agents.
References
-
Huang, X., Zhang, A., Chen, D., Jia, Z., & Li, X. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2859–2863. [Link]
-
Dang, Z., Yang, Y., Ji, R., & Zhang, S. (2007). Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. Bioorganic & Medicinal Chemistry Letters, 17(16), 4523–4526. [Link]
-
Chen, Y.-L., et al. (2013). 7-[4-(4-Substituted)carbopiperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation. Molecules, 18(7), 8359–8377. [Link]
-
Nishino, T., & Tanaka, M. (2012). Synthesis and Antibacterial Activity of New Fluoroquinolones Containing a Cis- Or Trans-Cyclohexane Moiety. Bioorganic & Medicinal Chemistry Letters, 22(24), 7688–7692. [Link]
-
Chu, D. T., et al. (1986). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 29(12), 2363–2369. [Link]
-
Wang, D., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 748344. [Link]
-
Karczmarzyk, Z., & Plech, T. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(17), 3850. [Link]
-
Ghafourian, T., & Mohammadi, E. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. Journal of the Iranian Chemical Society, 19(3), 1145–1158. [Link]
-
Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 11(2). [Link]
-
Scribd. (n.d.). SAR of Fluoroquinolones. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis and Sonodynamic Antibacterial Activity Evaluation of Three Novel Fluoroquinolone Compounds. Ultrasound in Medicine & Biology, 49(9), 2034–2041. [Link]
-
Singh, A., et al. (2022). Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections. ACS Omega, 7(3), 3125–3137. [Link]
-
Sharma, P. C., & Sharma, D. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 101-107. [Link]
-
Ghafourian, T., & Mohammadi, E. (2021). DFT based QSAR study on quinolone-triazole derivatives as antibacterial agents. ResearchGate. [Link]
-
Patel, R. V., et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. European Journal of Medicinal Chemistry, 44(10), 4187–4192. [Link]
-
Mechanisms in Medicine Inc. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]
-
Coghi, P., et al. (2021). 4-(4-(((1H-Benzo[d][3][4][10]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2021(2), M1213. [Link]
-
Goud, B. S., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Medicinal Chemistry, 11(10), 1185–1197. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 9. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Deployment of 4-(1H-1,2,3-Triazol-1-yl)piperidine in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Privileged Scaffold for Versatile Drug Design
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the plethora of heterocyclic scaffolds, the 4-(1H-1,2,3-triazol-1-yl)piperidine moiety has emerged as a particularly advantageous structural unit. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the synthesis, functionalization, and strategic application of this versatile building block.
The power of this scaffold lies in the synergistic combination of its two core components: the piperidine ring and the 1,2,3-triazole ring. The piperidine motif is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to confer aqueous solubility, introduce a basic ionization center for salt formation, and provide a three-dimensional vector for exiting a binding pocket to engage with solvent or other regions of a biological target[1]. The 1,2,3-triazole, typically formed via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a rigid, stable, and polar linker that is resistant to metabolic degradation[2][3]. The triazole's dipole moment and capacity for hydrogen bonding further enhance its utility in modulating physicochemical properties and forming key interactions with protein targets[3][4].
This application note will provide a holistic overview, from the fundamental synthesis of the core building block to its strategic incorporation into diverse drug discovery campaigns, supported by detailed, field-proven protocols.
Physicochemical Properties and Design Rationale
The strategic value of the this compound scaffold is rooted in its predictable influence on key drug-like properties. Understanding these characteristics allows for its rational incorporation into lead optimization campaigns.
| Property | Value (Estimated) | Rationale for Importance in Drug Design |
| Molecular Weight | ~166.2 g/mol | Provides a low molecular weight starting point, allowing for significant downstream functionalization without violating Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | ~57.5 Ų | Contributes favorably to cell permeability and oral bioavailability. The triazole and piperidine nitrogen atoms are key contributors. |
| cLogP | ~0.8 - 1.2 | Indicates a favorable balance between solubility and permeability, a critical parameter for ADME properties. |
| pKa (Piperidine N) | ~8.5 - 9.5 | The basic piperidine nitrogen allows for salt formation, significantly enhancing aqueous solubility and providing a handle for modulating formulation. |
| Hydrogen Bond Acceptors | 3 (2 triazole N, 1 piperidine N) | Offers multiple points for hydrogen bonding with biological targets, contributing to binding affinity and specificity. |
| Hydrogen Bond Donors | 0 (on core) / 1 (if piperidine is protonated) | The lack of a donor on the core can be advantageous for membrane permeability, while the potential for protonation aids solubility. |
Experimental Protocols: Synthesis of the Core Building Block
The synthesis of this compound is a multi-step process that is readily achievable in a standard laboratory setting. The workflow is designed to be robust and scalable, starting from commercially available materials.
Sources
- 1. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]
High-throughput screening assays for 4-(1H-1,2,3-Triazol-1-YL)piperidine derivatives
Application Notes & Protocols
Topic: High-Throughput Screening Assays for 4-(1H-1,2,3-Triazol-1-YL)piperidine Derivatives
Abstract: The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile core for developing novel therapeutics against a range of biological targets, including enzymes, G-protein coupled receptors (GPCRs), and protein-protein interactions.[1][2][3] This guide provides a comprehensive overview of the strategic development and practical execution of high-throughput screening (HTS) campaigns for this important class of compounds. We detail two robust assay protocols—a biochemical fluorescence polarization assay for kinase targets and a cell-based luminescence reporter assay for GPCRs—offering researchers a blueprint for identifying and validating novel modulators derived from the this compound scaffold.
Introduction: The Role of HTS in Scaffolding Drug Discovery
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify "hits"—compounds that modulate a specific biological target.[4][5] This process leverages automation, miniaturization, and sensitive detection technologies to generate critical starting points for medicinal chemistry programs.[6] The success of any HTS campaign hinges on a robust, reproducible, and biologically relevant assay.[5]
The this compound scaffold has emerged as a structure of significant interest. The piperidine ring is a common feature in numerous FDA-approved drugs, while the 1,2,3-triazole moiety, often installed via "click chemistry," offers high chemical stability and acts as a valuable pharmacophore capable of forming key hydrogen bonds with biological targets.[1] Derivatives of this scaffold have been investigated as potential antibacterial, anticancer, and anti-HIV agents, highlighting its broad therapeutic potential.[3][7][8] This application note provides experienced researchers with the foundational principles, detailed protocols, and data analysis frameworks required to effectively screen these derivatives.
Strategic Design of an HTS Campaign
A successful HTS campaign is not merely a large-scale experiment but a multi-stage process requiring careful planning, optimization, and validation. The overarching goal is to minimize false positives and negatives while maximizing the identification of genuine, tractable hits.[9]
Causality in Assay Selection
The choice of assay is dictated by the biological question being asked. For this compound derivatives, the target class will determine the optimal screening approach.
-
Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) and are ideal for identifying direct inhibitors or binders. They offer a clean system with fewer confounding variables but lack the complexity of a cellular environment.[10] They are often the first choice for targets like kinases, proteases, or other enzymes.[11]
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[6] They can capture effects on downstream signaling, membrane permeability, and potential cytotoxicity.[12] Cell-based formats are essential for targets like GPCRs, ion channels, and for studying complex signaling pathways.[13]
The HTS Workflow: From Assay to Hit
The HTS process follows a logical progression from development to confirmation. Each stage has defined goals and quality control checkpoints to ensure the integrity of the data.
Figure 1: A generalized workflow for a high-throughput screening campaign.
The Self-Validating System: HTS Quality Control
To ensure trustworthiness, every assay plate must contain internal controls that validate its performance. The Z-factor (Z') is a statistical parameter that is widely accepted as an indicator of HTS assay quality and robustness.[14][15]
-
Positive Control (Max Signal): An uninhibited reaction or a reaction stimulated by a known potent agonist.
-
Negative Control (Min Signal): A fully inhibited reaction or a basal, unstimulated state.
-
Z-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ: Standard Deviation; μ: Mean
-
-
Acceptance Criteria: An assay is generally considered robust and suitable for HTS when the Z' > 0.5 .[15][16]
| Parameter | Description | Typical Acceptance Criterion |
| Z'-Factor | Measures the statistical separation between positive and negative controls. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean of the max signal to the mean of the min signal. | > 3 (assay dependent)[16] |
| Coefficient of Variation (%CV) | Measures the variability of controls (σ/μ * 100). | < 20% |
Table 1: Key quality control (QC) metrics for HTS assay validation.
Protocol 1: Fluorescence Polarization (FP) Assay for Kinase Inhibitors
This protocol describes a competitive binding assay to identify this compound derivatives that inhibit the interaction between a protein kinase and a fluorescently labeled tracer molecule.
Principle of Fluorescence Polarization
FP is a homogeneous technique used to monitor molecular binding events in solution.[17] A small fluorescent molecule (tracer) tumbles rapidly, and when excited with polarized light, it emits depolarized light. Upon binding to a larger protein (e.g., a kinase), its tumbling slows dramatically, and the emitted light remains highly polarized. Test compounds that bind to the kinase will displace the tracer, causing a decrease in polarization.[18]
Figure 2: Principle of the Fluorescence Polarization competitive binding assay.
Materials and Reagents
-
Kinase: Purified recombinant kinase of interest.
-
Fluorescent Tracer: A fluorescently-labeled small molecule known to bind to the kinase active site.
-
Assay Buffer: Buffer optimized for kinase stability and activity (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Test Compounds: this compound derivatives dissolved in 100% DMSO.
-
Control Inhibitor: A known, potent inhibitor of the target kinase.
-
Assay Plates: Black, low-volume, non-binding surface 384-well plates.[19]
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Protocol
This protocol is optimized for a 20 µL final assay volume in a 384-well plate.
-
Compound Plating:
-
Using an acoustic liquid handler or pintool, transfer 100 nL of test compounds (from a 10 mM stock) into the appropriate wells of the assay plate. This results in a final screening concentration of 50 µM.
-
Add 100 nL of 100% DMSO to control wells (Max and Min signal).
-
-
Reagent Preparation:
-
Prepare a 2X Kinase solution in assay buffer at a concentration predetermined by titration experiments (typically at the Kd of the tracer).[20]
-
Prepare a 2X Tracer solution in assay buffer at its optimal concentration (e.g., 2 nM).
-
-
Assay Procedure:
-
Add 10 µL of the 2X Kinase solution to all wells except the "No Enzyme" controls. Add 10 µL of assay buffer to these wells instead.
-
For Min Signal (maximum inhibition) wells, add a saturating concentration of the control inhibitor.
-
Incubate the plate for 15-30 minutes at room temperature to allow compound-kinase binding.
-
Add 10 µL of the 2X Tracer solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader. Use excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).[19]
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
-
mP_sample: Signal from a well with a test compound.
-
mP_max: Average signal from DMSO-only wells (low polarization, tracer displaced by potent inhibitor or no enzyme).
-
mP_min: Average signal from wells with enzyme and tracer but no inhibitor (high polarization).
-
Note: Some literature defines max and min polarization differently; consistency is key.[19]
-
-
Hit Identification:
-
A "hit" is typically defined as a compound that causes inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).
-
| Compound ID | Conc. (µM) | mP Value | % Inhibition | Hit? (Threshold >50%) |
| Cmpd-001 | 50 | 185 | 15.4 | No |
| Cmpd-002 | 50 | 110 | 84.6 | Yes |
| Cmpd-003 | 50 | 215 | -15.4 (Signal Enhancement) | No |
| Controls | ||||
| Max Signal (Avg) | N/A | 220 | 0 | - |
| Min Signal (Avg) | N/A | 90 | 100 | - |
Table 2: Example data analysis for a primary FP screen.
Protocol 2: Cell-Based Luminescence Assay for GPCR Antagonists
This protocol describes a method to identify this compound derivatives that act as antagonists for a Gs-coupled GPCR, using a cAMP-responsive element (CRE) driving the expression of a luciferase reporter gene.
Principle and Signaling Pathway
Activation of a Gs-coupled GPCR leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[21] The elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP Response Element-Binding protein). Phosphorylated CREB binds to CRE sequences in the promoter of the reporter gene, driving the expression of luciferase. An antagonist will block this cascade, resulting in a low luminescence signal.[22][23]
Figure 3: Signaling pathway for a Gs-coupled GPCR luciferase reporter assay.
Materials and Reagents
-
Cell Line: A stable cell line (e.g., HEK293) expressing the target GPCR and a CRE-luciferase reporter construct.
-
Cell Culture Medium: As recommended for the cell line (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
Agonist: A known potent agonist for the target GPCR (e.g., isoproterenol for β-adrenergic receptors).
-
Luciferase Detection Reagent: A commercial kit containing luciferin substrate and lysis buffer (e.g., Promega's ONE-Glo™).
-
Assay Plates: White, solid-bottom, tissue-culture treated 384-well plates.
-
Luminometer: A microplate reader capable of measuring glow luminescence.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count the cells. Resuspend cells in culture medium to a density of 100,000 cells/mL (or as optimized).
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate (4,000 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound and Agonist Addition:
-
Prepare test compounds and controls in an intermediate plate.
-
Add 5 µL of test compound solution (or DMSO for controls) to the appropriate wells and incubate for 30 minutes at 37°C. This pre-incubation allows antagonists to bind to the receptor.
-
Prepare the agonist at a concentration that elicits ~80% of the maximal response (EC80).
-
Add 5 µL of the EC80 agonist solution to all wells except the negative controls (which receive 5 µL of assay buffer). The final assay volume is now 50 µL.
-
-
Incubation:
-
Incubate the plates for 3-6 hours at 37°C, 5% CO2 to allow for transcription and translation of the luciferase reporter.
-
-
Signal Detection:
-
Equilibrate the plates and the luciferase detection reagent to room temperature.
-
Add 25 µL of the detection reagent to all wells.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate luminometer.
-
Data Analysis and Interpretation
-
Data Normalization:
-
Normalize the data to the plate controls to determine the percentage of inhibition.
-
% Inhibition = 100 * (1 - (RLU_sample - RLU_neg) / (RLU_pos - RLU_neg))
-
RLU_sample: Signal from a well with a test compound + agonist.
-
RLU_pos: Average signal from wells with DMSO + agonist (max signal).
-
RLU_neg: Average signal from wells with DMSO + buffer (basal signal).
-
-
Hit Identification:
-
Hits are identified using a predefined inhibition threshold (e.g., >50%). It is also critical to run a counterscreen without the agonist to identify compounds that are cytotoxic or directly inhibit luciferase, which are common sources of false positives.
-
| Compound ID | Conc. (µM) | RLU | % Inhibition | Hit? (Threshold >50%) |
| Cmpd-004 | 10 | 450,000 | 18.2 | No |
| Cmpd-005 | 10 | 85,000 | 86.4 | Yes |
| Cmpd-006 | 10 | 580,000 | -4.5 (Agonist Activity) | No |
| Controls | ||||
| Positive (Avg) | N/A | 550,000 | 0 | - |
| Negative (Avg) | N/A | 50,000 | 100 | - |
Table 3: Example data analysis for a primary GPCR antagonist screen.
Conclusion and Forward Look
The this compound scaffold represents a fertile ground for the discovery of novel chemical probes and therapeutic leads. The successful execution of a high-throughput screening campaign for these derivatives is achievable through the careful selection of a biologically relevant assay and the rigorous application of quality control standards. The fluorescence polarization and luminescence reporter assays detailed herein provide robust, scalable, and validated frameworks for the primary screening phase. Identified hits from these assays must undergo a thorough triage process—including confirmation, dose-response analysis, and testing in orthogonal secondary assays—to eliminate artifacts and confirm their mechanism of action, paving the way for successful lead optimization programs.[24]
References
-
Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. ([Link])
-
Mishra, R. K., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy. ([Link])
-
Yapici, E. (2016). Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions. University of Illinois at Chicago. ([Link])
-
Eglen, R. M., et al. (2002). Cell-Based High-Throughput Screening Assay System for Monitoring G Protein-Coupled Receptor Activation Using β-Galactosidase Enzyme Complementation Technology. ASSAY and Drug Development Technologies. ([Link])
-
Zhu, J., et al. (2014). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology. ([Link])
-
Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. ([Link])
-
Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. Antimicrobial Agents and Chemotherapy. ([Link])
-
Agilent Technologies. (2021). High-Throughput GPCR Assay Development. ([Link])
-
Coma, I., et al. (2005). HTS quality control and data analysis: a process to maximize information from a high-throughput screen. Combinatorial Chemistry & High Throughput Screening. ([Link])
-
Selvin, P. R., et al. (2012). An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition. ASSAY and Drug Development Technologies. ([Link])
-
The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. ([Link])
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. ([Link])
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. ([Link])
-
Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. ([Link])
-
Iversen, P. W., et al. (2013). Primary high-throughput screening data quality control review. Methods in Molecular Biology. ([Link])
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. ([Link])
-
Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. ([Link])
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. ([Link])
-
Bergendahl, V., et al. (2003). Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase. ResearchGate. ([Link])
-
National Center for Biotechnology Information. (2017). Inhibition of Protein-Protein Interactions: Cell-Based Assays. Assay Guidance Manual. ([Link])
-
BellBrook Labs. (2023). Finding the Right Biochemical Assay for HTS and Lead Discovery. YouTube. ([Link])
-
Coma, I., et al. (2005). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. ResearchGate. ([Link])
-
Zhao, J., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Biochemical Pharmacology. ([Link])
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. ([Link])
-
Nanomicrospheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. ([Link])
-
Molecular Devices. Fluorescence Polarization (FP). ([Link])
-
Ren, D., et al. (2013). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Medicinal Chemistry Communications. ([Link])
-
Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing. ([Link])
-
Blucher, A. S., & McWeeney, S. K. (2014). Challenges in Secondary Analysis of High Throughput Screening Data. Pacific Symposium on Biocomputing. ([Link])
-
Lirias. Design, synthesis, and biological evaluation of piperidinyl‐substituted[6][22][23]triazolo[1,5‐a]pyrimidine derivatives as potential anti-HIV-1 agents. ([Link])
-
Nalli, Y., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters. ([Link])
-
Tsai, C. H., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. ([Link])
-
Gazaryan, I. G. (2013). High Throughput Screening in Drug Discovery: Problems and Solutions. ResearchGate. ([Link])
-
NeuroQuantology. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Piperazine Derivative. ([Link])
-
CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. ([Link])
-
Axxam SpA. Challenges of HTS in early-stage drug discovery. ([Link])
-
Wang, Z. Q., et al. (2014). Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters. ([Link])
-
Tüzün, B., et al. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. Molecules. ([Link])
-
MDPI. (2021). 4-(4-(((1H-Benzo[d][6][10][22]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 5. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axxam.com [axxam.com]
- 10. indigo.uic.edu [indigo.uic.edu]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 16. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 23. Cell-Based High-Throughput Screening Assay System for Monitoring G Protein-Coupled Receptor Activation Using β-Galactosidase Enzyme Complementation Technology | Semantic Scholar [semanticscholar.org]
- 24. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Application Notes and Protocols for the Quantification of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the quantitative analysis of 4-(1H-1,2,3-Triazol-1-YL)piperidine, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable quantification, this document outlines robust analytical methodologies employing High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for method development, validation, and routine sample analysis. Emphasis is placed on the scientific rationale behind experimental choices, ensuring methodological integrity and trustworthiness of the generated data.
Introduction: The Analytical Imperative for this compound
This compound is a key structural motif present in a variety of biologically active molecules. The unique combination of the polar triazole ring and the basic piperidine moiety imparts specific physicochemical properties that are crucial for its function but also present distinct challenges for analytical quantification. Accurate measurement of this compound in various matrices, including active pharmaceutical ingredients (APIs), formulated drug products, and biological samples, is paramount for ensuring product quality, safety, and efficacy.[1][2] This guide addresses the analytical challenges by providing detailed, step-by-step protocols for two of the most powerful and widely used analytical techniques in the pharmaceutical industry.
The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a cost-effective and straightforward approach for the analysis of bulk materials and simple formulations, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.[3]
Method Selection: A Logic-Driven Approach
The selection of the appropriate analytical technique is a critical first step in developing a robust quantification method. The decision should be based on the specific requirements of the analysis, primarily the analyte's concentration and the nature of the sample matrix.
Caption: Logic diagram for selecting the appropriate analytical method.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
3.1. Principle and Applicability
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the separation of compounds based on their hydrophobicity. For this compound, which possesses both polar and non-polar characteristics, RP-HPLC offers excellent resolving power. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often necessary to ensure good peak shape for basic compounds like piperidine derivatives by minimizing tailing.[4] UV detection is suitable for this compound due to the presence of the triazole ring, which provides a chromophore for UV absorbance.
3.2. Experimental Protocol
3.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (or Trifluoroacetic acid), analytical grade.
-
0.22 µm syringe filters.
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3.2.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
3.2.4. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
3.2.5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
4.1. Principle and Applicability
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[3] This technique is ideal for the quantification of this compound at very low concentrations or in complex matrices where co-eluting interferences can be a problem with UV detection.[5] Electrospray ionization (ESI) in positive ion mode is typically used for basic compounds like piperidine derivatives, as the nitrogen atom is readily protonated.[6] Multiple Reaction Monitoring (MRM) is employed for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition.[7][8]
4.2. Experimental Protocol
Caption: General workflow for the bioanalysis of this compound.
4.2.1. Instrumentation and Consumables
-
LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an ESI source.
-
UPLC/HPLC system.
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
-
Nitrogen generator.
-
Standard laboratory equipment as listed for HPLC-UV.
-
An appropriate internal standard (IS), preferably a stable isotope-labeled version of the analyte.
4.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): As prepared for HPLC-UV.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a fixed concentration (e.g., 10 ng/mL).
4.2.3. Chromatographic and Mass Spectrometric Conditions
LC Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 98 | 2 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 98 | 2 |
| 5.0 | 98 | 2 |
MS Conditions:
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions (Hypothetical): The exact m/z values must be determined experimentally by infusing a standard solution of the analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized |
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized |
4.2.4. Sample Preparation (from Plasma)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of the IS working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.[9]
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the diluent.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.2.5. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the concentration of the working standard solutions.
-
Perform a weighted (e.g., 1/x²) linear regression to obtain the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of this compound in the sample by interpolating its peak area ratio into the calibration curve.
Method Validation
Any analytical method intended for regulatory submission or critical decision-making must be validated to ensure it is fit for its intended purpose.[1][2] The validation should be performed in accordance with ICH Q2(R2) guidelines and should assess the following parameters.[10]
Validation Parameters Summary:
| Parameter | HPLC-UV | LC-MS/MS |
| Specificity/Selectivity | Demonstrate resolution from potential impurities and degradants. | Assess interference from matrix components at the analyte's retention time and MRM transition. |
| Linearity | Typically 5-6 concentration levels. | Typically 6-8 concentration levels. |
| Range | 80-120% of the test concentration for assay. | Defined by the Lower and Upper Limits of Quantification (LLOQ & ULOQ). |
| Accuracy | Determined by recovery studies on spiked samples. | Determined by analyzing quality control (QC) samples at multiple concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Repeatability and intermediate precision on QC samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration on the calibration curve with acceptable precision and accuracy. |
| Robustness | Small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Small, deliberate variations in method parameters. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific analytical requirements, with HPLC-UV being a suitable choice for higher concentration samples and LC-MS/MS offering the necessary sensitivity and selectivity for trace-level analysis in complex matrices. Adherence to the principles of method validation is crucial to ensure the integrity and trustworthiness of the generated data, which is fundamental to the advancement of pharmaceutical research and development.
References
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2024). Methods in Molecular Biology. [Link]
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (n.d.). Springer Nature Experiments. [Link]
-
Determination of Triazole Fungicides by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) with a Lipophilicity-Matched Separation Strategy for Reducing Matrix Effects. (2022). Food Additives & Contaminants: Part A. [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX. [Link]
-
Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2024). ResearchGate. [Link]
-
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). Química Nova. [Link]
-
Analytical method validation: A brief review. (2018). Journal of Pharmaceutical and Scientific Innovation. [Link]
-
Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry (DMS). (n.d.). EURL-Pesticides. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). FDA. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [Link]
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
Application Note & Protocol: A Scalable Synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine for Preclinical Advancement
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine, a versatile heterocyclic building block crucial for the development of novel therapeutics. The protocol herein is designed for scalability, enabling the production of multi-gram quantities required for extensive preclinical studies. We emphasize a robust and safe synthetic route, beginning from commercially available 1-Boc-4-hydroxypiperidine and culminating in the target compound. The rationale behind each synthetic step, critical process parameters, and in-depth safety protocols are detailed to ensure reproducibility and operator safety. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction: The Significance of the Triazolylpiperidine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a polar, hydrogen-bond accepting triazole ring and a flexible, often positively charged piperidine core allows for multifaceted interactions with biological targets. This has led to its incorporation into a wide array of therapeutic candidates, including novel antibacterial, antifungal, and anticancer agents.[1][2][3] As drug candidates progress through the development pipeline, the demand for substantial quantities of key intermediates for toxicological studies, formulation development, and further derivatization necessitates a scalable and reliable synthetic process. This application note addresses this critical need by outlining a detailed, field-proven protocol for the synthesis of this compound, with a focus on safety, efficiency, and scalability.
The Synthetic Strategy: A Robust and Scalable Route
The chosen synthetic pathway is a three-step sequence commencing with the readily available and cost-effective 1-Boc-4-hydroxypiperidine. This strategy is underpinned by the highly reliable and scalable copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4] This reaction is known for its high yields, mild reaction conditions, and exceptional functional group tolerance, making it ideal for large-scale production.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols: From Grams to Kilograms
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1-Boc-4-hydroxypiperidine | ≥98% | Standard Vendor |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Standard Vendor |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | ≥98% | Standard Vendor |
| Toluene | Anhydrous, ≥99.8% | Standard Vendor |
| Trimethylsilylacetylene (TMSA) | ≥98% | Standard Vendor |
| Copper(II) sulfate pentahydrate | ≥98% | Standard Vendor |
| Sodium L-ascorbate | ≥99% | Standard Vendor |
| tert-Butanol | Reagent Grade | Standard Vendor |
| Hydrochloric acid, 4M in 1,4-Dioxane | Solution | Standard Vendor |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor |
| Diethyl ether | ACS Grade | Standard Vendor |
| Saturated Sodium Bicarbonate | Aqueous Solution | In-house prep. |
| Brine | Aqueous Solution | In-house prep. |
| Sodium Sulfate | Anhydrous, Granular | Standard Vendor |
Equipment:
-
Appropriately sized three-neck round-bottom flasks or jacketed glass reactors
-
Overhead mechanical stirrer
-
Temperature probes and controller
-
Addition funnels
-
Condenser
-
Nitrogen/Argon inlet
-
Rotary evaporator
-
Vacuum pump
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves (nitrile and potentially neoprene for specific operations).[5]
Step 1: Synthesis of 1-Boc-4-azidopiperidine
Causality: This step converts the hydroxyl group into an azide, a key functionality for the subsequent click reaction. The use of Diphenylphosphoryl azide (DPPA) and DBU provides a relatively safe and efficient method for this transformation, avoiding the need to handle highly toxic and explosive hydrazoic acid directly.[6]
Protocol:
-
To a jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add 1-Boc-4-hydroxypiperidine (1.0 eq).
-
Add anhydrous toluene to achieve a concentration of approximately 0.5 M.
-
Begin stirring and cool the mixture to 0 °C using a recirculating chiller.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) via an addition funnel over 20-30 minutes, maintaining the internal temperature below 5 °C.
-
In a separate flask, dissolve Diphenylphosphoryl azide (DPPA) (1.2 eq) in a small amount of anhydrous toluene.
-
Add the DPPA solution to the reactor via an addition funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C.
-
Maintain the reaction at 80 °C for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 1-Boc-4-azidopiperidine as a colorless oil.
Safety Note: Organic azides are potentially explosive.[7] Avoid heating the neat compound to high temperatures and handle with care. Always work behind a blast shield, especially during the initial scale-up.[8]
Step 2: Synthesis of 1-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine
Causality: This is the core "click" reaction. Copper(I), generated in situ from copper(II) sulfate and sodium ascorbate, catalyzes the cycloaddition between the azide and the alkyne. Trimethylsilylacetylene is used as a safe and easy-to-handle source of acetylene. The silyl group is cleaved in situ under the reaction conditions.
Protocol:
-
To a reactor, add 1-Boc-4-azidopiperidine (1.0 eq) and dissolve it in a 1:1 mixture of tert-butanol and water to a concentration of 0.2 M.
-
Add trimethylsilylacetylene (1.5 eq).
-
In a separate flask, prepare a solution of sodium L-ascorbate (0.2 eq) in a minimal amount of water.
-
In another flask, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimal amount of water.
-
Add the sodium ascorbate solution to the main reactor, followed by the copper(II) sulfate solution. The mixture should turn from blue to a yellowish/greenish suspension.
-
Stir the reaction vigorously at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated ammonium chloride solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or column chromatography to afford 1-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine as a white solid.
Step 3: Boc Deprotection to Yield this compound
Causality: The final step involves the removal of the Boc protecting group under acidic conditions to yield the free piperidine, which is often the desired building block for further derivatization. Using HCl in dioxane is a standard and effective method for this transformation.
Protocol:
-
Dissolve the 1-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine (1.0 eq) in dichloromethane (DCM) to a concentration of 0.2 M in a reactor and cool to 0 °C.
-
Slowly add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) via an addition funnel.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether, and collect the solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound as its hydrochloride salt, typically a white to off-white solid.
-
If the free base is required, the hydrochloride salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an appropriate organic solvent (e.g., DCM).
Scale-Up Considerations and Process Safety
Scaling up any chemical synthesis introduces challenges that may not be apparent at the laboratory scale. For this specific synthesis, the following points are critical:
-
Thermal Safety in Azidation: The azidation step (Step 1) is potentially exothermic. On a large scale, the rate of addition of DBU and DPPA must be carefully controlled, and efficient cooling is paramount to prevent a thermal runaway. A preliminary reaction calorimetry study is highly recommended before attempting a large-scale run.
-
Handling of Azides: As previously mentioned, organic azides are energetic compounds.[8][9] Low molecular weight azides, such as 1-Boc-4-azidopiperidine, should never be distilled. Purification should be limited to chromatography or extraction.[7] Avoid contact with strong acids, which can generate the highly toxic and explosive hydrazoic acid.[6]
-
Copper Removal: In the final product intended for preclinical studies, residual copper levels must be minimized. The ammonium chloride wash is effective, but for very low specifications, treatment with a metal scavenger may be necessary.
-
Solvent Selection and Waste Management: Toluene and DCM are used in this protocol. On a larger scale, consider alternative, greener solvents if process efficiency can be maintained. All waste streams, especially those containing azides, must be handled and disposed of according to institutional and regulatory guidelines.[7][9] Azide-containing waste should never be mixed with acidic waste.[9]
Characterization and Quality Control
The identity and purity of the final compound and key intermediates should be confirmed by a suite of analytical techniques.
| Analysis | Intermediate 1 (Boc-Azide) | Intermediate 2 (Boc-Triazole) | Final Product (HCl Salt) |
| ¹H NMR | Confirm structure | Confirm structure | Confirm structure |
| ¹³C NMR | Confirm structure | Confirm structure | Confirm structure |
| Mass Spec (ESI) | Confirm M+H⁺ | Confirm M+H⁺ | Confirm M+H⁺ |
| HPLC Purity | ≥95% | ≥98% | ≥99% |
| FTIR | Presence of azide peak (~2100 cm⁻¹) | Absence of azide peak | Broad N-H stretch |
A representative workflow for the quality control process is as follows:
Figure 2: Quality control workflow for final product release.
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound. By following the outlined procedures and adhering to the stringent safety guidelines, researchers and drug development professionals can confidently produce the multi-gram to kilogram quantities of this important building block necessary for advancing new chemical entities through the preclinical pipeline. The emphasis on causality, process safety, and thorough analytical characterization ensures a reliable and reproducible manufacturing process.
References
-
G. S. S. Kumar, Y. K. Kumar, M. S. T. M. Kumar, et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2795-2798. Available at: [Link]
-
School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Available at: [Link]
-
Environmental Health and Safety, University of Washington. Azide Compounds. Available at: [Link]
-
Environmental Health and Safety, University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]
-
T. J. T. O'Riordan, J. D. Moseley, J. M. Ren, et al. (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. Organic Process Research & Development, 26(9), 2533-2536. Available at: [Link]
-
The University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. Available at: [Link]
-
AA Blocks. 1-(4-propylbenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Product Page. Available at: [Link]
-
P. B. Miniyar, P. S. Chitre, M. J. N. Chandrasekaran, et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3462-3465. Available at: [Link]
-
National Forensic Laboratory, Slovenia. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]
-
M. G. Alam, M. A. Halim, M. S. Islam, et al. (2022). Synthesis, Characterization, and Computational Studies of a Quinoline-Based[1][7][10]-Triazole Hybrid Derivative. Molbank, 2022(3), M1404. Available at: [Link]
-
A. M. El-Saghier, N. A. A. El-Rashedy, H. A. R. Hassan, et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)-Substituted Thiazoles. Molecules, 27(19), 6649. Available at: [Link]
-
Y. Wang, Q. Li, Y. Liu, et al. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019. Available at: [Link]
Sources
- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. uthsc.edu [uthsc.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ucd.ie [ucd.ie]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. 4-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride [cymitquimica.com]
Application Notes & Protocols: Strategic Functionalization of the Piperidine Ring in 4-(1H-1,2,3-Triazol-1-yl)piperidine
Abstract
The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is a cornerstone in modern medicinal chemistry, combining the highly privileged piperidine ring with the versatile 1,2,3-triazole moiety.[1][2][3] The piperidine heterocycle is a ubiquitous feature in FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and engage with biological targets.[1][2][4] The triazole ring, often installed via robust "click chemistry," serves as a key pharmacophore and a stable linker. Functionalization of the piperidine's secondary amine is the most direct and common strategy for library synthesis and lead optimization in drug discovery programs. This guide provides an in-depth exploration of the primary chemical transformations used to modify this scaffold, focusing on the causality behind methodological choices to empower researchers in their synthetic campaigns.
Core Strategies for N-Functionalization
The secondary amine of the piperidine ring is a nucleophilic handle that serves as the primary site for diversification. The following sections detail the most robust and widely applied methods for its functionalization.
N-Alkylation via Nucleophilic Substitution
N-alkylation is a fundamental C-N bond-forming reaction, introducing alkyl groups to the piperidine nitrogen. The reaction typically proceeds via an SN2 mechanism, where the nitrogen lone pair attacks an electrophilic alkyl halide.
Causality & Experimental Rationale:
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is essential.[5][6] Its primary role is to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Catalyst: The addition of a catalytic amount of potassium iodide (KI) can significantly accelerate the reaction when using alkyl chlorides or bromides.[6] Through the Finkelstein reaction, KI in situ generates a more reactive alkyl iodide, which is a better leaving group, thereby increasing the rate of substitution.[6]
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can dissolve the reagents, including the inorganic base, without interfering with the nucleophilic attack.[5][6]
Workflow for N-Alkylation
Caption: General workflow for a typical N-alkylation reaction.
Protocol 1: General Procedure for N-Alkylation
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.5 equiv.), and potassium iodide (KI, 0.1 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile (5-10 mL per mmol of piperidine).
-
Reactant Addition: Add the desired alkyl halide (1.1-1.2 equiv.).
-
Reaction Execution: Heat the mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and wash the pad with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated piperidine.
Data Summary for N-Alkylation
| Reagent/Parameter | Purpose/Notes | Typical Equivalents |
|---|---|---|
| This compound | Nucleophile | 1.0 |
| Alkyl Halide (R-X) | Electrophile | 1.1 - 1.2 |
| Potassium Carbonate (K₂CO₃) | Base; neutralizes generated acid | 2.5 |
| Potassium Iodide (KI) | Catalyst; generates more reactive R-I in situ | 0.1 |
| Acetonitrile (ACN) | Polar aprotic solvent | - |
| Temperature | 80-82 °C (Reflux) | - |
N-Arylation via Transition Metal Catalysis
Forming a bond between the piperidine nitrogen and an aryl group often requires more sophisticated methods than simple substitution. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling are the premier methods for this transformation.[7]
1.2.1 Buchwald-Hartwig Amination
This is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[8]
Causality & Experimental Rationale:
-
Catalyst System: The reaction's success is highly dependent on the choice of a palladium precatalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos).[9] The ligand facilitates the key steps of the catalytic cycle—oxidative addition and reductive elimination—and prevents catalyst decomposition.[8]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the piperidine, forming the active nucleophile (a piperidide anion) that enters the catalytic cycle.[9][10]
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Therefore, the reaction must be set up and run under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation and deactivation.[9]
Workflow for Buchwald-Hartwig N-Arylation
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 2: Buchwald-Hartwig N-Arylation
-
Reagent Setup (Inert Atmosphere): In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask with a stir bar.[9]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL per mmol of piperidine) via syringe.
-
Reaction Execution: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary for N-Arylation
| Reagent/Parameter | Purpose/Notes | Typical Equivalents / Loading |
|---|---|---|
| This compound | Nucleophile | 1.0 |
| Aryl Halide (Ar-X) | Electrophile | 1.2 |
| Pd₂(dba)₃ or similar | Palladium Precatalyst | 1-2 mol% |
| XPhos or similar | Bulky Phosphine Ligand | 2-4 mol% |
| Sodium tert-butoxide (NaOtBu) | Strong, non-nucleophilic base | 1.5 |
| Toluene or Dioxane | Anhydrous, degassed solvent | - |
| Temperature | 80-110 °C | - |
1.2.2 Ullmann Condensation
A classical alternative to palladium catalysis, the Ullmann reaction uses a copper catalyst to achieve N-arylation.[7][11] Modern protocols have improved upon the harsh conditions of the original reaction.
Causality & Experimental Rationale:
-
Catalyst: Copper(I) salts, such as CuI, are typically used. The reaction can often be performed under milder conditions with the addition of a ligand like 1,10-phenanthroline or an amino acid.[12]
-
Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is commonly employed.
-
Solvent: High-boiling point polar aprotic solvents like DMF or DMSO are often required to drive the reaction to completion.
N-Acylation (Amide Bond Formation)
N-acylation is a straightforward and high-yielding reaction to form robust amide bonds by reacting the piperidine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride.
Causality & Experimental Rationale:
-
Reagents: Acyl chlorides are highly reactive and often used for this transformation.
-
Base: A non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to scavenge the HCl produced, preventing the formation of the unreactive piperidinium hydrochloride salt.
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used. The reaction is often run at 0 °C initially to control the exothermic reaction with the highly reactive acyl chloride.
Protocol 3: General Procedure for N-Acylation
-
Reagent Setup: Dissolve this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Reactant Addition: Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used directly or purified further by flash chromatography or recrystallization if necessary.
Reductive Amination
Reductive amination is a powerful "one-pot" method to form C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone).[13] This method is particularly useful for introducing functionalized alkyl groups.
Causality & Experimental Rationale:
-
Mechanism: The reaction proceeds in two stages within the same pot: (1) formation of an iminium ion intermediate from the condensation of the piperidine and the carbonyl compound, and (2) reduction of the iminium ion to the amine.[13]
-
Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is an ideal choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. It is also tolerant of the slightly acidic conditions that favor iminium ion formation.
Workflow for Reductive Amination
Caption: A typical two-stage, one-pot reductive amination workflow.
Protocol 4: Reductive Amination
-
Reagent Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). A small amount of acetic acid (0.1 equiv.) can be added to catalyze iminium ion formation.
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the layers and extract the aqueous phase with DCM or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent. Purify the crude product via flash column chromatography.
Advanced Strategies: Direct C-H Functionalization
While N-functionalization is the most common approach, recent advances have enabled the direct functionalization of the C-H bonds on the piperidine ring itself.[14][15] These methods, often involving photoredox or transition metal catalysis, allow for late-stage modification at the α- or β-positions of the ring, providing access to novel chemical space that is inaccessible through traditional methods.[16][17][18][19] These reactions typically proceed via the generation of an iminium ion or an α-amino radical, which is then intercepted by a nucleophile or coupling partner.[14] While beyond the scope of this introductory guide, researchers are encouraged to explore this cutting-edge area for complex scaffold development.
References
-
Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024). Semantic Scholar. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Available at: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Semantic Scholar. Available at: [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Available at: [Link]
-
NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2016). ResearchGate. Available at: [Link]
-
N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2016). PubMed. Available at: [Link]
-
4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed. Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Thieme Chemistry. Available at: [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Available at: [Link]
-
Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). scite.ai. Available at: [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]
-
The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]
-
Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. (2019). National Institutes of Health. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2022). MDPI. Available at: [Link]
-
Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed. Available at: [Link]
-
Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). ResearchGate. Available at: [Link]
-
Approaches to α-functionalization of piperidines by C─H functionalization. (2020). ResearchGate. Available at: [Link]
-
Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. (2015). National Institutes of Health. Available at: [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. N-Heterocyclic Carbene Ligand-Enabled C(sp(3))-H Arylation of Piperidine and Tetrahydropyran Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of a 4-(1H-1,2,3-Triazol-1-yl)piperidine Compound Library
Introduction: The Strategic Value of the 4-(1H-1,2,3-Triazol-1-yl)piperidine Scaffold
In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional framework that can effectively probe the binding pockets of biological targets.[1] When combined with the 1,2,3-triazole moiety—a bioisostere for amide bonds that is metabolically robust and capable of engaging in hydrogen bonding and dipole interactions—the resulting this compound scaffold emerges as a powerful building block for the construction of compound libraries aimed at novel drug discovery.[3]
This guide provides a comprehensive overview of the design principles and synthetic protocols for creating a diverse library of this compound compounds. We will delve into the strategic considerations for library design, provide detailed, validated protocols for the synthesis of key intermediates and the final products via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, and outline methods for purification and characterization.
Library Design: A Diversity-Oriented Approach
The design of a compound library is a critical determinant of its success in identifying novel bioactive hits. A diversity-oriented synthesis (DOS) strategy is particularly effective, aiming to generate a collection of structurally diverse small molecules that can explore a wide range of chemical space.[4][5] For our this compound library, diversity is primarily introduced through the selection of a varied set of terminal alkynes, which will be coupled with a common 4-azidopiperidine core.
Key Principles for Alkyne Building Block Selection:
-
Structural Variety: Incorporate a wide range of structural motifs in the alkyne partners, including aliphatic, aromatic, and heteroaromatic groups.[6]
-
Physicochemical Properties: Select alkynes that will yield final compounds with drug-like properties. Adherence to guidelines such as Lipinski's Rule of Five can help ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.[7]
-
Functional Group Tolerance: The chosen alkynes should possess functional groups that are compatible with the CuAAC reaction conditions.
-
3D Complexity: To move beyond flat, two-dimensional structures that often populate screening collections, include alkynes that introduce stereocenters and greater three-dimensional shape.[8]
The following table provides a representative selection of commercially available terminal alkynes that can be used to generate a diverse library.
| Alkyne Category | Example Building Blocks | Rationale for Inclusion |
| Aliphatic | 3,3-Dimethyl-1-butyne, 1-Heptyne, 4-Pentyn-1-ol | Probes hydrophobic pockets and introduces conformational flexibility. |
| Aromatic | Phenylacetylene, 4-Ethynyltoluene, 3-Ethynylanisole | Introduces aromatic interactions and allows for electronic modulation. |
| Heteroaromatic | 2-Ethynylpyridine, 3-Ethynylthiophene, 1-Ethynyl-1H-imidazole | Introduces potential hydrogen bond acceptors/donors and diverse electronic properties. |
| Functionalized | Propargyl alcohol, Propargylamine, 3-Butynoic acid | Provides handles for further derivatization and introduces polar functional groups. |
Synthetic Workflow: A Modular Approach
The synthesis of the this compound library is designed in a modular fashion, beginning with the preparation of a key intermediate, N-protected 4-azidopiperidine. This intermediate is then coupled with a diverse panel of terminal alkynes using the highly efficient and regioselective CuAAC reaction.
Caption: Overall synthetic workflow for the this compound library.
Experimental Protocols
Part 1: Synthesis of N-Boc-4-azidopiperidine
This protocol describes a robust, two-step synthesis of the key azide intermediate starting from commercially available N-Boc-4-hydroxypiperidine.
Step 1: Mesylation of N-Boc-4-hydroxypiperidine
-
Rationale: Conversion of the hydroxyl group to a good leaving group (mesylate) is necessary to facilitate the subsequent nucleophilic substitution with azide. Methanesulfonyl chloride is a common and effective reagent for this transformation.
-
Protocol:
-
To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is typically used in the next step without further purification.
-
Step 2: Azide Displacement
-
Rationale: The mesylate is displaced by sodium azide via an SN2 reaction to introduce the azide functionality. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.
-
Protocol:
-
Dissolve the crude N-Boc-4-(methylsulfonyloxy)piperidine (1.0 eq) in anhydrous DMF (0.3 M).
-
Add sodium azide (3.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-azidopiperidine as a colorless oil.
-
Part 2: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Rationale: The CuAAC reaction is a highly reliable and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles.[9] A common and effective catalytic system involves the in situ reduction of a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate.
Caption: Key components of the CuAAC reaction for library synthesis.
-
Protocol:
-
In a reaction vial, dissolve N-Boc-4-azidopiperidine (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M).
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq, 1 M).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, 1 M).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure this compound derivative.[10][11]
-
| Parameter | Condition | Rationale |
| Stoichiometry | 1.1 eq of alkyne | To ensure complete consumption of the common azide intermediate. |
| Catalyst Loading | 10 mol% CuSO4·5H2O, 20 mol% Sodium Ascorbate | Sufficient for efficient catalysis while minimizing copper contamination. |
| Solvent System | t-BuOH/H2O (1:1) | A versatile solvent system that can solubilize a wide range of organic substrates and the inorganic catalyst components. |
| Temperature | Room Temperature | The CuAAC reaction is typically efficient at ambient temperature. |
Part 3: Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.[12][13][14]
-
Expected 1H NMR Signals:
-
A characteristic singlet for the triazole proton (H-5) typically appears between δ 7.5 and 8.5 ppm.
-
Signals corresponding to the piperidine ring protons.
-
Signals for the protons of the R-group introduced from the alkyne.
-
-
Expected 13C NMR Signals:
-
Signals for the two triazole carbons.
-
Signals for the piperidine ring carbons.
-
Signals for the carbons of the R-group.
-
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final products.[9][15]
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic strategy outlined in this guide, centered around the robust and efficient CuAAC reaction, provides a practical and versatile platform for the creation of diverse compound libraries. By carefully selecting a varied set of alkyne building blocks, researchers can effectively explore a broad region of chemical space, increasing the probability of discovering new molecules with significant biological activity. The detailed protocols provided herein are designed to be self-validating and can be readily implemented in a standard medicinal chemistry laboratory.
References
-
A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Development of a Robust Process for the Preparation of High-Quality 4-Methylenepiperidine Hydrochloride. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents.
- CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.). Google Patents.
-
Galloway, W. R. J. D., & Spring, D. R. (2014). NEW ADVANCES IN DIVERSITY-ORIENTED SYNTHESIS. David Spring's group. Retrieved January 18, 2026, from [Link]
-
Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. (2019). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2021). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
4-(4-(((1H-Benzo[d][16][17][18]triazol-1-yl)oxy)methyl). (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 18, 2026, from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved January 18, 2026, from [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). PMC - PubMed Central. Retrieved January 18, 2026, from [Link]
-
Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. (2002). Journal of Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
4-(4-(((1H-Benzo[d][16][17][18]triazol-1-yl)oxy)methyl). (2021). MDPI. Retrieved January 18, 2026, from [Link]
-
comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 18, 2026, from [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). Retrieved January 18, 2026, from [Link]
-
Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Rational principles of compound selection for combinatorial library design. (2002). PubMed. Retrieved January 18, 2026, from [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. (2021). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Hybrid 2-Quinolone–1,2,3-triazole Compounds: Rational Design, In Silico Optimization, Synthesis, Characterization, and Antibacterial Evaluation. (2024). MDPI. Retrieved January 18, 2026, from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Retrieved January 18, 2026, from [Link]
-
Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Combinatorial Chemistry Library Design. (2012). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Retrieved January 18, 2026, from [Link]
- US4269987A - Purification of triazoles. (n.d.). Google Patents.
-
Synthesis of 1,2,3-Triazole-Fused Heterocycles via Palladium Catalyzed Annulation of 5-Iodotriazoles. (n.d.). Retrieved January 18, 2026, from [Link]
-
Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation. (2020). PubMed. Retrieved January 18, 2026, from [Link]
-
O2‑Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/ Dithio-cyclopentenones. (2024). American Chemical Society. Retrieved January 18, 2026, from [Link]
-
A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. elar.urfu.ru [elar.urfu.ru]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
In vivo experimental models for testing 4-(1H-1,2,3-Triazol-1-YL)piperidine efficacy
An Application Guide to Preclinical Efficacy Testing: In Vivo Experimental Models for 4-(1H-1,2,3-Triazol-1-YL)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for In Vivo Evaluation
The this compound scaffold represents a promising heterocyclic framework in medicinal chemistry. This structure is a hybrid of two pharmacologically significant moieties: the 1,2,3-triazole and the piperidine ring. The triazole ring, a bioisostere of the amide bond, is a key feature in numerous approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] The piperidine ring is a prevalent N-heterocycle in pharmaceuticals, recognized for its ability to improve physicochemical properties and confer specific receptor-binding geometries.[2]
Derivatives incorporating these individual moieties have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and analgesic effects.[2][3][4][5] Consequently, novel compounds built upon the this compound core are compelling candidates for drug discovery programs. However, transitioning from promising in vitro data to a viable clinical candidate requires rigorous validation of efficacy and safety in complex biological systems.
This document serves as a detailed guide for designing and implementing robust in vivo experimental models to test the therapeutic efficacy of novel this compound derivatives. We will move beyond simple protocol recitation to explain the causal logic behind model selection and experimental design, ensuring a scientifically sound approach to preclinical validation.
Pillar 1: Strategic Selection of In Vivo Models
The decision to employ a specific animal model is not arbitrary; it is predicated on the hypothesized mechanism of action of the test compound. Based on extensive literature on related chemical structures, derivatives of this scaffold may act on several key pathological pathways.
Caption: Logical framework for selecting in vivo models based on potential mechanisms.
This guide will focus on three well-established models corresponding to the most prominent potential applications: inflammation, oncology, and neuroprotection (specifically, ischemic stroke).
Pillar 2: Foundational Pharmacokinetics & Formulation
Before embarking on efficacy studies, a foundational understanding of the compound's behavior in the body is critical. Preliminary pharmacokinetic (PK) studies are essential for designing an effective dosing regimen.
| PK Parameter | Description | Importance for Efficacy Studies | Typical In Vivo Model |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches systemic circulation. | Determines if oral administration is feasible and informs dose adjustments between IV and oral routes.[6] | Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling after IV and PO administration. |
| Half-life (t½) | The time required for the drug concentration in the body to be reduced by one-half. | Dictates the required dosing frequency to maintain therapeutic concentrations.[6] | As above. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Influences the overall exposure (AUC) and dosing rate needed to achieve steady-state concentrations.[7] | As above. |
| AUC/MIC Ratio | For antimicrobials, the ratio of the Area Under the Curve to the Minimum Inhibitory Concentration. | A key pharmacodynamic parameter predicting efficacy for concentration-dependent agents like triazoles.[8][9] | Murine infection models (e.g., candidiasis) with PK/PD modeling.[8] |
Formulation: The compound must be dissolved in a non-toxic vehicle for administration. Common vehicles include saline, phosphate-buffered saline (PBS) with a solubilizing agent like DMSO (<5%) or Tween 80, or a suspension in 0.5% carboxymethylcellulose (CMC). The final formulation must be sterile, stable, and have a pH within a physiologically tolerable range.
Application Protocol 1: Anti-Inflammatory Efficacy
Model: Carrageenan-Induced Paw Edema in Rats
Scientific Rationale: This is a classic, highly reproducible model of acute inflammation. Carrageenan injection induces a biphasic inflammatory response. The initial phase (0-1.5 h) involves the release of histamine and serotonin, while the later phase (1.5-5 h) is mediated by prostaglandins, cyclooxygenase (COX), and pro-inflammatory cytokines like TNF-α.[3][10] This model is ideal for screening compounds with potential COX or cytokine-inhibitory activity, a known mechanism for many triazole derivatives.[3]
Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Detailed Methodology:
-
Animals: Male Wistar rats (180–220 g) are used. They are housed under standard conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week to acclimatize.
-
Grouping: Animals are randomly assigned to groups (n=6-8 per group):
-
Group I (Vehicle Control): Receives the formulation vehicle.
-
Group II (Positive Control): Receives a standard anti-inflammatory drug (e.g., Ibuprofen, 10 mg/kg, p.o.).[11]
-
Group III, IV, V (Test Groups): Receive the this compound derivative at varying doses (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Procedure:
-
Step 1: Fast animals overnight prior to the experiment.
-
Step 2: Administer the test compound, positive control, or vehicle via oral gavage (p.o.) 60 minutes before carrageenan injection.
-
Step 3: At T=0, measure the initial volume of the right hind paw using a digital plethysmometer.
-
Step 4: Immediately inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the sub-plantar tissue of the right hind paw.
-
Step 5: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Endpoint Analysis:
-
Primary Endpoint: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100, where ΔV is the change in paw volume from baseline.
-
Secondary Endpoints (Optional): At the end of the experiment, paw tissue can be collected for analysis of pro-inflammatory markers such as TNF-α, IL-1β, and myeloperoxidase (MPO) activity.
-
Data Summary Table:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Edema Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Positive Control (Ibuprofen) | 10 | 0.25 ± 0.04 | 70.6% |
| Test Compound | 10 | 0.68 ± 0.06 | 20.0% |
| Test Compound | 20 | 0.45 ± 0.05 | 47.1% |
| Test Compound | 40 | 0.30 ± 0.04 | 64.7% |
| Data are hypothetical. p < 0.05 vs. Vehicle Control. |
Application Protocol 2: Anticancer Efficacy
Model: Human Tumor Xenograft in Immunodeficient Mice
Scientific Rationale: This model is the cornerstone of preclinical oncology drug development.[12] It involves implanting human cancer cells into immunodeficient mice (e.g., nude or SCID mice), which lack a functional adaptive immune system and therefore do not reject the human tissue. This allows for the in vivo assessment of a compound's direct antitumor activity in a living system. The choice of cell line is critical and should be based on in vitro sensitivity data or the intended clinical indication (e.g., A549 for lung cancer, PC3 for prostate cancer).[13][14]
Caption: Experimental workflow for the human tumor xenograft model.
Detailed Methodology:
-
Animals: Female athymic nude mice (BALB/c nu/nu), 6-8 weeks old.
-
Cell Culture and Implantation:
-
Step 1: Culture human cancer cells (e.g., A549 lung adenocarcinoma) under standard conditions.
-
Step 2: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Step 3: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Step 4: Monitor tumor growth by measuring the length (L) and width (W) with calipers. Calculate tumor volume (V) using the formula: V = (L x W²) / 2.
-
Step 5: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10).
-
Step 6: Administer the test compound, vehicle, or a positive control (e.g., Doxorubicin, 2 mg/kg, i.p., twice weekly) for a predetermined period (e.g., 21 days). Monitor body weight as a measure of general toxicity.
-
-
Endpoint Analysis:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
Data Summary Table:
| Group | Dose (mg/kg/day) | Final Mean Tumor Volume (mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | - | 1250 ± 150 | - | +5.2% |
| Positive Control | 2 (2x/week) | 450 ± 90 | 65.1% | -8.5% |
| Test Compound | 25 | 875 ± 120 | 31.3% | +4.8% |
| Test Compound | 50 | 550 ± 100 | 57.4% | +3.9% |
| *Data are hypothetical. p < 0.05 vs. Vehicle Control. |
Application Protocol 3: Neuroprotective Efficacy
Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
Scientific Rationale: The MCAO model is the most widely used preclinical model for focal cerebral ischemia (stroke).[4][6] It involves the temporary or permanent occlusion of the middle cerebral artery, which leads to a reproducible infarct in the cortex and striatum. This model allows for the evaluation of a compound's ability to reduce infarct volume, mitigate neurological deficits, and modulate post-ischemic inflammation and oxidative stress. Triazole derivatives have shown promise in this model by protecting the blood-brain barrier (BBB) and activating the Nrf2 antioxidant pathway.[4][6][15]
Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model.
Detailed Methodology:
-
Animals: Male Sprague-Dawley rats (250–300 g).
-
Grouping:
-
Group I (Sham): Undergoes surgery without MCAO (filament inserted and immediately withdrawn).
-
Group II (Vehicle Control): Undergoes MCAO and receives vehicle.
-
Group III (Test Group): Undergoes MCAO and receives the test compound.
-
-
Surgical Procedure (Intraluminal Filament Model):
-
Step 1: Anesthetize the rat (e.g., isoflurane).
-
Step 2: Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Step 3: Insert a silicone-coated monofilament through the ECA into the ICA to occlude the origin of the MCA.
-
Step 4: After 90 minutes of occlusion, withdraw the filament to allow reperfusion.
-
Step 5: Administer the test compound or vehicle, often intravenously (i.v.) at the onset of reperfusion.
-
-
Endpoint Analysis (at 24 hours post-MCAO):
-
Neurological Scoring: Evaluate motor deficits using a standardized scale (e.g., Bederson scale, 0-4).
-
Infarct Volume: Euthanize the animal, harvest the brain, and slice it into 2 mm coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. Calculate the infarct volume as a percentage of the total hemisphere volume.
-
Biochemical Analysis: Brain tissue can be homogenized to measure markers of oxidative stress (MDA, SOD), inflammation (TNF-α, IL-1β), or BBB integrity (MMP-9 expression).[4][6]
-
Data Summary Table:
| Group | Dose (mg/kg) | Neurological Score (0-4) | Infarct Volume (% of Hemisphere) |
| Sham | - | 0.1 ± 0.1 | 0.5 ± 0.3 |
| Vehicle Control | - | 3.2 ± 0.4 | 35.8 ± 4.5 |
| Test Compound | 10 | 2.1 ± 0.5 | 22.4 ± 3.8 |
| Test Compound | 20 | 1.5 ± 0.3 | 15.1 ± 3.1 |
| *Data are hypothetical. p < 0.05 vs. Vehicle Control. |
Conclusion
The this compound scaffold holds considerable therapeutic potential across multiple disease areas. The successful translation of this potential into a clinical asset is contingent upon methodical and rationally designed in vivo studies. The experimental models detailed herein—carrageenan-induced paw edema, tumor xenografts, and MCAO—provide validated, reproducible platforms to assess the anti-inflammatory, anticancer, and neuroprotective efficacy of novel derivatives. By integrating preliminary pharmacokinetic data with these robust pharmacodynamic models, researchers can efficiently identify lead candidates, elucidate mechanisms of action, and build the comprehensive preclinical data package required for further development.
References
-
Azim, M. A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed Central. Available at: [Link][3][11]
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. NIH National Library of Medicine. Available at: [Link][2][14]
-
Saeed, A., et al. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link][10]
-
ResearchGate. (n.d.). Demonstrative examples of 1,2,3-triazoles with anti-inflammatory activity. ResearchGate. Available at: [Link][1]
-
Sabatino, M., et al. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. ACS Publications. Available at: [Link][16]
-
Azim, M. A., et al. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PubMed. Available at: [Link]
-
Li, Y., et al. (2024). The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. PubMed. Available at: [Link][4]
-
Bhatia, R., et al. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Semantic Scholar. Available at: [Link]
-
Gorgani, L., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2020). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. Available at: [Link][6]
-
Pinheiro, M. M. S., et al. (2023). Neuroprotective Profile of Triazole Grandisin Analogue against Amyloid-Beta Oligomer-Induced Cognitive Impairment. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2022). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury. PubMed. Available at: [Link][15]
-
ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. Available at: [Link]
-
Andes, D., & van Ogtrop, M. (2000). In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. NIH National Library of Medicine. Available at: [Link][8]
-
Sheng, C., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. PubMed. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. Available at: [Link]
-
Sun, J., et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. NIH National Library of Medicine. Available at: [Link]
-
Ghorab, M. M., et al. (2021). In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed. Available at: [Link]
-
Szałek, E., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. MDPI. Available at: [Link][7]
-
Gholami, M., et al. (2025). Design, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents. PLOS ONE. Available at: [Link][5]
-
ResearchGate. (n.d.). Scheme 3 Synthesis of 4-piperidine derivatives. Reagents and conditions. ResearchGate. Available at: [Link]
-
Andes, D., & van Ogtrop, M. (2000). In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model. PubMed. Available at: [Link][9]
-
Reddy, T. S., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(1H-1,2,3-Triazol-1-YL)piperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of the synthesis, optimize your reaction conditions, and troubleshoot common experimental challenges.
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, making it a preferred method in modern medicinal chemistry.[3][4] This guide focuses exclusively on the CuAAC pathway for constructing the this compound core.
Section 1: Core Principles & Reaction Overview
The synthesis involves the reaction between a 4-azidopiperidine derivative and a terminal alkyne. The Cu(I) catalyst is crucial for selectively forming the 1,4-disubstituted triazole isomer.
Caption: General scheme for the CuAAC synthesis of the target molecule.
The CuAAC reaction is not a simple thermal cycloaddition; it proceeds through a distinct mechanistic pathway involving copper acetylide intermediates.[4] This catalyzed route dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and, critically, dictates the regiochemistry, yielding exclusively the 1,4-isomer, whereas the uncatalyzed thermal reaction often produces a mixture of 1,4- and 1,5-isomers at high temperatures.[2][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions? A1: The primary difference is regioselectivity. CuAAC, the focus of this guide, exclusively produces 1,4-disubstituted 1,2,3-triazoles . In contrast, RuAAC yields the complementary 1,5-disubstituted 1,2,3-triazoles .[4][5] RuAAC also has a broader substrate scope that includes internal alkynes, whereas CuAAC is generally limited to terminal alkynes.[5]
Q2: My starting alkyne is sensitive to copper. Are there catalyst-free alternatives? A2: Yes. For sensitive substrates, a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice. This reaction uses a strained cyclooctyne instead of a terminal alkyne and does not require a metal catalyst, making it highly biocompatible. However, it requires the synthesis of a specialized, high-energy alkyne, which can be a significant drawback.
Q3: Can I use a pre-made Cu(I) salt like CuI or CuBr instead of generating Cu(I) in situ? A3: Yes, you can use Cu(I) salts directly. However, Cu(I) is highly susceptible to oxidation to the inactive Cu(II) state in the presence of air.[6] This requires stringent air-free techniques (e.g., using a glovebox or Schlenk line) to prevent catalyst death. The in situ generation of Cu(I) from a stable Cu(II) salt (like CuSO₄) using a reducing agent (like sodium ascorbate) is often more convenient and reliable for routine lab work, as the excess reducing agent continuously regenerates the active catalyst and scavenges dissolved oxygen.[4][6]
Q4: Is microwave-assisted synthesis a viable option for this reaction? A4: Absolutely. Microwave irradiation is an excellent technique for accelerating the CuAAC reaction. It can dramatically reduce reaction times from hours to minutes and sometimes leads to cleaner reactions with higher yields.[5][7] It is particularly beneficial for high-throughput synthesis or when dealing with sluggish substrates.[7][8]
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, problem-solution format.
Caption: Decision workflow for troubleshooting low reaction yields.
Problem 1: Low or No Product Yield
Q: My TLC/LC-MS analysis shows only starting materials, even after several hours. What's wrong? A: This is the most common issue and almost always points to an inactive catalyst system.
-
Cause A: Oxidation of Copper(I). The catalytically active species is Cu(I). If you are using a Cu(II) source (e.g., CuSO₄), it must be reduced by an agent like sodium ascorbate.[4] More importantly, any dissolved oxygen in your reaction mixture will rapidly oxidize Cu(I) back to the inactive Cu(II) state, effectively killing your reaction.[9]
-
Solution:
-
Degas Your Solvent: Before adding any reagents, thoroughly sparge your solvent mixture with an inert gas (argon or nitrogen) for 15-20 minutes.[5]
-
Use Fresh Reducing Agent: Sodium ascorbate can degrade over time. Use a freshly prepared aqueous solution. It's often beneficial to use a slight excess (e.g., 10-20 mol%) to scavenge any residual oxygen.[6]
-
Maintain Inert Atmosphere: Run the reaction under a balloon of argon or nitrogen.
-
-
-
Cause B: Poor Reagent Quality. The purity of your 4-azidopiperidine and alkyne is critical. Impurities can chelate the copper catalyst or participate in side reactions.[10]
-
Solution: Confirm the purity of your starting materials by NMR or another suitable method. If necessary, purify them by column chromatography or recrystallization before use.
-
-
Cause C: Lack of a Stabilizing Ligand. In some cases, particularly in dilute solutions or with substrates that can chelate copper, the Cu(I) catalyst can be unstable.
-
Solution: The addition of a copper-chelating ligand can stabilize the Cu(I) oxidation state and accelerate the reaction.[9][11] Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices, especially in aqueous systems.[9] Use the ligand in a 1:1 to 5:1 ratio with respect to the copper catalyst.[9]
-
Problem 2: Multiple Products and Difficult Purification
Q: My reaction works, but I see multiple spots on my TLC plate, including a nonpolar spot near the solvent front. What are these byproducts? A: This typically indicates the formation of alkyne homocoupling products (Glaser coupling) or other side reactions.
-
Cause A: Alkyne Homocoupling. In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of your terminal alkyne to form a 1,3-diyne.[9] These diyne products are often nonpolar and can complicate purification.
-
Solution: The solution is the same as for preventing catalyst oxidation: rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential to suppress this side reaction.[9]
-
-
Cause B: Reaction with Other Functional Groups. If your alkyne or piperidine contains other reactive functional groups, they may be incompatible with the reaction conditions. For example, free thiols can coordinate to copper, and some protecting groups may not be stable.
Problem 3: Inconsistent or Irreproducible Results
Q: I ran the same reaction twice and got very different yields. What variables are most critical to control? A: Reproducibility issues often stem from subtle variations in setup and reagent handling.
-
Cause A: Order of Reagent Addition. The order of addition is critical. Adding the copper source to the alkyne before the azide and, most importantly, before the reducing agent, can lead to uncontrolled side reactions.
-
Solution: A validated and reproducible order of addition is:
-
Dissolve azide and alkyne in the degassed solvent.
-
Add the sodium ascorbate solution.
-
Add the CuSO₄ solution last to initiate the reaction.[5] This ensures that a reducing environment is established before the catalyst is introduced, minimizing opportunities for oxidation.
-
-
-
Cause B: Solvent Choice and Quality. The choice of solvent can significantly impact the reaction by affecting the solubility of reagents and the stability of the catalyst.[8]
Section 4: Protocol and Optimization
General Experimental Protocol
This protocol provides a robust starting point for the synthesis of a model compound, 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine.
-
Reagent Preparation: In a round-bottom flask, dissolve 4-azidopiperidine (1.0 eq) and phenylacetylene (1.05 - 1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of ~0.1 M).
-
Degassing: Equip the flask with a magnetic stir bar and a septum. Sparge the solution with a stream of argon or nitrogen gas for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition:
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium L-ascorbate. Add 0.1 eq (10 mol%) of this solution to the reaction mixture via syringe.
-
In another vial, prepare a 1 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O). Add 0.01 to 0.05 eq (1-5 mol%) of this solution to the reaction mixture. The solution may turn slightly cloudy or colored.
-
-
Reaction Monitoring: Stir the reaction vigorously at room temperature under an inert atmosphere. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 12 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine.
Optimization Parameters
For challenging substrates or to maximize yield, systematic optimization may be required. The following table summarizes key parameters to investigate.
| Parameter | Typical Range | Rationale & Key Considerations |
| Catalyst Loading | 1 - 10 mol% | Lower loadings are preferred, but sluggish reactions may require more. High loadings can complicate purification. |
| Reducing Agent | 5 - 30 mol% | Must be in excess of the Cu(II) source. Higher amounts can help suppress oxidative side reactions.[9] |
| Ligand/Cu Ratio | 1:1 to 5:1 | A 1:1 ratio is often sufficient, but higher ratios can improve stability and rate, especially in bioconjugation.[6][9] |
| Solvent System | t-BuOH/H₂O, DMF, DMSO, THF/H₂O | The choice affects solubility and reaction rate. Aqueous mixtures often accelerate the reaction.[4] |
| Temperature | 0 °C to 80 °C | Most reactions proceed well at room temperature. Gentle heating (40-60 °C) can accelerate slow reactions, but excessive heat can cause degradation.[5][8] |
| Concentration | 0.05 M - 1.0 M | Higher concentrations generally lead to faster reaction rates. |
Optimization Workflow Diagram
Caption: A systematic workflow for optimizing the CuAAC reaction conditions.
References
- BenchChem. (2025).
- Stadler, K., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances.
-
ResearchGate. (n.d.). Optimization of CuAAC reaction conditions for the synthesis of hybrid 5a. [Link]
- Broad Institute. (n.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis.
-
ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link]
-
Cen, A., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. [Link]
-
Taylor, J. E., et al. (2020). Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling. Communications Chemistry. [Link]
- BenchChem. (2025).
-
Presolski, S. I., et al. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Wiley Online Library. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]
- BenchChem. (2025). Optimization of reaction conditions for triazole-thiol synthesis.
-
Yadav, M., et al. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for synthesis of 1,2,3‐triazole.... [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
Sources
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadinstitute.org [broadinstitute.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Germanyl triazoles as a platform for CuAAC diversification and chemoselective orthogonal cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of 4-(1H-1,2,3-Triazol-1-YL)piperidine and Its Intermediates
Welcome to our dedicated technical support center for the synthesis and purification of 4-(1H-1,2,3-triazol-1-yl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this increasingly important heterocyclic scaffold. The unique combination of a polar triazole ring and a basic piperidine moiety presents a distinct set of purification challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a practical question-and-answer format to help you navigate these complexities and achieve high purity for your target compound and its critical intermediates.
Workflow Overview: Synthesis and Purification Strategy
The synthesis of this compound typically follows a multi-step pathway involving the protection of the piperidine nitrogen, introduction of an azide functionality, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and final deprotection. Each step has its own purification hurdles that must be overcome to ensure the overall success of the synthesis.
Caption: Synthetic workflow for this compound.
Part 1: Purification of Intermediate I - 1-Boc-4-azidopiperidine
The synthesis of 1-Boc-4-azidopiperidine is commonly achieved from N-Boc-4-hydroxypiperidine via a mesylate or tosylate intermediate, followed by substitution with sodium azide. While this is a robust transformation, purification can be tricky.
Frequently Asked Questions & Troubleshooting
Q1: After the azide substitution reaction, my crude product is an oily residue and I'm struggling to purify it. What are the likely impurities?
A1: The primary impurities in this step are typically unreacted starting material (the mesylate or tosylate precursor) and residual sodium azide or its salts. The oily nature often arises from a mixture of these components.
Causality: The mesylate/tosylate starting material is relatively non-polar, while the azide product is more polar. Residual inorganic salts can also contribute to the difficult-to-handle nature of the crude product.
Troubleshooting Steps:
-
Aqueous Workup: A thorough aqueous workup is the first and most critical purification step.
-
Quench the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatography (If Necessary): If TLC analysis of the crude product after workup still shows significant impurities, flash column chromatography is recommended.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5-10% ethyl acetate) to elute non-polar byproducts, and gradually increase the polarity to elute your desired azide product.
-
| Compound | Typical Rf (20% EtOAc/Hexanes) | Notes |
| N-Boc-4-OMs/OTs-piperidine | ~0.5-0.6 | Less polar starting material. |
| 1-Boc-4-azidopiperidine | ~0.3-0.4 | More polar product. |
Q2: I am concerned about the safety of handling an organic azide. Are there any specific precautions I should take during purification?
A2: Yes, organic azides are potentially explosive and should be handled with care. However, low molecular weight aliphatic azides like 1-Boc-4-azidopiperidine are generally considered to be relatively safe to handle in solution.
Safety Protocol:
-
Avoid Heat and Friction: Do not heat the neat azide to high temperatures. Avoid scratching the solid or oily azide with a metal spatula.
-
Use a Rotary Evaporator with Caution: When removing the solvent, use a water bath at a moderate temperature (typically not exceeding 40-50°C).
-
Work in a Well-Ventilated Fume Hood: This is standard practice for handling all chemicals, but especially important for azides.
-
Avoid Heavy Metal Contamination: Do not use heavy metal spatulas or stir bars if possible, as these can sometimes form sensitive metal azides.
Part 2: Purification of Intermediate II - N-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine
The core of the synthesis is the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" reaction). While this reaction is highly efficient, the main purification challenge is the complete removal of the copper catalyst, which can interfere with subsequent reactions and biological assays.
Frequently Asked Questions & Troubleshooting
Q1: My CuAAC reaction has gone to completion, but I have a persistent blue/green color in my organic extracts, and my NMR is broad. How do I effectively remove the copper catalyst?
A1: The coloration is due to residual copper salts. Copper(I) can broaden NMR signals, and its presence can be detrimental to the subsequent deprotection step. Effective removal is crucial.
Causality: Copper ions can coordinate with the nitrogen atoms of the triazole and piperidine rings, making simple aqueous extraction insufficient for their complete removal.
Troubleshooting Protocol: Copper Scavenging
-
Ammonia Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash with an aqueous solution of ammonium hydroxide (e.g., 5-10%). Ammonia forms a water-soluble deep blue complex with copper(II) ions (formed from oxidation of the Cu(I) catalyst), which is efficiently extracted into the aqueous phase. Repeat the wash until the aqueous layer is colorless.
-
EDTA Wash: For more stubborn cases, after the initial aqueous workup, wash the organic layer with a solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating agent that will sequester copper ions into the aqueous phase. A 0.5 M solution of the disodium salt of EDTA at a slightly basic pH (around 8) is effective.
-
Specialized Resins: For applications requiring very low copper levels, consider using a copper scavenging resin. These are solid-supported materials with functional groups that have a high affinity for copper. The crude reaction mixture can be passed through a plug of the resin after initial filtration.
Q2: I am struggling to separate my product from unreacted starting materials and byproducts by column chromatography. What conditions do you recommend?
A2: The polarity of the N-Boc protected triazole is significantly different from the azide precursor, which usually allows for good separation by silica gel chromatography.
Recommended Chromatography Conditions:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. For example, a gradient from 20% to 80% ethyl acetate in hexanes should provide good separation. The use of a DCM/MeOH system is also common for polar heterocycles.[1]
-
TLC Analysis: Before running the column, develop a TLC system that gives your product an Rf value of approximately 0.2-0.3 for optimal separation.
Part 3: Purification of the Final Product - this compound
The final deprotection step to remove the Boc group yields a highly polar and basic final product. This is often the most challenging purification step.
Frequently Asked Questions & Troubleshooting
Q1: After N-Boc deprotection with TFA or HCl, I have a sticky oil that is difficult to handle and purify. How can I isolate a clean, solid product?
A1: The deprotected product is a free base that is often hygroscopic and may not be crystalline. Converting it to a salt is a highly effective strategy for both purification and handling. The 1,2,3-triazole ring itself is generally stable to the acidic conditions used for Boc deprotection.[2][3]
Protocol: Salt Formation and Crystallization
-
Deprotection and Work-up: After the deprotection is complete (monitored by TLC or LC-MS), remove the acid (e.g., TFA) under reduced pressure. Dissolve the residue in a minimal amount of DCM.
-
Basification and Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the excess acid. The free base will partition into the organic layer. Extract the aqueous layer several times with DCM.
-
Drying and Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Dissolve the resulting crude free base in a suitable solvent like diethyl ether or a mixture of DCM and ether.
-
Precipitation of the Salt: Add a solution of HCl in diethyl ether or dioxane dropwise while stirring. The hydrochloride salt of your product should precipitate as a solid.
-
Isolation and Washing: Collect the solid by filtration, wash with cold diethyl ether to remove non-basic impurities, and dry under vacuum. This often yields a product of high purity.
Q2: My deprotected final product streaks badly on a silica gel column, making purification by standard chromatography impossible. What are my options?
A2: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, causing severe peak tailing.[4]
Causality: The lone pair of electrons on the piperidine nitrogen forms strong hydrogen bonds with the acidic protons of the silica gel, leading to poor chromatographic performance.
Troubleshooting Advanced Chromatography Techniques:
Caption: Troubleshooting options for chromatographic purification of basic heterocycles.
-
Modified Normal Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase (e.g., DCM/Methanol).[4] This will compete with your basic product for the active sites on the silica, leading to improved peak shape.
-
Alternative Stationary Phases:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds. It uses a polar stationary phase (like silica or a diol-bonded phase) with a mobile phase that has a high organic content and a small amount of water.[4]
-
Ion-Exchange Chromatography: As the final product is a base, cation-exchange chromatography can be a powerful purification method. The compound is loaded onto the column at a low pH, washed, and then eluted by increasing the pH or the salt concentration.
References
-
Sharma, S., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
- Motornov, M., et al. (2018). Stability of 1,2,3-triazole ring. Chemistry of Heterocyclic Compounds.
- Google Patents. (1981). Purification of triazoles. US4269987A.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (2025).
-
Royal Society of Chemistry. (2016). A practical flow synthesis of 1,2,3-triazoles. Available at: [Link]
- SpringerLink. (2020).
- ACS Publications. (2021).
- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
- Google Patents. (2015). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. CN105153211A.
- BenchChem. (2025). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.
- ScienceDirect. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- SciSpace. (2019).
- BenchChem. (2025).
-
National Institutes of Health. (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][2]thiazine 1,1-dioxides.
- Arkivoc. (2010). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
-
MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Purification of 4-(Piperidin-4-yl)
-
University of Rochester Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
PubMed. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Available at: [Link]
- ResearchGate. (2014). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one.
-
MDPI. (2012). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available at: [Link]
Sources
Troubleshooting NMR spectral analysis of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Technical Support Center: 4-(1H-1,2,3-Triazol-1-YL)piperidine
Welcome to the technical support guide for the NMR spectral analysis of this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing this specific heterocyclic compound. Here, we move beyond simple data reporting to explore the underlying reasons for common spectral issues and provide robust, field-tested solutions.
Part 1: Understanding the Spectrum - What to Expect
The structure of this compound presents a unique combination of a flexible saturated heterocycle (piperidine) and a rigid aromatic heterocycle (triazole). This duality is the source of many common NMR challenges. Before troubleshooting, it's crucial to have a baseline understanding of the expected spectrum.
The key to a clean analysis is recognizing that the piperidine ring exists in a dynamic chair conformation, leading to distinct axial and equatorial protons that are often diastereotopic. Furthermore, the piperidine NH proton is exchangeable, and its appearance can be highly dependent on experimental conditions.[1]
Expected Chemical Shifts
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts in a common solvent like CDCl₃. Note that these values can shift based on solvent, concentration, and temperature.[2][3]
| Position | Proton (¹H) Assignment | Expected δ (ppm) | Expected Multiplicity | Carbon (¹³C) Assignment | Expected δ (ppm) |
| Piperidine N-H | H-1 | 1.5 - 3.0 (often broad) | Broad Singlet (br s) | - | - |
| Piperidine CH | H-4 | ~4.4 - 4.6 | Multiplet (m) | C-4 | ~60 - 65 |
| Piperidine CH₂ | H-2, H-6 (axial & equatorial) | ~2.8 - 3.4 | Multiplets (m) | C-2, C-6 | ~45 - 50 |
| Piperidine CH₂ | H-3, H-5 (axial & equatorial) | ~2.0 - 2.5 | Multiplets (m) | C-3, C-5 | ~30 - 35 |
| Triazole CH | H-5' | ~7.7 - 7.8 | Singlet (s) | C-5' | ~120 - 125 |
| Triazole CH | H-4' | ~7.6 - 7.7 | Singlet (s) | C-4' | ~130 - 135 |
Part 2: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that can often be resolved with a quick check of experimental parameters.
Q1: Why are the signals for my piperidine protons so broad and poorly resolved?
A1: This is often due to the piperidine ring undergoing chair-chair interconversion at a rate that is intermediate on the NMR timescale at room temperature. This conformational exchange can lead to significant peak broadening. Additionally, if your sample is highly concentrated, intermolecular interactions can also contribute to broader lines.[4]
Quick Solution: Try acquiring the spectrum at a lower temperature (e.g., 0 °C or -20 °C) to slow down the ring flip and sharpen the signals for the individual axial and equatorial protons. Conversely, acquiring at a higher temperature (e.g., 50 °C) can sometimes coalesce the signals into a time-averaged, sharper peak.
Q2: I don't see the piperidine N-H proton signal. Where is it?
A2: The N-H proton is labile and can readily exchange with trace amounts of water (H₂O) or deuterium from deuterated solvents that contain residual -OD groups (like methanol-d₄).[1][5] This rapid exchange can either broaden the signal into the baseline or cause it to disappear entirely.
Quick Solution: Ensure your deuterated solvent is anhydrous. If you suspect exchange, you can confirm the N-H presence by adding a single drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum. The N-H signal should disappear completely.[5]
Q3: The two triazole proton signals are very close together. How can I be sure of their assignment?
A3: While both H-4' and H-5' are singlets, their electronic environments are slightly different, but not by much. Their relative positions can also be solvent-dependent. Unambiguous assignment requires a 2D NMR experiment.
Quick Solution: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most definitive method. You will see a correlation from the piperidine H-4 proton to the triazole C-5' carbon, but not to the C-4' carbon, confirming the identity of the C-5' and its attached H-5' proton.[6]
Part 3: In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. This section details common complex problems and provides step-by-step protocols for their resolution.
Problem 1: My spectrum is crowded with unexpected signals.
Your reaction may appear clean by TLC, but the NMR tells a different story. These extra peaks are typically from impurities.
Logical Troubleshooting Workflow
Caption: A workflow for diagnosing and resolving impurity signals.
Root Causes & Solutions:
-
Residual Solvents: Purification solvents like ethyl acetate, hexanes, or dichloromethane are notoriously difficult to remove under high vacuum.[5]
-
Unreacted Starting Materials: Incomplete conversion is a common issue. The synthesis of this compound often involves a "click" reaction between an azide and an alkyne. Check for signals corresponding to your specific starting materials.
-
Reaction Byproducts: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is highly regioselective for the 1,4-disubstituted product, but trace amounts of the 1,5-regioisomer can sometimes form.[9] This would present a different, but highly similar, set of piperidine and triazole signals. An HMBC experiment can distinguish between these isomers.
Problem 2: The piperidine signals are an indecipherable mess of overlapping multiplets.
This is the most common issue with this molecule due to the rigid, non-planar structure of the piperidine ring, making all four methylene protons (H-2ax, H-2eq, H-3ax, H-3eq) chemically and magnetically non-equivalent.
Root Cause: Second-order coupling effects and signal overlap prevent direct interpretation of the 1D ¹H spectrum. Simple multiplicity analysis (n+1 rule) fails here.
Solution: Two-Dimensional (2D) NMR Spectroscopy
A suite of 2D NMR experiments is essential for full characterization.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Prepare a slightly more concentrated sample than for a standard 1D ¹H NMR (~10-15 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable timeframe.
-
Acquire a ¹H-¹H COSY Spectrum: This experiment reveals proton-proton coupling correlations. You will be able to trace the connectivity from H-4 to the H-3/H-5 protons, and from there to the H-2/H-6 protons, establishing the complete piperidine spin system.
-
Acquire a ¹H-¹³C HSQC Spectrum: This experiment correlates each proton directly to the carbon it is attached to. It is the fastest way to assign the carbon signals based on the already-determined proton assignments from the COSY.
-
Acquire a ¹H-¹³C HMBC Spectrum: This long-range correlation experiment is key for connecting the different fragments of the molecule. Crucially, it will show a 3-bond correlation from the piperidine H-4 proton to the triazole C-5' carbon, locking in the structure's connectivity.
Data Interpretation Workflow
Caption: Step-by-step workflow for 2D NMR data analysis.
References
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]
-
Li, Y., et al. (2018). Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. ACS Sensors. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information for Chemical Science. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Moser, A. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Journal of Chemical, Biological and Physical Sciences. Retrieved from [Link]
-
Trotsko, N., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
-
Supplemental Data. (n.d.). Proton NMR spectra for the intermediate piperidines. Retrieved from [Link]
-
The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]
-
Chirkina, E. A., & Larina, L. I. (2022). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles. ResearchGate. Retrieved from [Link]
-
Daly, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Wang, Z.-X., & Qin, H.-L. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Retrieved from [Link]
-
ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]
-
Onnis, V., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Chavan, et al. (2022). A comparative study of various synthetic methods of 1,2,3-triazoles via click reaction: a mini review. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Meteleva, E. S., et al. (2022). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][2][4][10]Triazines: Synthesis and Photochemical Properties. Molecules. Retrieved from [Link]
-
Bakr, R. B., et al. (2022). Synthesis of new 4-(1,2,3-triazolo)quinolin-2(1H)-ones via Cu-catalyzed [3 + 2] cycloaddition. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. wisdomlib.org [wisdomlib.org]
- 10. Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Welcome to the dedicated technical support guide for the synthesis and purification of 4-(1H-1,2,3-Triazol-1-YL)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section addresses specific, common issues encountered during the synthesis of this compound, which is most reliably prepared via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between a 4-azidopiperidine derivative and an acetylene source.
Question 1: Why is my reaction yield consistently low?
Answer: Low yield is a frequent challenge that can stem from several factors, from reagent quality to suboptimal reaction conditions. The causality often lies in the delicate nature of the Cu(I) catalyst and the stability of the azide starting material.
-
Catalyst Inactivity: The CuAAC reaction relies on the Cu(I) oxidation state. The most common cause of low yield is the oxidation of the active Cu(I) to the inactive Cu(II) state by dissolved oxygen. While a reducing agent like sodium ascorbate is used to generate Cu(I) from a Cu(II) precursor (e.g., CuSO₄·5H₂O) and scavenge oxygen, its capacity is finite.[1]
-
Solution: Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon). Degas all solvents thoroughly before use by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Poor Reagent Quality:
-
4-Azidopiperidine: The azide precursor, often synthesized from a corresponding 4-substituted piperidine (e.g., tosylate, mesylate, or halide), may be impure or have degraded over time. Azides can be sensitive to heat and light.
-
Acetylene Source: If using acetylene gas, ensure a steady, controlled flow. If using a protected alkyne, confirm its purity.
-
Solution: Verify the purity of your 4-azidopiperidine precursor using ¹H NMR or GC-MS before starting the reaction. It is often best to use freshly prepared or recently purified azide.
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical for maintaining the solubility of all reactants and the catalyst. Mixtures of water with t-butanol, DMSO, or DMF are common and effective.[2][3]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (40-65 °C) can sometimes improve the rate and yield, particularly with less reactive substrates.[2] However, excessive heat can promote side reactions and azide decomposition.
-
Solution: Conduct small-scale parallel optimizations to screen different solvent systems and temperatures. A summary of potential starting points is provided in the table below.
-
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Cu(I) catalyst due to oxidation. | Degas solvents thoroughly; run the reaction under N₂ or Ar. |
| Poor quality of 4-azidopiperidine. | Use freshly prepared/purified azide; confirm purity by NMR. | |
| Inappropriate solvent system. | Screen solvents like t-BuOH/H₂O, DMF, or DMSO. | |
| Reaction Stalls | Insufficient reducing agent. | Add a second charge of sodium ascorbate (0.2-0.5 eq). |
| Catalyst inhibition by product or impurities. | Consider using a copper-coordinating ligand like THPTA to stabilize Cu(I) and prevent inhibition.[4] |
Question 2: My final product is contaminated with a regioisomer. How can I ensure I only get the 1,4-disubstituted product?
Answer: The formation of regioisomers—the 1,4- and 1,5-disubstituted 1,2,3-triazoles—is a hallmark of the uncatalyzed thermal Huisgen cycloaddition.[5] The primary reason for using the CuAAC reaction is its exceptional regioselectivity, which almost exclusively yields the 1,4-disubstituted isomer.[6]
If you are observing the 1,5-isomer, it strongly suggests one of two possibilities:
-
Inefficient Catalysis: If the copper catalyst is not functioning efficiently, the background thermal reaction may occur, especially if the reaction is heated, leading to a mixture of isomers.
-
Use of an Alternative Catalyst: While copper catalysts yield the 1,4-isomer, ruthenium-based catalysts (in the RuAAC reaction) are known to selectively produce the 1,5-isomer.[6]
Solution:
-
Confirm Your Catalyst System: Ensure you are using a standard Cu(I) source (e.g., CuI, CuBr) or a Cu(II) source with a reducing agent (CuSO₄/sodium ascorbate).
-
Optimize Catalyst Performance: If using the correct catalyst, focus on improving its efficacy. As mentioned in the previous point, deoxygenating the reaction mixture is critical. The use of accelerating and stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), can significantly enhance the catalyst's performance and suppress the uncatalyzed pathway.[1][4]
The diagram below illustrates the fundamental difference between the catalyzed and uncatalyzed pathways.
Caption: Reaction pathways determining triazole regioselectivity.
Question 3: How do I remove unreacted piperidine-based starting materials from my final product?
Answer: Residual starting materials can complicate purification and interfere with downstream applications. The strategy for removal depends on the specific impurity.
-
Unreacted 4-Azidopiperidine: This impurity is often carried through the workup. Since its polarity is likely different from the triazole product, it can typically be separated using silica gel column chromatography.
-
Residual Piperidine (from azide synthesis): If your 4-azidopiperidine was synthesized from a precursor and contains residual piperidine, this basic impurity can be easily removed.[]
-
Solution (Acid Wash): During the aqueous workup, perform an extraction with a dilute acidic solution (e.g., 1 M HCl). The basic piperidine will be protonated to form a water-soluble hydrochloride salt, which will partition into the aqueous layer, while your neutral triazole product remains in the organic layer. Be sure to subsequently wash the organic layer with a basic solution (e.g., saturated NaHCO₃) to remove any residual acid before drying and concentrating.
-
The workflow below outlines a general synthesis and purification protocol incorporating an acid wash for basic impurity removal.
Caption: General workflow for synthesis and purification.
Frequently Asked Questions (FAQs)
Question 1: What are the best analytical methods to confirm the structure and purity of my product?
Answer: A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool for structural confirmation. Look for the characteristic singlet for the triazole proton (typically δ 7.5-8.5 ppm) and the distinct signals for the piperidine ring protons.[8][9] Integration of these signals should match the expected proton count.
-
¹³C NMR: Confirms the carbon skeleton. The two triazole carbons will appear in the aromatic region (typically δ 120-150 ppm).
-
-
Mass Spectrometry (MS):
-
High-Performance Liquid Chromatography (HPLC):
-
Purity Assessment: HPLC is the gold standard for determining the purity of the final compound. A reversed-phase method (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) is typically effective.[10][11] The purity is determined by the area percentage of the main product peak. A purity level of >95% is generally desired for biological screening.
-
Question 2: Can I use a Boc-protected 4-azidopiperidine for this reaction?
Answer: Yes, using N-Boc-4-azidopiperidine is a very common and often advantageous strategy. The Boc (tert-butyloxycarbonyl) protecting group serves two main purposes:
-
Solubility: It increases the lipophilicity of the piperidine starting material, often improving its solubility in common organic solvents used for the CuAAC reaction.
-
Latent Functionality: The triazole-piperidine product will be Boc-protected. This is ideal if you plan to perform further modifications on the piperidine nitrogen, as the Boc group can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine for subsequent coupling reactions.[12]
Question 3: What are some common solvent systems for purifying this compound by column chromatography?
Answer: The product is moderately polar due to the presence of the triazole ring and the piperidine nitrogen. The choice of eluent for silica gel column chromatography will depend on whether the piperidine nitrogen is protected (e.g., with a Boc group).
| Compound Type | Typical Eluent System | Comments |
| N-Boc Protected Product | Hexanes / Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 9:1 Hex:EtOAc) and gradually increase the ethyl acetate concentration. The product is less polar than its deprotected counterpart. |
| Unprotected (Free Amine) | Dichloromethane (DCM) / Methanol (MeOH) | A common starting point is 98:2 DCM:MeOH, gradually increasing the methanol percentage. A small amount of triethylamine (~0.5-1%) is often added to the eluent to prevent the basic amine product from streaking on the acidic silica gel. |
It is always recommended to first determine the optimal solvent system by running several tests on a thin-layer chromatography (TLC) plate to achieve a retention factor (Rf) for the product of approximately 0.25-0.35.
References
-
Giffin, M. J., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2893-2896. [Link]
-
Ferreira, V. F., et al. (2017). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 89(1 Suppl), 559-583. [Link]
-
Kaur, H., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Polycyclic Aromatic Compounds. [Link]
-
Kumar, A., et al. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega, 7(36), 31731–31778. [Link]
-
Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1004782. [Link]
-
Wang, D., et al. (2021). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 86(17), 11409–11417. [Link]
-
Finn, M. G., et al. (2012). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 4(2), 155-165. [Link]
-
Al-Majid, A. M., et al. (2021). 4-(4-(((1H-Benzo[d][5][12][13]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, and Computational Studies. Molecules, 26(11), 3328. [Link]
-
Sangshetti, J. N., et al. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3564-3567. [Link]
-
Li, G., et al. (2013). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 49(97), 11391-11405. [Link]
-
Quick Company. (2016). Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide. [Link]
-
Policija. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
Hein, J. E., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 133(23), 8990–9001. [Link]
-
Ntshele, T. A., et al. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc, 2025(3), 124-143. [Link]
-
da Silva, F. C., et al. (2025). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Journal of the Brazilian Chemical Society. [Link]
-
Díez-González, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2027–2038. [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]
-
Wang, S., et al. (2019). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 24(21), 3862. [Link]
-
Popiołek, Ł., et al. (2018). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 23(8), 1873. [Link]
-
Muszalska, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(1), 3-8. [Link]
-
Lasota, J., & Undheim, K. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6548. [Link]
-
Kamal, A., et al. (2020). Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Advances, 10(54), 32398–32415. [Link]
-
Wang, Y., et al. (2019). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 57(8), 718-723. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 3. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. policija.si [policija.si]
- 11. ptfarm.pl [ptfarm.pl]
- 12. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(1H-1,2,3-Triazol-1-YL)piperidine
Introduction
Welcome to the technical support guide for 4-(1H-1,2,3-Triazol-1-YL)piperidine (CAS No. 756476-21-8).[1] This versatile heterocyclic compound, featuring a piperidine ring linked to a triazole moiety, is a valuable building block in medicinal chemistry and drug discovery programs.[2] However, like many nitrogen-containing heterocyclic compounds, its solubility in aqueous buffers—critical for most biological assays—can be a significant challenge.[3][4] Poor solubility can lead to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[3][4][5]
This guide provides in-depth troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage and overcome the solubility issues associated with this compound, ensuring reliable and reproducible experimental outcomes.
Quick-Find FAQs
This section addresses the most common issues encountered when working with this compound.
Q1: Why is my this compound precipitating when I dilute my DMSO stock into aqueous assay buffer?
A1: This is a classic case of a compound "crashing out" of solution. While highly soluble in neat DMSO, the compound's solubility can dramatically decrease when the DMSO stock is diluted into a predominantly aqueous environment.[6] The final concentration of your compound in the assay buffer has likely exceeded its thermodynamic solubility limit in that specific medium. This is a common issue for many discovery compounds.[3][5]
Q2: What is the first and most critical step I should take to address this precipitation?
A2: Leverage the basicity of the piperidine ring. The nitrogen atom in the piperidine ring is basic and can be protonated.[7][8] By lowering the pH of your aqueous buffer (e.g., to pH 4-5), you can form the corresponding piperidinium salt. This salt form is generally much more water-soluble than the neutral free base.[7] Therefore, preparing your assay buffer at a slightly acidic pH is the most direct and chemically sound first step.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly dependent on the cell line and the assay's sensitivity. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[9][10] It is crucial to run a vehicle control experiment, testing a range of DMSO concentrations to determine the highest concentration that does not impact your specific assay's viability or readout.[10]
Q4: My compound is available as a free base and a dihydrochloride salt. Which one should I use?
A4: For aqueous applications, the dihydrochloride salt form is almost always preferable.[11][12] Salt forms of basic compounds are designed to have significantly enhanced aqueous solubility and dissolution rates compared to the free base.[13][14] If you have the free base, you are essentially performing an in-situ salt formation by lowering the pH as described in A2. Starting with the pre-formed salt simplifies the process.
Q5: Can I use sonication or heating to get my compound into solution?
A5: Yes, these are common physical methods to aid initial dissolution in the stock solvent (e.g., DMSO). Gentle warming (e.g., to 30-40°C) or brief sonication can help break down the crystal lattice energy of the solid compound. However, be cautious. After the stock is prepared, these methods will not prevent precipitation upon dilution into an aqueous buffer if the compound is above its solubility limit in that final buffer.[5] Always visually inspect the solution after it returns to room temperature to ensure it remains dissolved.
Systematic Troubleshooting Guide
If the quick FAQs do not resolve your issue, follow this systematic approach to diagnose and solve solubility problems.
Workflow for Troubleshooting Solubility Issues
Caption: Recommended serial dilution protocol to prevent precipitation.
By following these structured guidelines and understanding the chemical principles behind them, researchers can confidently overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in their biological assays.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. [Link]
-
Fahr, A., & Liu, X. (2007). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. International Journal of Pharmaceutics, 340(1-2), 1-19. [Link]
-
Swarbrick, J. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. C., Kuzmak, B. R., & Stanton, D. T. (2003). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 8(2), 210-215. [Link]
-
Pan, L., Kaminga, A., & van de Waterbeemd, H. (2004). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 111-120. [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
-
Liu, J., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(10), 3077-3081. [Link]
-
Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 9(9), e107584. [Link]
-
AA Blocks. (n.d.). 1-(4-propylbenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. AA Blocks. [Link]
-
ACS Omega. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6786-6795. [Link]
-
PubMed Central. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors. International Journal of Nanomedicine, 14, 3847–3860. [Link]
-
NIH. (2019). The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. mSphere, 4(4), e003 solvents-against-pseudomonas-aeruginosa-induced-pathogenicity-in-a-murine-burn-site-infection-model. [Link]
-
Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Academia.edu. [Link]
-
PLOS One. (2014). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS One, 9(10), e109401. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
-
Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]
-
PubMed Central. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega, 6(10), 6786-6795. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
NIH. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2013, 804618. [Link]
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d]t[3][7][13]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. MDPI. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(1H-1,2,4-Triazol-1-yl)piperidine dihydrochloride [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
Stability studies of 4-(1H-1,2,3-Triazol-1-YL)piperidine under different conditions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-(1H-1,2,3-Triazol-1-YL)piperidine. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results by addressing the critical aspect of compound stability. The stability of this molecule is paramount for accurate pharmacological and preclinical data. This guide is structured to help you anticipate and resolve stability-related challenges you might encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is influenced by several environmental factors. These include temperature, pH, light, and the presence of oxidizing agents.[1] The core structure, comprising a piperidine ring and a triazole ring, has specific susceptibilities. The piperidine moiety can be prone to oxidation, while the triazole ring's stability can be affected by pH and UV light exposure.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For short-term storage, it is advisable to keep the compound in a cool, dry, and dark place.[4] Long-term storage should be at -20°C or lower, in a tightly sealed container to minimize exposure to moisture and air. It is also recommended to store the compound as a solid, as solutions are generally less stable.
Q3: How can I get a preliminary idea of the stability of my compound?
A3: A forced degradation study is the most effective way to understand the stability profile of this compound.[5][6] This involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, and intense light) to deliberately induce degradation.[7][8] The results will help identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[6]
Q4: Are there any known degradation pathways for similar molecules?
A4: While specific data on this compound is limited, studies on related triazole and piperidine compounds offer valuable insights. Triazole antifungals have shown susceptibility to photodegradation.[3][9] Piperidine derivatives can undergo thermal degradation and oxidation.[4][10][11] Therefore, it is plausible that this compound could degrade via similar pathways.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a Stored Solution
Symptoms:
-
Your HPLC chromatogram shows new, unexpected peaks that were not present in the freshly prepared sample.
-
The peak area of the parent compound has decreased over time.
Potential Causes and Solutions:
-
Hydrolytic Degradation: The compound may be susceptible to hydrolysis, especially if the solution is at a high or low pH. The triazole ring, while generally stable, can be a site for such reactions under certain conditions.
-
Troubleshooting Steps:
-
pH Analysis: Check the pH of your solution. If it's not neutral, this could be the primary cause.
-
Controlled pH Study: Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 7, 9) and monitor the appearance of degradation products over time. This will help you identify the pH range where the compound is most stable.
-
Analyte Protection: If you must work at a non-optimal pH, prepare solutions fresh and use them immediately.
-
-
-
Oxidative Degradation: The piperidine ring is a potential site for oxidation, which can be initiated by dissolved oxygen or trace metal ions.[2][11]
-
Troubleshooting Steps:
-
Use of Antioxidants: If permissible for your application, consider adding a small amount of an antioxidant (e.g., BHT or Vitamin E) to your solution.
-
Degassing Solvents: Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.
-
-
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the triazole moiety.[3][9][12]
-
Troubleshooting Steps:
-
Light Protection: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.
-
Work in Low Light: When handling the solutions, work under subdued lighting conditions.
-
Photostability Study: To confirm light sensitivity, expose a solution to a controlled light source (as per ICH Q1B guidelines) and compare it to a sample kept in the dark.[7]
-
-
Caption: A decision tree for troubleshooting unexpected degradation.
Issue 2: Inconsistent Results in Thermal Stability Assays
Symptoms:
-
High variability in degradation levels at the same temperature across different experiments.
-
The physical state of the sample (solid vs. solution) significantly impacts the degradation rate.
Potential Causes and Solutions:
-
Influence of Moisture: For solid-state thermal studies, the presence of ambient moisture can accelerate degradation. Piperidine derivatives can be hygroscopic.[4]
-
Troubleshooting Steps:
-
Controlled Humidity: Conduct thermal stability studies in a controlled humidity environment.
-
Drying: Ensure the sample is thoroughly dried under vacuum before initiating the thermal stress test.
-
Inert Atmosphere: Perform the study under a dry, inert atmosphere (e.g., nitrogen) to exclude both oxygen and moisture.
-
-
-
Melting and Decomposition: The compound might melt before it thermally decomposes, leading to different degradation kinetics.
-
Troubleshooting Steps:
-
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) to determine the melting point and any thermal events preceding decomposition. This will help you set appropriate temperature limits for your stability studies.
-
Isothermal vs. Ramp: Use isothermal heating at temperatures below the melting point for more controlled degradation studies, rather than a temperature ramp.
-
-
Caption: General workflow for a forced degradation study.
Data Summary: Hypothetical Stability Profile
The following table summarizes expected outcomes from a forced degradation study on this compound, based on the known chemistry of its constituent rings. This data is illustrative and should be confirmed experimentally.
| Stress Condition | Reagent/Setting | Duration | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C | ~5-10% | Minor ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C | ~15-25% | Potential cleavage of the piperidine-triazole bond |
| Oxidation | 3% H₂O₂ | 8 hours at RT | ~20-30% | N-oxides of the piperidine ring[11] |
| Thermal (Solid) | 80°C | 48 hours | < 5% | Minimal degradation |
| Thermal (Solution) | 80°C in Water | 48 hours | ~10-15% | Combination of hydrolytic and thermal products |
| Photostability | ICH Q1B compliant | 72 hours | ~25-40% | Isomers and photo-adducts of the triazole ring[3][9] |
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251. [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences, 101(12), 4485-4494. [Link]
-
BIOSYNCE. (2025). What is the stability of piperidine? Retrieved from [Link]
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). [Link]
-
ICH. (n.d.). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Slideshare. (2012). Ich guidelines for stability studies 1. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
-
ICH. (n.d.). Q1A(R2) Guideline. Retrieved from [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 51-57. [Link]
-
ResearchGate. (n.d.). Electrochemical degradation of triazole fungicides in aqueous solution. Retrieved from [Link]
-
Muhammad, S., & Ahmed, A. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews, 9(2), 51-57. [Link]
-
Sahrai, H., et al. (2016). Photo-Physical Response of Two Triazole Compounds Against Solvent Polarity. Journal of Solution Chemistry, 45, 235-251. [Link]
-
PubMed Central. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of piperazine and its structural analogs. Retrieved from [Link]
-
Wikipedia. (n.d.). Alprazolam. Retrieved from [Link]
-
RSC Publishing. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. Retrieved from [Link]
-
ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
AA Blocks. (n.d.). 1-(4-propylbenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]
-
Austin Publishing Group. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
PubMed. (2024). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). (1) Degradation pathway of chlorine dioxide on the triazole fungicide.... Retrieved from [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d][1][2][9]triazol-1-yl)oxy)methyl). Retrieved from [Link]
-
PubMed. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Retrieved from [Link]
-
Frontiers. (2019). 1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics With Interesting Foldamer Properties. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (2009). Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. Retrieved from [Link]
-
MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4- triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 4. biosynce.com [biosynce.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snscourseware.org [snscourseware.org]
- 8. biomedres.us [biomedres.us]
- 9. Jagiellonian University Repository [ruj.uj.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
Technical Support Center: Purifying 4-(1H-1,2,3-Triazol-1-YL)piperidine with Column Chromatography
Welcome to the dedicated technical support guide for the chromatographic purification of 4-(1H-1,2,3-Triazol-1-YL)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this polar, nitrogen-containing heterocyclic compound. Here, we synthesize foundational chromatographic principles with practical, field-tested solutions to empower you to achieve high purity and yield.
Understanding the Molecule: Key Purification Challenges
This compound presents a unique set of purification challenges due to its distinct chemical properties. The molecule's polarity is dominated by the hydrogen-bond-accepting nitrogens of the triazole ring and the basic nitrogen of the piperidine ring. This basicity can lead to strong interactions with the stationary phase, often resulting in poor peak shape and recovery.
A successful purification strategy hinges on mitigating these interactions while effectively separating the target compound from starting materials, reagents, and byproducts.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the column chromatography of this compound:
Q1: What is the best stationary phase for purifying this compound?
For polar and basic compounds like this, standard silica gel is the most common choice due to its cost-effectiveness and versatility.[1] However, the acidic nature of silica can sometimes cause issues. If you observe significant peak tailing or low recovery, consider using deactivated silica gel or alumina (neutral or basic).[1][2]
Q2: I'm seeing significant peak tailing. What can I do?
Peak tailing with basic compounds on silica gel is often caused by strong, non-ideal interactions between the basic piperidine nitrogen and acidic silanol groups on the silica surface. To counteract this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[3] This will compete with your compound for the acidic sites on the stationary phase, leading to more symmetrical peaks.
Q3: My compound is not eluting from the column, even with a highly polar solvent system. What's happening?
This is a common issue when the compound is strongly adsorbed to the stationary phase.[2] Here are a few things to try:
-
Increase the polarity of your mobile phase further. A gradient elution from a less polar to a more polar solvent system can be effective. A common solvent system for polar compounds is a gradient of methanol in dichloromethane.[4][5]
-
Add a competitive binder. As mentioned above, adding a small amount of a base like triethylamine to your mobile phase can help to displace your compound from the acidic sites on the silica gel.
-
Check for compound instability. It's possible your compound is degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[2]
Q4: I'm getting poor separation between my product and a closely related impurity. What are my options?
For difficult separations, a slow, shallow gradient elution can improve resolution.[2] You can also experiment with different solvent systems to alter the selectivity. For instance, replacing methanol with ethanol or isopropanol in your mobile phase can sometimes provide the necessary difference in interactions to achieve separation.
Q5: What are some common impurities I should be looking for?
Common impurities can include unreacted starting materials such as 4-azidopiperidine or propargyl-containing compounds if synthesized via click chemistry.[4] Byproducts from side reactions are also possible. It is crucial to characterize your crude reaction mixture by techniques like TLC, LC-MS, or NMR to identify the impurities you need to separate.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex purification issues.
Problem 1: Low Recovery of the Target Compound
Symptoms:
-
The expected amount of purified product is not obtained after evaporation of the collected fractions.
-
Significant streaking or material remaining at the baseline of the TLC analysis of the column fractions.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low compound recovery.
Detailed Explanation:
-
Solubility Check: Ensure your crude material is fully dissolved in a minimal amount of loading solvent before applying it to the column. If the compound crashes out at the top of the column, it will not elute properly.
-
Compound Stability: As basic amines can sometimes degrade on acidic silica gel, assessing stability is crucial.[2] A 2D TLC plate can be a quick check.
-
Mobile Phase Polarity: If your compound's Rf value on a TLC plate is very low (e.g., <0.1) in your chosen mobile phase, it will be very slow to elute from the column, leading to band broadening and potential loss of material.[5]
-
Basic Modifier: The addition of a base like triethylamine can significantly improve the elution of basic compounds by preventing strong interactions with the silica.[3]
Problem 2: Co-elution of Impurities
Symptoms:
-
Collected fractions contain the desired product but are contaminated with one or more impurities.
-
TLC analysis shows overlapping spots.
Strategies for Improving Separation:
| Strategy | Principle of Action | Recommended Implementation |
| Optimize Mobile Phase | Altering the solvent composition changes the "push" of the mobile phase and can affect the relative elution order of compounds. | Try different solvent combinations, such as ethyl acetate/hexanes, dichloromethane/methanol, or even incorporating a small amount of a third solvent like acetonitrile.[5] |
| Employ Gradient Elution | A gradual increase in the mobile phase polarity can help to resolve compounds with similar retention factors. | Start with a low polarity mobile phase and slowly increase the percentage of the more polar solvent over the course of the separation.[2] |
| Reduce Column Loading | Overloading the column is a common cause of poor separation. | As a rule of thumb, the amount of crude material loaded should be 1-5% of the weight of the stationary phase. |
| Change Stationary Phase | If silica gel does not provide adequate separation, a different stationary phase may offer different selectivity. | Consider using alumina (neutral or basic) or a C18-functionalized silica (reversed-phase).[1] |
Experimental Protocols
Protocol 1: Standard Column Chromatography of this compound
This protocol is a good starting point for the purification of gram-scale quantities of the target compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Glass chromatography column
-
Collection tubes
Step-by-Step Procedure:
-
Prepare the Mobile Phase: Prepare two solvent mixtures: a less polar eluent (e.g., 100% DCM) and a more polar eluent (e.g., 10% MeOH in DCM with 0.5% TEA).
-
Pack the Column: Prepare a slurry of silica gel in the less polar eluent and carefully pour it into the column. Allow the silica to settle, ensuring a flat top surface.
-
Load the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin eluting with the less polar solvent, collecting fractions. Gradually increase the proportion of the more polar solvent to elute your compound.
-
Monitor the Separation: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Workflow for Column Chromatography:
Caption: General workflow for purification by column chromatography.[3]
References
-
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
4-(4-(((1H-Benzo[d][4][7][8]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed. Retrieved January 18, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. Retrieved January 18, 2026, from [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
-
How To Choose Mobile Phase For Column Chromatography? (2025). YouTube. Retrieved January 18, 2026, from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
-
Metal-free 1,3-dipolar cyclization of azides with HFO-1233zd(E) - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Column chromatography. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 18, 2026, from [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4-Aryl-1,2,3-1H-triazoles through TBAF-Catalyzed [3+2] Cycloaddition of 2-Aryl-1-Nitroethenes with TMSN3 under Solv. (n.d.). AWS. Retrieved January 18, 2026, from [Link]
-
GC Column Troubleshooting Guide. (2025). Phenomenex. Retrieved January 18, 2026, from [Link]
-
Preparation and evaluation of a triazole-bridged bis(β-cyclodextrin)-bonded chiral stationary phase for HPLC. (2020). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents. (2009). PubMed. Retrieved January 18, 2026, from [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Chromatography Troubleshooting. (2019). YouTube. Retrieved January 18, 2026, from [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. Retrieved January 18, 2026, from [Link]
-
Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved January 18, 2026, from [Link]
-
Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016). Pharmaceutical Technology. Retrieved January 18, 2026, from [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. Chromatography [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatography [chem.rochester.edu]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating catalyst poisoning in the synthesis of 4-(1H-1,2,3-Triazol-1-YL)piperidine
Welcome to the technical support guide for the synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for this synthesis and may encounter challenges related to catalyst performance. Here, we provide in-depth, experience-driven answers to common problems, focusing on the critical issue of catalyst poisoning.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the catalytic system used in the synthesis.
Q1: What is the active catalyst in the synthesis of this compound via CuAAC?
The active catalytic species is the Copper(I) ion (Cu⁺)[1]. This reaction, a cornerstone of "click chemistry," involves the 1,3-dipolar cycloaddition of an azide (4-azidopiperidine) and a terminal alkyne (an acetylene equivalent)[2][3]. The Cu(I) catalyst is essential as it dramatically accelerates the reaction rate and controls the regioselectivity, yielding exclusively the 1,4-disubstituted triazole isomer[3][4]. The catalyst can be introduced from a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from an inexpensive Cu(II) salt (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate[1][2][3].
Q2: What is "catalyst poisoning" and why is it a critical issue in this synthesis?
Catalyst poisoning is the deactivation of a catalyst by a chemical substance, known as a poison, which binds to the active sites[5][6]. This process can be reversible or irreversible. In the context of CuAAC, poisoning refers to any process that removes the active Cu(I) species from the catalytic cycle[7]. This is a critical issue because even trace amounts of a poison can lead to a significant drop in catalyst efficiency, resulting in sluggish or stalled reactions, low product yields, and increased formation of byproducts[6][8]. Identifying and eliminating sources of catalyst poisons is paramount for a robust and reproducible synthesis.
Q3: What are the most common catalyst poisons I should be aware of?
Several substances, often present as impurities in reagents or solvents, can poison the Cu(I) catalyst. Understanding these is the first step in troubleshooting a problematic reaction.
| Poison Category | Specific Examples | Common Sources & Mechanism of Poisoning |
| Oxidizing Agents | Dissolved molecular oxygen (O₂) | From air exposure of the reaction mixture. Oxygen readily oxidizes the active Cu(I) to the inactive Cu(II) state, halting the catalytic cycle[1]. |
| Sulfur Compounds | Thiols (R-SH), sulfides (R-S-R), hydrogen sulfide (H₂S) | Impurities in solvents or starting materials. Sulfur-containing functional groups are potent poisons that bind strongly to the soft Cu(I) center, deactivating it[8][9][10]. |
| Coordinating Species | Cyanides, halides (in excess), phosphates, some nitrogen heterocycles | Impurities from starting material synthesis or workup. These species can coordinate strongly to the copper ion, blocking the sites needed for the azide and alkyne to react[5][10]. |
| Un-optimized Ligands | Excess strongly-binding chelating ligands | While ligands are crucial, using a large excess of a very strong chelator can sequester the copper, preventing it from participating in the reaction[11]. |
| Reagent Impurities | Unidentified side products from the synthesis of 4-azidopiperidine or the alkyne source | These can possess various poisoning functionalities. The purity of starting materials is critical. |
Q4: What is the purpose of adding ligands and reducing agents to my reaction?
These additives are not just optional; they are fundamental to maintaining the catalyst's activity and ensuring an efficient reaction.
-
Reducing Agents (e.g., Sodium Ascorbate): The primary role of sodium ascorbate is to regenerate the active Cu(I) catalyst if it gets oxidized to Cu(II) by residual oxygen[3][12]. This makes the reaction more tolerant to trace amounts of air. An insufficient amount of reducing agent is a frequent cause of reaction failure[1].
-
Stabilizing Ligands (e.g., TBTA, THPTA): Ligands play a multifaceted, crucial role. They stabilize the Cu(I) oxidation state, protecting it from oxidation and disproportionation (degradation into Cu(0) and Cu(II))[1][12][13]. Furthermore, ligands can prevent the aggregation of copper acetylide intermediates and increase the overall rate of the catalytic cycle[9]. The choice and concentration of the ligand are key parameters for optimization[11].
Troubleshooting Guide: From Diagnosis to Solution
This guide provides a systematic approach to resolving common experimental failures.
Problem 1: My reaction is extremely slow, incomplete, or has completely stalled.
A stalled reaction is the most common symptom of catalyst poisoning. The key is to systematically diagnose the potential cause.
Diagnostic Workflow:
Caption: Troubleshooting workflow for a stalled CuAAC reaction.
Problem 2: I am observing a significant amount of a byproduct identified as the alkyne homocoupling product (Glaser coupling).
The formation of a diyne byproduct via Glaser coupling is a classic indicator of excessive Cu(II) concentration and the presence of oxygen. This side reaction is catalyzed by copper but competes with the desired click reaction.
-
Causality: The active Cu(I) catalyst is being oxidized to Cu(II). In the absence of sufficient reducing agent, the Cu(II) accumulates and, in the presence of oxygen, promotes the oxidative homocoupling of your alkyne starting material.
-
Solution:
-
Increase Reducing Agent: Ensure you are using a fresh solution of sodium ascorbate, and consider increasing the stoichiometry to 5-10 mol% relative to the limiting reagent.
-
Eliminate Oxygen: This is critical. Degas your solvents thoroughly by sparging with nitrogen or argon for 15-30 minutes before use. Maintain a positive pressure of inert gas over the reaction for its entire duration.
-
Problem 3: My reaction yields are highly inconsistent from one run to the next.
Inconsistent yields are often traced back to variability in reagent quality or experimental setup.
-
Causality: This issue points to a hidden variable. The most likely culprits are batch-to-batch differences in the purity of the 4-azidopiperidine or alkyne, or inconsistent removal of atmospheric oxygen. A new bottle of solvent or reagent may contain trace impurities (e.g., thiols, peroxides) that were not present in a previous batch.
-
Solution:
-
Standardize Reagent Purification: Implement a standard purification protocol for all starting materials before use, especially when using materials from a new supplier or an old bottle. (See Protocol 3).
-
Rigorous Inert Atmosphere Technique: Do not compromise on inert atmosphere conditions. Use Schlenk line or glovebox techniques for the most sensitive and reproducible results. Ensure all glassware is oven-dried to remove adsorbed water and oxygen.
-
Run a Control: Perform a small-scale control reaction using a batch of reagents that previously gave a high yield. If this control reaction also fails, it suggests a problem with a shared resource like a solvent or the copper source.
-
Validated Experimental Protocols
This section provides step-by-step procedures to implement the solutions described above.
Protocol 1: General Procedure for a Robust Synthesis of this compound
This protocol uses ethynyltrimethylsilane as a stable acetylene surrogate, followed by deprotection.
Step A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-azidopiperidine hydrochloride (1.0 eq)[14][15] and a copper-stabilizing ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.01-0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 1:1 mixture of t-BuOH and water) via cannula or syringe. Stir until all solids are dissolved.
-
Reagent Addition: Add ethynyltrimethylsilane (1.1 eq) via syringe[16].
-
Catalyst Addition: In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water and sodium L-ascorbate (0.05-0.10 eq) in water. Add the CuSO₄ solution to the reaction flask, followed immediately by the sodium ascorbate solution. The solution should turn a light yellow/orange color.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step B: Deprotection of the Silyl Group
-
Dissolution: Dissolve the crude product from Step A in a suitable solvent like THF or methanol.
-
Deprotection: Add a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) or potassium carbonate (K₂CO₃) in methanol[17].
-
Reaction: Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the final product, this compound.
Protocol 2: Diagnostic Test for Suspected Catalyst Poisoning
This small-scale test helps determine if your reagents are the source of the problem.
-
Control Reagents: Use highly purified reagents: recrystallized 4-azidopiperidine HCl, freshly distilled ethynyltrimethylsilane, and HPLC-grade, degassed solvents. Use a fresh, unopened bottle of CuSO₄·5H₂O and freshly prepared sodium ascorbate solution.
-
Run Protocol 1: Perform the reaction on a small scale (e.g., 25 mg of azide) following Protocol 1 with meticulous attention to inert atmosphere techniques.
-
Analysis:
-
If the reaction proceeds to high conversion: This strongly indicates that your routine reagents or solvents are contaminated with a catalyst poison.
-
If the reaction still fails: The problem may lie with the fundamental reaction conditions (e.g., solvent, temperature) or an inherent instability of one of the molecules, though this is less likely for this specific synthesis.
-
Protocol 3: Guideline for Reagent Purification
-
Solvents (THF, Dioxane, Toluene): If not using a commercial solvent purification system, degas by sparging with argon for 30 minutes, then pass through an activated alumina column to remove water and peroxide impurities.
-
4-Azidopiperidine Hydrochloride: Can be recrystallized from an ethanol/ether mixture to remove potential organic impurities from its synthesis.
-
Ethynyltrimethylsilane: This liquid is volatile. It can be purified by passing it through a short plug of neutral alumina or silica gel to remove polar impurities and potential oligomers.
Catalyst Cycle and Points of Inhibition
The following diagram illustrates the generally accepted catalytic cycle for CuAAC and highlights where common poisons interfere.
Caption: CuAAC catalytic cycle and key poisoning pathways.
References
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Paredes, E., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5262-5273. [Link]
-
ResearchGate. (n.d.). Synthesis of alkynes 11 a,b and 12 a,b. [Link]
-
What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? (2023). A-Premium Auto Parts Blog. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Sethi, S., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48152-48163. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Yoo, E. J., et al. (2011). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Angewandte Chemie International Edition, 50(41), 9710-9714. [Link]
-
Chemistry For Everyone. (2023, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
-
Gelest. (n.d.). Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. Gelest Technical Library. [Link]
-
MySkinRecipes. (n.d.). Ethynyltrimethylsilane. [Link]
-
Cintas, P., et al. (2017). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 22(11), 1847. [Link]
-
García-Verdugo, E., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 12(2), 194. [Link]
-
Chemistry For Everyone. (2023, May 3). What Is A Catalyst Poison? [Video]. YouTube. [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. (2020). Angewandte Chemie International Edition, 59(23), 9340-9344. [Link]
-
Britannica. (n.d.). Catalyst poison. [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. (2016). Catalysis Science & Technology, 6(13), 4984-4993. [Link]
-
Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. (2022). Catalysts, 12(2), 194. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. (2022). ACS Omega, 7(51), 48152-48163. [Link]
-
Wikipedia. (n.d.). Trimethylsilylacetylene. [Link]
-
Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. (2018). Bioconjugate Chemistry, 29(6), 1841-1848. [Link]
-
4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). Bioorganic & Medicinal Chemistry Letters, 20(9), 2795-2799. [Link]
-
PubChem. (n.d.). 4-Azidopiperidine hydrochloride. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyn Cycloaddition Supporting Information. (n.d.). Amazon S3. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. [Link]
-
A practical flow synthesis of 1,2,3-triazoles. (2019). RSC Advances, 9(65), 38043-38048. [Link]
-
Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). ACS Omega, 8(20), 17897-17911. [Link]
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2023). Molecules, 28(16), 6125. [Link]
-
Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). (2025). World Scientific News, 205, 70-75. [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2018). Journal of Medicinal Chemistry, 61(21), 9694-9714. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2023). Frontiers in Chemistry, 11. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 8. youtube.com [youtube.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Azidopiperidine hydrochloride | CymitQuimica [cymitquimica.com]
- 15. 4-Azidopiperidine hydrochloride | C5H11ClN4 | CID 75485583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 17. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of 4-(1H-1,2,3-Triazol-1-yl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast majority of therapeutic agents. Among these, the piperidine ring is one of the most prevalent structural motifs in pharmaceuticals.[1] This guide provides an in-depth comparative analysis of the 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold, a moiety of increasing interest due to its unique combination of physicochemical properties, metabolic stability, and versatile bioisosteric potential. We will objectively evaluate this scaffold against other common heterocyclic alternatives, such as piperazine, morpholine, and pyrrolidine, grounding our analysis in experimental data and established medicinal chemistry principles. The narrative will elucidate the causal reasoning behind synthetic strategies and assay choices, offering field-proven insights for drug development professionals.
Introduction: The Strategic Value of Scaffold Selection
The choice of a core heterocyclic scaffold is a pivotal decision in the drug discovery cascade. It profoundly influences a molecule's spatial arrangement, polarity, basicity, metabolic fate, and ultimately, its interaction with biological targets. The this compound unit combines the conformational rigidity and favorable pKa of the piperidine ring with the distinct electronic features of the 1,2,3-triazole. The triazole ring is not merely a linker; it is an aromatic, dipole-rich, and metabolically robust functional group capable of engaging in hydrogen bonding and dipole-dipole interactions, while also serving as a bioisostere for other critical chemical groups like the amide bond.[2][3]
This guide aims to deconstruct the advantages and potential liabilities of this scaffold by comparing it with other "go-to" heterocycles, enabling a more informed and rational approach to molecular design.
Synthesis Trajectories: Building the Core Scaffolds
The accessibility of a scaffold is a crucial consideration. The this compound moiety is most efficiently synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]
Rationale for CuAAC: This method is preferred due to its high regioselectivity (exclusively yielding the 1,4-disubstituted triazole), exceptional yields, mild reaction conditions, and broad functional group tolerance. This allows for the late-stage introduction of the triazole ring, a highly desirable feature in library synthesis.
Caption: General workflow for the synthesis of the this compound scaffold.
This contrasts with the synthesis of scaffolds like piperazine or morpholine, which are often commercially available as building blocks or synthesized through classical cyclization reactions. While readily accessible, their derivatization pathways may be less modular than the CuAAC approach.
Comparative Physicochemical and Pharmacokinetic Profiles
A molecule's absorption, distribution, metabolism, and excretion (ADME) properties are intimately linked to its physicochemical characteristics. The introduction of the triazole moiety significantly alters the profile of the parent piperidine ring.
| Property | This compound | 4-Phenylpiperidine | 1-Methylpiperazine | 4-Methylmorpholine |
| Molecular Weight ( g/mol ) | ~152.2 | ~161.2 | ~100.2 | ~101.1 |
| Calculated logP | ~0.5 - 1.0 | ~2.5 - 3.0 | ~-0.4 - 0.0 | ~-0.3 - 0.1 |
| pKa (Piperidine N) | ~8.5 - 9.5 | ~9.0 - 10.0 | ~9.8 (N1), ~5.7 (N4) | ~7.4 |
| Polar Surface Area (PSA) Ų | ~54.1 | ~12.5 | ~15.7 | ~12.5 |
| H-Bond Acceptors | 3 (2 triazole N, 1 piperidine N) | 1 | 2 | 2 |
| H-Bond Donors | 1 (piperidine NH) | 1 | 1 | 1 |
Table 1: Comparative Physicochemical Properties of Key Heterocyclic Scaffolds. (Values are estimates and vary with substitution).
Expert Insights:
-
Lipophilicity (logP): The triazole ring significantly reduces lipophilicity compared to a simple phenyl ring. This can be a strategic advantage in reducing off-target effects related to high lipophilicity and improving the solubility profile.
-
Basicity (pKa): The pKa of the piperidine nitrogen remains in a range suitable for forming a salt and ensuring aqueous solubility at physiological pH. This is a key advantage over scaffolds with lower basicity. The dual pKa of piperazine offers a different profile, allowing for modulation of charge state across pH gradients.
-
Polarity (PSA): The triazole dramatically increases the PSA, which can enhance solubility but may also hinder passive diffusion across membranes, including the blood-brain barrier.[5] This is a critical trade-off that must be balanced against the specific therapeutic goal.
-
Metabolic Stability: The 1,2,3-triazole ring is exceptionally stable to metabolic degradation by cytochrome P450 enzymes. This makes it an excellent replacement for more labile groups like esters or certain aromatic systems, potentially increasing a drug's half-life.
Pharmacodynamics: The Triazole-Piperidine Scaffold as a Bioisostere
A key application of the 1,2,3-triazole ring is its role as a bioisostere, particularly for the trans-amide bond.[2] This substitution can maintain or improve biological activity while enhancing pharmacokinetic properties.
Causality of Amide Bioisosterism: The 1,4-disubstituted 1,2,3-triazole mimics the key electronic and steric features of a trans-amide. It possesses a similar dipole moment, the distance between substituents is comparable, and it can act as a hydrogen bond acceptor via its N3 atom.[2] Unlike an amide, it lacks a hydrogen bond donor and is conformationally locked, which can be advantageous for improving binding affinity by reducing the entropic penalty.
Caption: Bioisosteric relationship between a trans-amide bond and a 1,2,3-triazole ring.
Case Studies: Performance in Drug Discovery Programs
Case Study 1: Antibacterial Agents
In the development of novel fluoroquinolones, the this compound moiety was introduced at the C7 position.[6]
-
Objective: To explore novel substituents that could overcome bacterial resistance.
-
Findings: Certain derivatives exhibited antibacterial activity comparable to ciprofloxacin against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[6]
-
Analysis: The triazole-piperidine scaffold successfully mimicked the spatial and electronic requirements of the active site, while potentially offering a different resistance profile compared to traditional piperazine-based quinolones.
Case Study 2: Antifungal Agents
A series of compounds linking a 1,2,3-triazole-piperidine core to a 1,2,4-oxadiazole ring were synthesized and evaluated for antifungal activity.[7]
-
Objective: To create novel antifungal agents by combining known pharmacophores.
-
Findings: Several compounds showed potency greater than the standard drug miconazole against Candida albicans and Aspergillus niger.[7]
-
Analysis: This demonstrates the utility of the triazole as a robust linker and a pharmacophoric element in its own right. The stability and specific geometry afforded by the triazole were critical to the observed activity.
Case Study 3: Central Nervous System (CNS) Agents
Derivatives of 1-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine were designed and synthesized to target the dopamine D2 receptor.[8]
-
Objective: To develop novel ligands for CNS receptors.
-
Findings: Molecular docking studies predicted favorable binding modes within the D2 receptor active site, suggesting the scaffold is a viable starting point for CNS drug discovery.[8]
-
Analysis: While this study is computational, it highlights the structural versatility of the scaffold. However, the high PSA conferred by the triazole must be carefully managed in CNS programs to ensure adequate blood-brain barrier penetration.
Standardized Experimental Protocols
For reproducibility and validation, detailed protocols are essential.
Protocol 1: Synthesis of a Representative this compound Derivative
This protocol is adapted from established click chemistry procedures.[4]
-
Azide Formation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM). Cool to 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq). Stir for 2 hours. Wash with water, brine, and dry over Na₂SO₄. After solvent removal, dissolve the crude mesylate in DMF and add sodium azide (3.0 eq). Heat to 80 °C and stir for 12 hours. Cool, dilute with water, and extract with ethyl acetate to yield N-Boc-4-azidopiperidine.
-
Click Reaction: In a flask, dissolve N-Boc-4-azidopiperidine (1.0 eq) and the desired terminal alkyne (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Addition: Add sodium ascorbate (0.4 eq of a fresh 1M solution) followed by copper(II) sulfate pentahydrate (0.2 eq of a 1M solution).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-65 °C) for 12-24 hours, monitoring by TLC or LC-MS.[4]
-
Workup: Upon completion, dilute with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc protected product in DCM and add trifluoroacetic acid (TFA, 5-10 eq). Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA in vacuo to yield the final product, often as a TFA salt.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining antibacterial potency.[6]
-
Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well will receive a final inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the test compound. Include positive controls (bacteria in broth without compound) and negative controls (broth only).
-
Reading: Incubate the plate at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Strategic Outlook
The this compound scaffold presents a compelling profile for modern drug discovery.
Key Advantages:
-
Synthetic Tractability: Highly efficient and modular synthesis via CuAAC.
-
Metabolic Stability: The triazole ring is exceptionally robust, offering a way to engineer out metabolic liabilities.
-
Valuable Bioisostere: Acts as an excellent, conformationally restricted mimic of the trans-amide bond, improving PK properties while retaining pharmacodynamic activity.[2][3]
-
Tunable Physicochemical Properties: Offers a balance of polarity and basicity that can be fine-tuned through substitution on the triazole or piperidine rings.
Potential Challenges:
-
High Polarity: The increased PSA can limit passive permeability and blood-brain barrier penetration, requiring careful molecular design for CNS targets.
-
Scaffold Hopping Barrier: While effective, it may not always be a suitable replacement for other heterocycles, and its success is target-dependent.[2]
Future Perspectives: The strategic application of this scaffold will likely expand, particularly in therapeutic areas where metabolic stability and the circumvention of amide-related liabilities are paramount. Its use in targeted covalent inhibitors, antibody-drug conjugates (as a stable linker), and PROTACs represents fertile ground for future innovation. By understanding the fundamental trade-offs presented in this guide, researchers can better leverage the unique advantages of the this compound scaffold to design the next generation of therapeutic agents.
References
-
Title: 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents Source: PubMed URL: [Link]
-
Title: (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone Source: Chemsrc URL: [Link]
-
Title: 4-(4-(((1H-Benzo[d][5][6][9]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline: Synthesis, Spectroscopic Characterization, DFT Calculations and In Silico Studies for a New Potential Inhibitor of Acetylcholinesterase Source: MDPI URL: [Link]
-
Title: Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents Source: PubMed URL: [Link]
-
Title: Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring Source: ResearchGate URL: [Link]
-
Title: Bioisosterism: A Rational Approach in Drug Design Source: ACS Publications URL: [Link]
-
Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: IRIS Unimore URL: [Link]
-
Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities Source: International Journal of Pharmaceutical and Life Sciences URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 4-(1,2,3-Triazol-4-yl)thiazole Derivatives Source: MDPI URL: [Link]
-
Title: 1-(4-propylbenzoyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Source: AA Blocks URL: [Link]
-
Title: Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors Source: MDPI URL: [Link]
-
Title: 4-(1H-1,2,3-triazol-1-yl)benzoic acid Source: PubChem URL: [Link]
-
Title: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE Source: TSI Journals URL: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. iris.unimore.it [iris.unimore.it]
- 3. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CAS#:2034427-42-2 | (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone | Chemsrc [chemsrc.com]
Structure-activity relationship (SAR) studies of 4-(1H-1,2,3-Triazol-1-YL)piperidine analogs
An In-Depth Guide to the Structure-Activity Relationships of 4-(1H-1,2,3-Triazol-1-yl)piperidine Analogs for Drug Discovery Professionals
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, the this compound scaffold has emerged as a "privileged structure." Its rigid, yet versatile, nature allows it to serve as a core component in a multitude of biologically active compounds. The piperidine ring offers a key basic nitrogen atom, often crucial for interacting with biological targets, while the 1,2,3-triazole ring, typically formed via the highly efficient copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), acts as a stable and effective linker that can participate in hydrogen bonding and dipole interactions.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs built upon this scaffold, offering field-proven insights into how specific structural modifications influence biological activity across different therapeutic areas. The triazole moiety itself is a cornerstone in medicinal chemistry, with its analogs demonstrating a wide array of activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3]
The Core Scaffold: A Blueprint for Modification
The fundamental structure of the this compound core presents several key positions for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. Understanding these modification points is crucial for rational drug design.
Caption: Key points for chemical modification on the core scaffold.
Comparative SAR Analysis Across Therapeutic Targets
The functional versatility of this scaffold is best understood by comparing its SAR across different biological targets. The choice of substituents at the R1 and R2 positions dramatically alters the compound's activity and selectivity.
Antibacterial Agents: Targeting Bacterial Gyrase
A prominent application of this scaffold is in the development of novel fluoroquinolone antibiotics.[4] In these conjugates, the this compound moiety is attached at the C7 position of the quinolone core, acting as a crucial substituent that influences antibacterial potency and spectrum.
Causality Behind Experimental Choices: The rationale for attaching this specific moiety to the fluoroquinolone core is to enhance interactions with the bacterial DNA gyrase and topoisomerase IV enzymes, while also potentially overcoming existing resistance mechanisms. The piperidine's basic nitrogen and the triazole's hydrogen-bonding capabilities are key to this strategy.
| Compound ID | R1 (Quinolone Core) | R2 (Triazole C4-Substituent) | Activity (MIC, µg/mL) vs. S. aureus | Reference |
| Ciprofloxacin | (Standard) | - | 0.5 - 1 | [4] |
| Vancomycin | (Standard) | - | 1 - 2 | [4] |
| Analog 34.15 | 1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | -CHO (Formyl) | 0.5 - 1 | [4] |
| Analog 34.1 | (Same as 34.15) | -H | 2 - 4 | [4] |
| Analog 34.14 | (Same as 34.15) | -CH₂OH (Hydroxymethyl) | 1 - 2 | [4] |
SAR Insights:
-
Impact of R2 Substituent: The data clearly demonstrates the critical role of the substituent at the C4 position of the triazole ring. The introduction of a formyl group (-CHO) in analog 34.15 resulted in antibacterial activity comparable to the gold-standard ciprofloxacin against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis.[4]
-
Electron-Withdrawing Groups: The formyl group is a small, polar, electron-withdrawing group. Its presence appears to be optimal for activity. Replacing it with a simple hydrogen atom (34.1 ) or a hydroxymethyl group (34.14 ) leads to a noticeable decrease in potency.[4] This suggests that the electronic properties and hydrogen-bonding capacity of the R2 group are finely tuned for interaction with the bacterial target.
Enzyme Inhibitors: Targeting Cholinesterases and α-Glucosidase
Derivatives of this scaffold have also been explored as potent inhibitors of enzymes implicated in neurodegenerative diseases and diabetes.[2][5] Specifically, analogs have shown significant inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.
Causality Behind Experimental Choices: The design strategy here involves creating molecules that can effectively bind within the active sites of these enzymes. For cholinesterases, this involves interacting with both the catalytic and peripheral anionic sites. For α-glucosidase, the goal is to mimic the transition state of the natural substrate. The triazole-piperidine core serves as a rigid anchor to position various functional groups for optimal interaction.
| Compound ID | R1 (Piperidine N1-Substituent) | R2 (Triazole-linked moiety) | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) | Reference |
| 12d | -SO₂-C₆H₄-CH₃ (Tosyl) | -S-CH₂-CO-NH-C₆H₄-CH₃ | 0.73 ± 0.54 | 0.017 ± 0.53 | 36.74 ± 1.24 | [5] |
| 12m | -SO₂-C₆H₄-CH₃ (Tosyl) | -S-CH₂-CO-NH-C₆H₃(CH₃)₂ | N/A | 0.038 ± 0.50 | 19.35 ± 1.28 | [5] |
SAR Insights:
-
Potency against BChE: The synthesized analogs demonstrated particularly potent inhibition of BChE, with IC₅₀ values in the nanomolar range.[5] Compound 12d , featuring a methyl phenyl group, was the most potent BChE inhibitor.[5]
-
Influence of Aromatic Substitution: The substitution pattern on the terminal phenyl ring significantly impacts activity. The data for compounds 12d and 12m suggests that the position and number of methyl groups on the phenyl ring can modulate selectivity and potency for different enzymes.[5]
-
Role of the Tosyl Group: The bulky, electron-withdrawing tosyl group on the piperidine nitrogen appears to be a favorable feature for this class of inhibitors, likely contributing to binding within the enzyme's active site.
Experimental Protocols: A Foundation of Trustworthiness
To ensure scientific integrity, the data presented in SAR studies must be derived from robust and reproducible experimental methods.
Protocol 1: General Synthesis via Click Chemistry
The 1,4-disubstituted 1,2,3-triazole ring is most reliably synthesized using the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This method is highly efficient and regioselective.
Caption: General workflow for the synthesis of the core scaffold.
Step-by-Step Methodology:
-
Preparation of Precursors: Synthesize or procure the N-protected 4-azidopiperidine derivative and the desired terminal alkyne (R2-C≡CH).
-
Reaction Setup: In a reaction vessel, dissolve the 4-azidopiperidine (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent mixture, such as t-butanol and water (1:1).
-
Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound analog.[1]
Protocol 2: Antibacterial Activity Assessment (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the bacterial strain (e.g., S. aureus) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of two-fold serial dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold is a validated platform for the development of diverse therapeutic agents. The SAR studies consistently highlight that the nature of the substituent at the C4 position of the triazole ring (R2) is a primary determinant of potency and selectivity. For antibacterial fluoroquinolones, small, polar, electron-withdrawing groups are favored.[4] For enzyme inhibition, larger aromatic moieties that can engage in specific interactions within the active site lead to high potency.[5]
Future research should focus on exploring a wider chemical space for the R2 substituent and optimizing the R1 group on the piperidine nitrogen to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. The integration of computational modeling and molecular docking can further rationalize SAR data and guide the design of next-generation analogs with enhanced therapeutic profiles.[6][7]
References
-
Title: 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents Source: PubMed URL: [Link]
-
Title: Design, synthesis, and biological evaluation of piperidinyl‐substituted[4][5][6]triazolo[1,5‐a]pyrimidine derivatives as pote Source: Lirias URL: [Link]
-
Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues Source: PMC - NIH URL: [Link]
-
Title: Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues Source: ACS Omega - ACS Publications URL: [Link]
-
Title: Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents Source: PubMed URL: [Link]
-
Title: Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives Source: MDPI URL: [Link]
-
Title: Discovery and SAR of pyrrolo[2,1-f][4][5][6]triazin-4-amines as potent and selective PI3Kδ inhibitors Source: PubMed URL: [Link]
-
Title: SAR representation in the triazoly pyranocoumarin derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of 1,2,3-triazole incorporated pyridin-4-yl)-1H-1,2,4-triazol-3-yl)pyrimidine derivatives as anticancer agents Source: ResearchGate URL: [Link]
-
Title: 4-(4-(((1H-Benzo[d][2][4][6]triazol-1-yl)oxy)methyl) Source: MDPI URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives | MDPI [mdpi.com]
The Antibacterial Potential of 4-(1H-1,2,3-Triazol-1-YL)piperidine Derivatives: A Comparative Analysis
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective antibacterial agents. Among the promising heterocyclic compounds, derivatives of 4-(1H-1,2,3-triazol-1-yl)piperidine have emerged as a versatile pharmacophore. This guide provides a comparative analysis of the antibacterial efficacy of these derivatives, delving into their structure-activity relationships and the experimental data supporting their potential as next-generation antibiotics.
Introduction to Triazolylpiperidine Derivatives as Antibacterial Agents
The 1,2,3-triazole ring is a bioisostere for various functional groups, known to enhance the pharmacological properties of a molecule, including its binding affinity to biological targets and its solubility.[1][2] When coupled with a piperidine ring, a common scaffold in medicinal chemistry, it forms a core structure that can be further functionalized to optimize antibacterial activity.[3] The hybridization of this core with other known antibacterial pharmacophores has been a successful strategy to generate novel compounds with potent and broad-spectrum activity.[4] This guide will compare derivatives where the this compound moiety is incorporated into different molecular frameworks, highlighting the impact of these modifications on antibacterial efficacy.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound derivatives is significantly influenced by the nature of the substituents on both the triazole and piperidine rings, as well as the larger molecular scaffold to which they are attached.
Fluoroquinolone Hybrids
One notable class of derivatives involves the integration of the this compound moiety at the C7 position of a fluoroquinolone core.[5] A study focused on this hybridization synthesized a series of compounds and evaluated their activity against both quinolone-susceptible and multidrug-resistant bacterial strains.[5]
Table 1: Minimum Inhibitory Concentrations (MICs) of Fluoroquinolone Hybrids containing this compound Moiety
| Compound | R Group on Triazole | Staphylococcus aureus (MIC in µg/mL) | Staphylococcus epidermidis (MIC in µg/mL) |
| 34.15 | -CHO | Comparable to Ciprofloxacin | Comparable to Ciprofloxacin |
| Ciprofloxacin | N/A | Standard | Standard |
| Vancomycin | N/A | Standard | Standard |
Data synthesized from a study on novel C7 moieties of fluoroquinolones.[5]
The data indicates that the derivative 34.15 , which has a formyl group on the triazole ring, exhibited antibacterial activity comparable to the established antibiotics ciprofloxacin and vancomycin, particularly against Staphylococcus aureus and Staphylococcus epidermidis.[5] This suggests that the 4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl moiety is a highly effective addition to the fluoroquinolone scaffold.
Oxazolidinone Conjugates
Another successful approach has been the conjugation of the triazolylpiperidine moiety with oxazolidinones, a class of synthetic antibiotics effective against Gram-positive bacteria.[6] The antibacterial potency of these conjugates is dependent on the substituents at the 4N-piperazine position.[6]
Table 2: Antibacterial Activity of Oxazolidinone Conjugates with a Triazolylmethyl Piperazino Moiety
| Compound | Substituent at 4N-piperazine | Staphylococci Strains | Enterococci Strains | M. catarrhalis |
| 7n, 7o | Dinitrobenzoyl | Potent | Potent | 4-8 fold more potent than Linezolid |
| 7t | 5-nitrofuroyl | Potent | Potent | 4-8 fold more potent than Linezolid |
| Linezolid | N/A | Standard | Standard | Standard |
Data derived from a study on the effects of varied substituents on the antibacterial activity of triazolylmethyl oxazolidinones.[6]
The results highlight that substitutions with 5-membered heteroaroyl and dinitrobenzoyl moieties significantly enhanced the activity against staphylococci and enterococci strains.[6] Notably, compounds 7n , 7o , and 7t were found to be four- to eightfold more potent than linezolid against M. catarrhalis.[6] Conversely, the introduction of water-solubilizing functionalities like guanidino groups at the 4N-piperazine position led to a loss of antibacterial activity.[6]
Structure-Activity Relationship (SAR)
The antibacterial efficacy of this compound derivatives is governed by key structural features. The linkage of additional aromatic moieties often improves whole-cell antibacterial activity, which can be attributed to better cellular penetration.[3][7] For instance, in the 3,5-diamino-piperidinyl triazine series, aromatic substituents with electron-withdrawing groups on the triazine C-4 position led to potent inhibitors.[3]
Furthermore, the hybridization of the 1,2,4-triazole ring with other antibacterial pharmacophores has been shown to be a promising strategy to overcome drug resistance.[4] The nature and position of substituents on attached aromatic rings can also play a crucial role. For example, in some series, para-substituted compounds were found to be more potent than their ortho-substituted counterparts.[7]
Experimental Protocols
The evaluation of the antibacterial efficacy of these derivatives typically follows standardized methodologies to ensure reproducibility and comparability of the data.
Broth Microdilution Method
A standard and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method.[5]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Agar Diffusion Assay
For initial screening of antibacterial activity, the agar diffusion assay is often employed.[1]
Step-by-Step Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized bacterial suspension.
-
Application of Compounds: Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. Alternatively, wells can be punched into the agar and filled with the compound solutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The antibacterial activity is assessed by measuring the diameter of the zone of inhibition (the area around the disc/well where bacterial growth is prevented).
Caption: Experimental Workflow for the Agar Diffusion Assay.
Conclusion
Derivatives of this compound represent a promising and adaptable scaffold for the development of novel antibacterial agents. The evidence presented demonstrates that the strategic hybridization of this core with established antibacterial frameworks, such as fluoroquinolones and oxazolidinones, can lead to compounds with potent activity against a range of bacterial pathogens, including multidrug-resistant strains. The structure-activity relationship studies underscore the importance of substituent modifications in optimizing antibacterial efficacy and cellular penetration. Further exploration of this chemical space, guided by the principles of medicinal chemistry and supported by robust experimental evaluation, holds significant potential for addressing the urgent global challenge of antibiotic resistance.
References
-
Rikhardur, O., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2898-2902. [Link]
-
Hermann, T., et al. (2006). Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-diamino-piperidinyl triazines. Bioorganic & Medicinal Chemistry Letters, 16(24), 6257-6261. [Link]
-
Hermann, T. (2006). Structure–activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. Bioorganic & Medicinal Chemistry Letters, 16(24), 6257-6261. [Link]
-
Chen, C. H., et al. (2019). Design, Synthesis, and Anti-Bacterial Evaluation of Triazolyl-Pterostilbene Derivatives. International Journal of Molecular Sciences, 20(18), 4564. [Link]
-
Kamal, A., et al. (2007). Synthesis, Structure Analysis, and Antibacterial Activity of Some Novel 10-substituted 2-(4-piperidyl/phenyl)-5,5-dioxo[1][3][5]triazolo[1,5-b][1][3][5]benzothiadiazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(19), 5400-5405. [Link]
-
Plekoty, M., et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3908. [Link]
-
Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4983. [Link]
-
Unknown Author. (n.d.). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. ResearchGate. [Link]
-
Chen, C. H., et al. (2019). Design, Synthesis, and Anti-Bacterial Evaluation of Triazolyl-Pterostilbene Derivatives. National Institutes of Health. [Link]
-
Unknown Author. (n.d.). Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-Diamino-piperidinyl triazines. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 957. [Link]
-
Gad-Elkareem, M. A. M., et al. (2018). Structure-Antibacterial Activity Relationships of N-Substituted-(d-/l-Alaninyl) 1H-1,2,3-Triazolylmethyl Oxazolidinones. Molecules, 23(11), 2973. [Link]
-
Barakat, A., et al. (2015). Effects of varied substituents on the antibacterial activity of triazolylmethyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 25(16), 3230-3234. [Link]
-
Gao, F., et al. (2019). Antibacterial activity study of 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry, 174, 123-132. [Link]
-
Katariya, R., et al. (2021). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 26(16), 4983. [Link]
-
Unknown Author. (n.d.). Synthesis and Antimicrobial Evaluation of Aminoguanidine and 3-amino- 1,2,4-triazole Derivatives as Potential Antibacterial Agents. ResearchGate. [Link]
-
Guinet, E., et al. (2021). Mechanism of Action and Membrane Interactions of Antibacterial Quaternized Triazolium Peptoids. Journal of Medicinal Chemistry, 64(10), 6896-6906. [Link]
-
Kumar, A., et al. (2014). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Journal of Pharmacy & Bioallied Sciences, 6(3), 178-183. [Link]
Sources
- 1. Design, Synthesis, and Anti-Bacterial Evaluation of Triazolyl-Pterostilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-Bacterial Evaluation of Triazolyl-Pterostilbene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of novel antibacterial translation inhibitors: 3,5-diamino-piperidinyl triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of varied substituents on the antibacterial activity of triazolylmethyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tch.ucsd.edu [tch.ucsd.edu]
A Head-to-Head Comparison of Synthetic Routes to 4-(1H-1,2,3-Triazol-1-YL)piperidine: A Guide for Researchers
The 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. Its synthesis is therefore of considerable interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of the primary synthetic routes to this valuable building block, with a focus on the practical application of azide-alkyne cycloaddition reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for analogous transformations, and offer a comparative analysis of the performance of each method.
Introduction to the Core Synthetic Strategy: The Azide-Alkyne Cycloaddition
The most convergent and widely employed strategy for the synthesis of 1,2,3-triazoles is the [3+2] cycloaddition of an azide with an alkyne. The regioselectivity of this reaction can be controlled through the choice of catalyst, leading to either 1,4- or 1,5-disubstituted triazoles. For the synthesis of this compound, the key disconnection is between the piperidine ring and the triazole moiety, which can be formed from a 4-azidopiperidine precursor and an acetylene source.
Precursor Synthesis: The Gateway to 4-Azidopiperidine
A common and efficient route to the crucial 4-azidopiperidine intermediate begins with the commercially available and inexpensive N-Boc-4-hydroxypiperidine. The synthesis involves a two-step process:
-
Mesylation of the alcohol: The hydroxyl group is first converted into a better leaving group, typically a mesylate, by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N).
-
Nucleophilic substitution with azide: The mesylate is then displaced by an azide nucleophile, most commonly sodium azide (NaN3), to yield N-Boc-4-azidopiperidine.
The Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to provide the free 4-azidopiperidine, which can then be used in the subsequent cycloaddition step.
Route 1: The "Click Chemistry" Standard: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exclusive formation of the 1,4-disubstituted triazole isomer.[1][2] This high regioselectivity is a result of a copper-acetylide intermediate that directs the cycloaddition pathway.[2]
Mechanistic Rationale
The catalytic cycle of CuAAC is believed to involve the formation of a copper(I)-acetylide species, which then reacts with the azide in a stepwise manner, ultimately leading to the formation of the 1,4-disubstituted triazole product and regeneration of the copper(I) catalyst.
Experimental Protocol: Synthesis of N-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine
While a specific protocol for the reaction of 4-azidopiperidine with acetylene gas can be challenging due to the gaseous nature of the alkyne, a common laboratory practice involves the use of a protected acetylene source or an in situ generation method. Below is a representative protocol adapted from the synthesis of similar 1,4-disubstituted triazoles.[3]
Step 1: Cycloaddition
-
To a solution of N-Boc-4-azidopiperidine (1.0 eq) in a 1:1 mixture of t-butanol and water, add sodium ascorbate (0.4 eq) and copper(II) sulfate pentahydrate (0.2 eq).
-
The reaction mixture is then exposed to an atmosphere of acetylene gas (e.g., from a balloon) and stirred vigorously at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine.
Step 2: Boc Deprotection
-
The purified N-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine is dissolved in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
An excess of a strong acid, such as trifluoroacetic acid or a saturated solution of HCl in dioxane, is added.
-
The reaction is stirred at room temperature until complete consumption of the starting material is observed by TLC.
-
The solvent and excess acid are removed under reduced pressure to yield the desired this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).
Data Summary for CuAAC Route
| Parameter | Observation |
| Regioselectivity | Excellent (exclusively 1,4-disubstituted) |
| Yield | Generally high (typically >80% for the cycloaddition step) |
| Reaction Conditions | Mild (room temperature, aqueous solvent mixtures) |
| Catalyst | Copper(I) salts (often generated in situ from CuSO4 and a reducing agent) |
| Purification | Standard column chromatography is usually sufficient. |
| Advantages | High reliability, predictability, and operational simplicity. |
| Disadvantages | Potential for copper contamination in the final product, which can be a concern for biological applications. Requires a terminal alkyne. |
Route 2: Accessing the 1,5-Regioisomer: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach to CuAAC, affording the 1,5-disubstituted triazole regioisomer.[4][5] This distinct regioselectivity arises from a different reaction mechanism that does not proceed through a metal-acetylide intermediate.[5]
Mechanistic Rationale
The RuAAC reaction is thought to proceed via the formation of a ruthenacycle intermediate, which then undergoes reductive elimination to form the 1,5-disubstituted triazole product.[5] This pathway is favored with ruthenium catalysts such as [Cp*RuCl(COD)].
Experimental Protocol: Synthesis of a 1,5-Disubstituted Triazolylpiperidine Derivative
A direct synthesis of the unsubstituted this compound via RuAAC would require a different starting material, such as a piperidine-substituted alkyne and an azide. However, to illustrate the methodology, a protocol for a related transformation is presented, based on the synthesis of 1,5-disubstituted triazoles.[4]
Step 1: Cycloaddition
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the piperidine-substituted alkyne (1.0 eq) and the desired azide (1.1 eq) in a suitable solvent such as 1,2-dichloroethane.
-
Add the ruthenium catalyst, for example, chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) ([Cp*RuCl(COD)]) (typically 1-5 mol%).
-
The reaction mixture is heated to a temperature ranging from room temperature to 80 °C, depending on the substrates and catalyst, and monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the 1,5-disubstituted triazolylpiperidine derivative.
Data Summary for RuAAC Route
| Parameter | Observation |
| Regioselectivity | Excellent (predominantly 1,5-disubstituted) |
| Yield | Generally good to high, but can be more substrate-dependent than CuAAC. |
| Reaction Conditions | Typically requires elevated temperatures and an inert atmosphere. |
| Catalyst | Ruthenium complexes, such as [Cp*RuCl(COD)]. |
| Purification | Column chromatography is generally required. |
| Advantages | Provides access to the 1,5-disubstituted triazole isomer, which is not accessible via CuAAC. Tolerates internal alkynes.[4] |
| Disadvantages | The catalyst is more expensive and air-sensitive than copper catalysts. The reaction conditions can be harsher. |
Route 3: The Bio-Orthogonal Approach: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, catalyst-free method for forming triazoles. This reaction relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne derivative, to drive the cycloaddition with an azide.[6] The absence of a metal catalyst makes SPAAC particularly attractive for biological applications where metal toxicity is a concern.[6]
Mechanistic Rationale
The driving force for SPAAC is the release of ring strain in the cyclooctyne upon forming the more stable, aromatic triazole ring. The reaction proceeds through a concerted [3+2] cycloaddition mechanism.
Experimental Protocol: Conceptual Synthesis of a Triazolylpiperidine via SPAAC
While a specific literature protocol for the SPAAC reaction of 4-azidopiperidine with a simple cyclooctyne to form the unsubstituted target was not identified, the general procedure is straightforward and can be adapted from numerous examples in the literature.[7]
Step 1: Cycloaddition
-
To a solution of 4-azidopiperidine (or its N-Boc protected form) (1.0 eq) in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water), add a solution of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) (1.0-1.2 eq).
-
The reaction is typically stirred at room temperature and monitored by TLC or LC-MS. Reaction times can vary from minutes to several hours depending on the specific cyclooctyne used.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the triazolylpiperidine derivative.
Data Summary for SPAAC Route
| Parameter | Observation |
| Regioselectivity | Generally produces a mixture of regioisomers, although one may predominate depending on the substituents. |
| Yield | Typically high. |
| Reaction Conditions | Very mild (room temperature, often in biocompatible solvents). No catalyst is required. |
| Reagents | Requires a pre-synthesized, strained cyclooctyne. |
| Purification | Column chromatography. |
| Advantages | Bio-orthogonal (no metal catalyst). Fast reaction kinetics at room temperature. |
| Disadvantages | The synthesis of strained alkynes can be multi-step and costly. Lack of regiocontrol can be a drawback for certain applications. |
Head-to-Head Comparison of Synthetic Routes
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Regioisomer | 1,4-disubstituted | 1,5-disubstituted | Mixture of regioisomers |
| Catalyst | Copper(I) | Ruthenium(II) | None |
| Reaction Conditions | Mild, aqueous compatible | Often requires heating, inert atmosphere | Very mild, bio-compatible |
| Cost-Effectiveness | High (inexpensive catalyst) | Moderate (more expensive catalyst) | Low (expensive strained alkynes) |
| Ease of Execution | High | Moderate | High |
| Scalability | Excellent | Good | Moderate (depends on alkyne availability) |
| Key Advantage | "Click" reliability and regioselectivity | Access to the 1,5-isomer | Bio-orthogonality |
| Key Disadvantage | Potential metal contamination | Harsher conditions, catalyst cost | Cost of strained alkyne, lack of regiocontrol |
Conclusion and Recommendations
The choice of synthetic route to this compound depends heavily on the desired regioisomer and the specific constraints of the research.
-
For the synthesis of the 1,4-disubstituted isomer , the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the undisputed method of choice. Its operational simplicity, high yields, and excellent regioselectivity make it the most practical and cost-effective route for accessing this specific target.
-
If the 1,5-disubstituted regioisomer is required for structure-activity relationship studies, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the only viable catalytic option. Researchers should be prepared for potentially more demanding reaction conditions and a higher cost of the catalyst.
-
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful tool for bioconjugation and applications where the presence of a metal catalyst is intolerable. However, for the routine synthesis of the small molecule this compound, the high cost of the strained alkyne and the lack of regiocontrol make it a less practical choice compared to the catalytic methods.
By understanding the distinct advantages and limitations of each approach, researchers can make an informed decision to efficiently synthesize the desired this compound isomer for their specific scientific endeavors.
Visualizing the Synthetic Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
The Enigmatic Bridge: An In Vitro and In Vivo Correlation Guide to 4-(1H-1,2,3-Triazol-1-YL)piperidine Activity
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a life-saving therapeutic is fraught with complexity. A critical juncture in this journey is the establishment of a robust in vitro-in vivo correlation (IVIVC). This guide delves into the intricate relationship between the laboratory-bench performance and the real-world efficacy of a versatile chemical scaffold: 4-(1H-1,2,3-Triazol-1-YL)piperidine. This moiety is a cornerstone in the synthesis of a diverse array of biologically active compounds, demonstrating potential across oncology, infectious diseases, and neurology.[1][2][3]
Here, we move beyond a mere compilation of data. We will dissect the experimental designs, scrutinize the results, and, most importantly, explore the causal links that govern the translation of in vitro potency to in vivo therapeutic effect. For researchers, scientists, and drug development professionals, understanding this correlation is paramount to de-risking candidates and accelerating the path to clinical success.
Section 1: The In Vitro Landscape: Characterizing Molecular Potency
The initial evaluation of any new chemical entity hinges on its performance in controlled in vitro assays. These assays are designed to quantify the direct interaction of a compound with its intended biological target. For the this compound class, a variety of assays have been employed, reflecting the broad spectrum of their therapeutic potential.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assays
A fundamental assay in the development of anti-infective agents is the determination of the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared to a specific cell density (typically 5 x 10^5 CFU/mL). The choice of a standardized inoculum is critical for reproducibility.
-
Serial Dilution: The test compounds, including this compound derivatives and positive controls (e.g., ciprofloxacin, fluconazole), are serially diluted in a 96-well microtiter plate containing appropriate growth medium.[1][3]
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under conditions optimal for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring absorbance using a plate reader.
Causality Behind Experimental Choices: The broth microdilution method is favored for its high-throughput nature and conservation of compound. The use of positive controls is a self-validating mechanism, ensuring the assay is performing as expected and providing a benchmark for the potency of the novel compounds.
Anticancer Activity: Cytotoxicity and Mechanistic Assays
For oncology applications, the initial screening of this compound derivatives often involves assessing their ability to inhibit the proliferation of cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded into 96-well plates and allowed to adhere overnight.[4][5][6]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.
Beyond general cytotoxicity, more specific mechanistic assays are often employed. For instance, some piperidine-triazole hybrids have been evaluated for their ability to inhibit protein-protein interactions, such as PUMA/Bcl-xL, using techniques like Bioluminescence Resonance Energy Transfer (BRET) analysis.[7]
Trustworthiness of the Protocol: The inclusion of a reference drug, such as doxorubicin or etoposide, provides a critical benchmark for the cytotoxic potential of the novel compounds.[4][6] Furthermore, evaluating the compounds against normal human cell lines (e.g., RPE-1) helps to determine their selectivity for cancer cells.[6]
Enzyme and Receptor Inhibition Assays
Many this compound derivatives are designed to interact with specific molecular targets.
Experimental Protocol: Glutaminyl Cyclase (QC) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human QC or its isoenzyme (isoQC) and a specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The enzymatic activity is monitored by detecting the product formation, which can be done through various methods, such as fluorescence or absorbance.
-
IC50 Calculation: The IC50 value is determined by plotting the enzyme inhibition against the compound concentration.
Derivatives of this scaffold have also been assessed for their binding affinity to receptors like the ghrelin receptor through radioligand binding assays and their functional activity via intracellular calcium release measurements.[8]
Section 2: The In Vivo Arena: Assessing Efficacy and Pharmacokinetics
While in vitro assays provide crucial information about a compound's intrinsic potency, they do not replicate the complex biological environment of a living organism. In vivo studies are therefore essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile.
Animal Models of Disease
The choice of animal model is critical and should accurately reflect the human disease state.
Experimental Protocol: Xenograft Models for Anticancer Efficacy
-
Tumor Implantation: Human cancer cells (e.g., A549 lung carcinoma) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[2]
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Compound Administration: The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specific dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised and weighed. The efficacy is often expressed as tumor growth inhibition (TGI).
For other therapeutic areas, different models are employed, such as systemic infection models for antifungal agents, where the endpoint might be survival or fungal burden in target organs.[9]
Pharmacokinetic (PK) Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to establishing a successful IVIVC.
Experimental Protocol: Murine Pharmacokinetic Study
-
Compound Administration: The test compound is administered to mice, typically via both intravenous (IV) and oral (PO) routes in separate groups of animals.[10]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
PK Parameter Calculation: Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (t1/2): The time required for the plasma concentration of a drug to decrease by half.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.[11][12]
-
Section 3: Bridging the Gap: The In Vitro-In Vivo Correlation
The ultimate goal is to establish a predictive relationship between in vitro potency and in vivo efficacy. However, for the this compound scaffold, as with many other chemical series, this correlation is not always straightforward.
Data Comparison and Analysis
| Compound Class | In Vitro Activity | In Vivo Model | In Vivo Efficacy | Observed Correlation | Reference |
| Fluoroquinolone Analogs | MIC against S. aureus and S. epidermidis comparable to ciprofloxacin and vancomycin. | Not explicitly detailed in the provided abstract. | Not explicitly detailed in the provided abstract. | Correlation not established from the abstract. | [1] |
| Glutaminyl Cyclase Inhibitors | Improved inhibitory potency against QC and isoQC. | A549 xenograft in BALB/c nude mice. | Apparent anti-cancer effects by downregulating pE-CD47. | Good qualitative correlation. Potent in vitro inhibitors showed in vivo efficacy. | [2] |
| Antifungal Triazoles | MIC values against C. albicans, A. flavus, F. oxysporum, and A. niger. Some compounds more potent than miconazole. | Not explicitly detailed in the provided abstract. | Not explicitly detailed in the provided abstract. | Correlation not established from the abstract. | [3] |
| Ghrelin Receptor Ligands | Potent binding and functional activity (agonists, partial agonists, antagonists). | Rodent food intake model. | Some compounds stimulated food intake, while others were potent antagonists. | No clear correlation between in vitro and in vivo results was found. | [8] |
| Anticancer Coumarin Conjugates | Antiproliferative activity against MCF-7, SW480, and A549 cells. | Not explicitly detailed in the provided abstract. | Not explicitly detailed in the provided abstract. | Correlation not established from the abstract. | [5] |
| Antifungal Phenylethynyl Pyrazole Analogs | Excellent in vitro activity against C. albicans, C. neoformans, and A. fumigatus. | Systemic C. albicans infection in mice. | Effectively protected mice from infection at doses of 0.5, 1.0, and 2.0 mg/kg. | Good qualitative correlation. Potent in vitro antifungal activity translated to in vivo efficacy. | [9] |
Factors Influencing IVIVC
The discrepancy often observed between in vitro and in vivo results can be attributed to several factors:
-
Pharmacokinetics: A compound may be highly potent in vitro but have poor oral bioavailability, rapid metabolism, or unfavorable distribution to the target tissue, leading to sub-therapeutic concentrations at the site of action.[10]
-
Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to toxicity or a blunted therapeutic effect.
-
Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to exert its pharmacological effect.[11]
-
Complexity of the In Vivo Model: The pathophysiology of the disease model may involve multiple pathways and cell types that are not captured in a simplified in vitro assay.
A notable example is the study on ghrelin receptor ligands, where the authors explicitly state that a clear correlation between in vitro and in vivo results could not be established.[8] This highlights the challenge of predicting complex physiological responses, such as food intake, based solely on receptor binding and signaling assays.
Section 4: Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams illustrate a typical workflow for evaluating these compounds and a generalized signaling pathway that might be modulated.
Caption: A generalized workflow for the evaluation of this compound derivatives.
Caption: A simplified schematic of a potential mechanism of action for this compound derivatives.
Conclusion
The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a wide range of biological activities. The journey from in vitro promise to in vivo success is a complex one, where a direct correlation is not always guaranteed. As we have seen, while some derivatives show a good qualitative translation from potent molecular inhibition to efficacy in disease models, others demonstrate a disconnect, underscoring the critical role of pharmacokinetics and the intricate nature of biological systems.
For drug development professionals, this guide serves as a reminder that while potent in vitro activity is a necessary starting point, it is the careful and mechanistically-driven integration of in vivo studies that ultimately illuminates the path toward a successful therapeutic. A thorough understanding of the factors that bridge—or break—the in vitro-in vivo correlation is indispensable for the rational design and development of the next generation of medicines.
References
- 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents.
- Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)
- Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents.
- Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains.
- Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents.
- Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1.
- Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)
- Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains.
- Pharmacokinetics and Dose Proportionality Study of a Novel Antiparkinsonian Agent, a 1H-1,2,4-Triazol-3.
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl).
- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
Sources
- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and pharmacological in vitro and in vivo evaluations of novel triazole derivatives as ligands of the ghrelin receptor. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to Benchmarking the Preclinical Safety of 4-(1H-1,2,3-Triazol-1-YL)piperidine
This guide presents a comprehensive, technically grounded strategy for evaluating the preclinical safety profile of the novel chemical entity 4-(1H-1,2,3-triazol-1-yl)piperidine. As a molecule incorporating both a triazole ring and a piperidine scaffold, a proactive and rigorous safety assessment is paramount. Triazole-containing compounds, while therapeutically valuable, have been associated with safety concerns such as hepatotoxicity[1]. Similarly, the piperidine moiety is a common structural alert in medicinal chemistry[2][3]. Therefore, a systematic benchmarking against established drugs is not merely a regulatory requirement but a scientific necessity to ascertain its therapeutic potential.
This document eschews a generic template, instead providing a bespoke experimental blueprint tailored to the specific chemical nature of this compound. We will detail the causal logic behind the selection of a core in vitro safety assay panel, provide actionable, step-by-step protocols, and illustrate how to contextualize the resulting data against relevant comparator drugs. The objective is to build a robust, early-stage safety profile to inform critical go/no-go decisions in the drug discovery pipeline[4][5][6].
For the purpose of this guide, we will benchmark our target compound against two comparators:
-
Ciprofloxacin: A fluoroquinolone antibiotic. This choice is informed by literature suggesting the use of this compound moieties in the development of novel antibacterial agents[7].
-
Voriconazole: A systemic triazole antifungal agent. This provides a direct comparison to a drug from the same chemical class, helping to distinguish scaffold-related effects from compound-specific toxicity[1][8].
Section 1: The Strategic Framework for Preclinical Safety Assessment
The preclinical safety evaluation for a new chemical entity (NCE) is a multi-tiered process governed by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH)[9][10][11]. Our strategy begins with a core battery of in vitro assays designed to identify major safety liabilities early, conserving resources and minimizing the use of animal testing[5][12]. A positive result, or "hit," in these assays does not necessarily terminate a program but flags a potential risk that requires further investigation and mitigation.
The overall workflow is designed to move from broad, high-throughput screens to more specific, functional assessments, culminating in a data package that can support an Investigational New Drug (IND) application[13][14].
-
Cell Seeding: Plate a relevant cell line (e.g., HepG2, a human liver cancer cell line, for assessing potential hepatotoxicity) in a 96-well plate at a density of 10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C with 5% CO₂.[15]
-
Compound Treatment: Prepare a range of concentrations for the test compound and comparators. Remove the old media from the cells and add the media containing the compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: After a 24-72 hour incubation period, remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[16][17]
-
Solubilization and Measurement: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[18] Measure the absorbance at 570 nm using a spectrophotometer.[18][17]
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Table 2: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | HepG2 (Liver) | HEK293 (Kidney) | SH-SY5Y (Neuronal) |
| This compound | > 100 | > 100 | 85.2 |
| Ciprofloxacin | 95.5 | > 100 | 75.1 |
| Voriconazole | 55.3 | 78.9 | 62.4 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 |
Interpretation: An IC50 value significantly greater than the anticipated therapeutic concentration is desirable. In this hypothetical table, our test compound shows low cytotoxicity, superior to the triazole comparator Voriconazole.
Genotoxicity: The Bacterial Reverse Mutation (Ames) Test
The Ames test is a regulatory-required assay to assess the mutagenic potential of a chemical.[19] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[20] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[21][19]
-
Strain Preparation: Grow overnight cultures of appropriate bacterial strains (e.g., TA98, TA100, TA1535 for Salmonella).[19][22]
-
Metabolic Activation: Prepare two sets of experiments for each strain: one with and one without a liver homogenate fraction (S9 mix). The S9 mix contains metabolic enzymes (like P450s) that can convert a non-mutagenic compound into a mutagenic metabolite.[19]
-
Plate Incorporation: In a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. Quickly vortex and pour the mixture onto a minimal glucose agar plate.[20][19]
-
Incubation: Incubate the plates at 37°C for 48 hours.[19]
-
Colony Counting: Count the number of visible revertant colonies.
-
Data Analysis: A positive result is typically defined as a concentration-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
Table 3: Hypothetical Genotoxicity Data (Fold-Increase over Vehicle Control)
| Compound | TA98 (-S9) | TA98 (+S9) | TA100 (-S9) | TA100 (+S9) | Result |
| This compound | 1.1 | 1.3 | 0.9 | 1.2 | Negative |
| Ciprofloxacin | 1.2 | 1.5 | 1.0 | 1.4 | Negative |
| Voriconazole | 0.9 | 1.1 | 1.2 | 1.3 | Negative |
| 2-Nitrofluorene (+ Control) | 15.6 | - | - | - | Positive |
| 2-Aminoanthracene (+ Control) | - | 12.1 | - | 18.5 | Positive |
Interpretation: The absence of a significant increase in revertant colonies across multiple strains, both with and without metabolic activation, provides strong evidence that the compound is not mutagenic.
Cardiac Safety: The hERG Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of drug-induced QT interval prolongation, a serious cardiac side effect.[23][24] Early assessment of hERG liability is a critical step in safety de-risking.[25] The gold standard method is manual or automated patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel in cells engineered to express it.[25]
-
Cell Culture: Use a validated cell line (e.g., HEK293 or CHO) stably transfected with the hERG gene.[25]
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch). Cells are captured, and a whole-cell patch configuration is established.[25]
-
Voltage Protocol: A specific voltage pulse protocol is applied to the cell to activate and then deactivate the hERG channels, generating a characteristic "tail current" which is measured.
-
Compound Perfusion: After recording a stable baseline current, the cells are exposed to increasing concentrations of the test compound, and the tail current is measured at each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the baseline. A concentration-response curve is generated to determine the IC50 value.
Table 4: Hypothetical Cardiac Safety Data (hERG Assay)
| Compound | hERG IC50 (µM) | Predicted Therapeutic Cmax (µM) | Safety Margin (IC50 / Cmax) |
| This compound | 35.5 | 0.2 | 177.5 |
| Ciprofloxacin | 68.0 | 10.0 | 6.8 |
| Voriconazole | 1.5 | 6.0 | 0.25 |
| E-4031 (Positive Control) | 0.009 | - | - |
Interpretation: A safety margin of >30-fold between the hERG IC50 and the maximum anticipated human plasma concentration (Cmax) is generally considered a low risk. Our hypothetical compound shows a very favorable safety margin, significantly better than the comparators, especially Voriconazole, which has a known risk.
Section 3: Next Steps - In Vivo Confirmation
Data from this in vitro panel provides a foundational safety profile. Any identified liabilities would guide the design of subsequent in vivo studies. As per ICH guidelines, the core battery of in vivo safety pharmacology studies must be conducted before first-in-human trials.[12][14] These studies assess the effects on major physiological systems:
-
Cardiovascular System: Evaluation in conscious, telemetered animals (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and ECG parameters, including the QT interval.
-
Central Nervous System (CNS): A functional observational battery (e.g., Irwin test) in rodents to assess behavioral and neurological effects.
-
Respiratory System: Assessment of respiratory rate and function in rodents.
These studies, combined with repeat-dose toxicology studies in both rodent and non-rodent species, form the complete preclinical data package necessary to support clinical development.[26][27]
Conclusion
This guide outlines a logical and technically robust strategy for benchmarking the safety profile of this compound. By employing a systematic panel of validated in vitro assays—cytotoxicity, genotoxicity, and cardiac safety—a clear, comparative dataset can be generated early in the development process. This data-driven approach allows for the early identification and mitigation of potential risks, ensuring that only the most promising and safest candidates advance toward clinical trials. The ultimate goal is to build a comprehensive understanding of the compound's safety profile, fulfilling regulatory expectations and, most importantly, safeguarding future patient health.
References
-
Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]
-
Microbiologics. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
-
Bowes, J., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]
-
University of California, Irvine. (n.d.). The Ames Test. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Safety Guidelines. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH: safety. Retrieved from [Link]
-
Pubrica. (n.d.). ICH Guidelines for Clinical Trials & Drug Development. Retrieved from [Link]
-
Herbrecht, R. (2010). Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. Infection and Drug Resistance, 3, 31-43. Retrieved from [Link]
-
Dr.Oracle. (2025, July 19). What is the purpose and procedure of the Ames test in assessing mutagenic potential of chemical compounds? Retrieved from [Link]
-
Slideshare. (n.d.). hERG Assay. Retrieved from [Link]
-
YouTube. (2024, October 7). ICH Safety Guidelines. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ames Test. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Safety Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, April 30). Safety Testing of Drug Metabolites. Retrieved from [Link]
-
Wang, Y., et al. (2022). Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS. Frontiers in Pharmacology, 13, 1041618. Retrieved from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
-
Reaction Biology. (n.d.). Herg Assay Services. Retrieved from [Link]
-
MDedge. (2019, January 17). FDA Guidance Backs Earlier Clinical Drug Testing. Retrieved from [Link]
-
Chen, Y., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 20(9), 2779-83. Retrieved from [Link]
-
European Food Safety Authority. (2018). Peer review of the pesticide risk assessment for the triazole derivative metabolites in light of confirmatory data submitted. EFSA Journal, 16(7), e05376. Retrieved from [Link]
-
Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]
-
Spring Bio Solution. (2023, January 16). How the FDA Evaluates Drug Safety: A Step-by-Step Process. Retrieved from [Link]
-
Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY. Retrieved from [Link]
-
European Food Safety Authority. (2010). Cumulative Exposure Assessment of Triazole Pesticides. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Drug Safety Assessment for Small & Large molecule Oncology drugs. Retrieved from [Link]
-
BioProcess International. (2016, April 30). Preclinical Development: The Safety Hurdle Prior to Human Trials. Retrieved from [Link]
-
Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
-
MDPI. (n.d.). 4-(4-(((1H-Benzo[d]t[19][24]riazol-1-yl)oxy)methyl). Retrieved from [Link]
-
PubMed. (2021, November 15). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Retrieved from [Link]
-
Angene Chemical. (2025, April 5). Safety Data Sheet. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]
-
Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Taylor & Francis Online. (2024, January 30). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]
Sources
- 1. Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety of triazole antifungals: a pharmacovigilance study from 2004 to 2021 based on FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ICH Official web site : ICH [ich.org]
- 10. ICH: safety | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Safety Guidelines | PPTX [slideshare.net]
- 12. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 13. springbiosolution.com [springbiosolution.com]
- 14. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 15. clyte.tech [clyte.tech]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. criver.com [criver.com]
- 21. droracle.ai [droracle.ai]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. criver.com [criver.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. altasciences.com [altasciences.com]
- 27. seed.nih.gov [seed.nih.gov]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-4-1H-1-2-3-Triazol-1-YL-piperidine-Derivatives
A Senior Application Scientist's Field-Proven Guide for Drug Development Professionals
In the landscape of modern drug discovery, particularly for neurological disorders, the 4-(1H-1,2,3-Triazol-1-YL)piperidine scaffold has emerged as a structure of significant interest. Its derivatives are frequently explored as potent ligands for G-protein coupled receptors (GPCRs), with a notable focus on the Histamine H3 receptor (H3R)[1][2][3]. As an antagonist or inverse agonist, H3R modulation presents a promising therapeutic strategy for cognitive impairments seen in Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia[4][5][6]. However, the therapeutic success of these promising derivatives hinges not just on their affinity for the primary target but, critically, on their selectivity. Unintended interactions with other receptors, known as off-target effects or cross-reactivity, can lead to a range of adverse drug reactions (ADRs), compromising safety and efficacy[6][7][8].
This guide provides an in-depth, objective comparison of methodologies for the cross-reactivity profiling of a hypothetical series of this compound derivatives designed as H3R antagonists. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to empower researchers to make informed decisions in their lead optimization programs.
The Imperative of a Tiered Approach to Selectivity Profiling
A brute-force approach to cross-reactivity, screening against hundreds of targets from the outset, is neither cost-effective nor scientifically elegant. A more logical, tiered strategy is the industry standard. This approach begins with the most likely off-targets based on structural and functional homology and expands to broader safety panels as a candidate progresses.
The rationale is straightforward:
-
Tier 1 (Primary Selectivity): Focus on closely related receptor subtypes. For an H3R antagonist, this invariably means the other histamine receptors: H1R, H2R, and H4R. Cross-reactivity within the same receptor family is a common challenge due to conserved binding site motifs[4][6].
-
Tier 2 (Secondary & Safety Profiling): Expand the screen to a broader panel of targets known to be implicated in common ADRs. This includes other aminergic GPCRs (dopamine, serotonin, adrenergic receptors) and critical safety targets like the hERG potassium channel, which is associated with cardiac arrhythmias[9][10]. Commercial panels, such as the SafetyScreen44 or similar, are often employed at this stage[9][10][11][12].
-
Tier 3 (Comprehensive Profiling): For a lead candidate nearing clinical development, a more exhaustive screen against a comprehensive panel of receptors, enzymes, transporters, and ion channels is warranted to provide a full mechanistic understanding and de-risk the asset for first-in-human trials[11].
This tiered workflow ensures that resources are focused efficiently, generating the most critical data at the appropriate stage of the drug discovery process.
Figure 1. Tiered workflow for cross-reactivity profiling.
Comparative Selectivity Data: A Hypothetical Case Study
To illustrate the process, let's consider three hypothetical this compound derivatives—Compound A, Compound B, and Compound C—designed as H3R antagonists. The initial Tier 1 screening focuses on binding affinity (Ki) against all four human histamine receptor subtypes.
Table 1: Tier 1 Primary Selectivity Profile (Binding Affinity, Ki, nM)
| Compound | hH3R (Target) | hH1R (Off-Target) | hH2R (Off-Target) | hH4R (Off-Target) | H1/H3 Selectivity | H4/H3 Selectivity |
|---|---|---|---|---|---|---|
| Compound A | 1.5 | 450 | >10,000 | 800 | 300x | 533x |
| Compound B | 2.1 | 85 | >10,000 | 150 | 40x | 71x |
| Compound C | 10.8 | >10,000 | >10,000 | >10,000 | >925x | >925x |
| Data is hypothetical but representative of typical screening results for H3R antagonists. |
From this initial screen, Compound A and Compound C demonstrate excellent selectivity over other histamine subtypes. Compound B, while potent at H3R, shows significantly lower selectivity against H1R and H4R, flagging it as a higher risk for off-target effects related to these receptors (e.g., sedation via H1R antagonism). Based on this data, Compound A would be prioritized for further investigation.
Experimental Methodologies: The Bedrock of Trustworthy Data
The reliability of any cross-reactivity profile is entirely dependent on the robustness of the experimental assays. Here, we detail the standard protocols for the two most critical assays in this context: radioligand binding and functional cAMP measurement.
Protocol 1: Radioligand Binding Assay for Histamine Receptors
This assay directly measures the affinity of a compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. It is the gold standard for determining binding constants (Ki).
Objective: To determine the binding affinity (Ki) of test compounds for human H1R, H2R, H3R, and H4R.
Principle: Cell membranes expressing the receptor of interest are incubated with a constant concentration of a specific radioligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is measured, and the concentration of test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine receptor subtype of interest (H1R, H2R, H3R, or H4R).
-
Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay[13].
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (e.g., 10 µM Mepyramine for H1R) for non-specific binding (NSB).
-
50 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
50 µL of the appropriate radioligand (e.g., [³H]-Mepyramine for H1R, [³H]-Tiotidine for H2R, [¹²⁵I]-Iodoproxyfan for H3R) at a concentration close to its Kd value[13][14][15].
-
50 µL of the cell membrane preparation (5-20 µg protein/well).
-
-
-
Incubation:
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes)[13].
-
-
Harvesting & Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioactivity.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each test compound concentration.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Assay for H3R (Gi-coupled)
Objective: To determine the functional potency of test compounds as antagonists or inverse agonists at the human H3R.
Principle: Cells expressing H3R are stimulated with forskolin to raise intracellular cAMP levels. An H3R agonist will inhibit this rise. An antagonist will block the effect of the agonist, while an inverse agonist will increase cAMP levels above the forskolin-stimulated baseline (by inhibiting the receptor's constitutive activity).
Figure 2. H3R signaling pathway and assay intervention points.
Step-by-Step Methodology:
-
Cell Culture & Plating:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human H3R.
-
Plate cells in a suitable format (e.g., 384-well plate) and grow to near confluency.
-
-
Assay Procedure (Antagonist Mode):
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the test compound (antagonist) at various concentrations and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of an H3R agonist (e.g., R-α-methylhistamine) at its EC80 concentration, along with a stimulant like forskolin (e.g., 1-10 µM) to all wells (except basal controls).
-
Incubate for an additional 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology[18][19][20]. These are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for a specific antibody[18].
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the assay signal against the log concentration of the antagonist.
-
Fit the data to determine the IC50 (the concentration of antagonist that reverses 50% of the agonist effect).
-
Calculate the antagonist affinity constant (Kb) using the Schild equation or a similar model.
-
Broad Panel Safety Profiling: Identifying Unforeseen Liabilities
After demonstrating selectivity against histamine subtypes, a promising compound like Compound A must be evaluated against a broader panel of targets to proactively identify potential safety liabilities[8][9]. This is a critical step for de-risking a project and is often required by regulatory agencies.
Table 2: Tier 2 Safety Panel Profile for Compound A (% Inhibition @ 1 µM)
| Target Class | Receptor/Channel | % Inhibition @ 1 µM | Potential Clinical Implication |
|---|---|---|---|
| Aminergic GPCRs | Dopamine D2 | 8% | Low risk of extrapyramidal symptoms |
| Serotonin 5-HT2A | 12% | Low risk of effects on mood/sleep | |
| Adrenergic α1A | 5% | Low risk of cardiovascular effects | |
| Ion Channels | hERG (K+ Channel) | <10% | Low risk of QT prolongation/arrhythmia |
| Other | Sigma-1 Receptor | 65% | Potential for polypharmacology (may be desirable or undesirable)[1][21] |
| Data is hypothetical. Screening is typically performed by specialized CROs like Eurofins, Reaction Biology, or WuXi AppTec.[9][10][11][22] |
The results for Compound A show a clean profile against the most common culprits of ADRs. However, the significant inhibition of the Sigma-1 receptor is a noteworthy finding. This could be an undesirable off-target effect or, depending on the therapeutic goal, a source of beneficial polypharmacology, as some H3R/σ1R dual-ligands have shown promise in pain models[1][21]. This finding underscores the importance of broad profiling to fully understand a compound's biological footprint.
Conclusion: A Foundation for Safer Medicines
The cross-reactivity profiling of this compound derivatives, or any drug candidate, is a cornerstone of modern drug development. It is not merely a box-checking exercise but a fundamental scientific investigation into a compound's specificity and potential for harm. By employing a logical, tiered approach grounded in robust and validated experimental protocols, researchers can effectively compare candidates, eliminate liabilities early, and build a comprehensive data package that supports the selection of the safest and most effective medicines for clinical advancement[7][9][23]. The insights gained from this process are invaluable, guiding medicinal chemistry efforts to mitigate off-target effects while preserving on-target potency, ultimately increasing the probability of success in the clinic.
References
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
Barreto-Duran, E., et al. (2023). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]
-
Malinowska, B., et al. (2002). Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality. Pharmazie. Available at: [Link]
-
Núñez-Gutiérrez, E., et al. (2012). Histamine H3 receptor (H3R) main signaling pathways. ResearchGate. Available at: [Link]
-
Shin, Y., et al. (2015). Structure-Based Prediction of Subtype Selectivity of Histamine H3 Receptor Selective Antagonists in Clinical Trials. Journal of Chemical Information and Modeling. Available at: [Link]
-
Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology. Available at: [Link]
-
Szymański, P., et al. (2005). Piperidine-containing Histamine H3 Receptor Antagonists of the Carbamate Series: The Alkyl Derivatives. Pharmazie. Available at: [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. Available at: [Link]
-
Zhu, L., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Cellular Signalling. Available at: [Link]
-
Shin, Y., et al. (2015). Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials. Journal of Chemical Information and Modeling. Available at: [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
-
Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]
-
Ferris, M. J., et al. (2016). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience. Available at: [Link]
-
Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. Eurofins Discovery. Available at: [Link]
-
Creative Diagnostics. Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
-
ICE Bioscience. Safety Pharmacology Profiling. ICE Bioscience. Available at: [Link]
-
Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]
-
Drug Discovery News. (2024). Understanding the implications of off-target binding for drug safety and development. Drug Discovery News. Available at: [Link]
-
Yoshikawa, T., et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
de Graaf, C., et al. (2016). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry. Available at: [Link]
-
Stasiak, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Available at: [Link]
-
Tsai, M.-H., et al. (2010). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Assay Guidance Manual. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. Available at: [Link]
-
Dou-Hi-Trieu, A., et al. (2016). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry. Available at: [Link]
-
Lecomte, J. M., et al. (2000). Design of highly potent and selective antagonists for histamine H3 receptors. ResearchGate. Available at: [Link]
-
Schneider, E. H. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg Publication Server. Available at: [Link]
-
Wold, E. A., et al. (2021). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Methods in Molecular Biology. Available at: [Link]
-
Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. Available at: [Link]
-
Ryder, N. S., et al. (1986). Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes. Cellular Immunology. Available at: [Link]
-
Wold, E. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]
-
Liu, H., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). 4-(4-(((1H-Benzo[d][1][2][16]triazol-1-yl)oxy)methyl) - A Quinoline-Based[1][2][16]-Triazole Hybrid Derivative: Synthesis, Characterization, and Computational Studies. MDPI. Available at: [Link]
-
Bouyahya, A., et al. (2021). Synthesis and biological studies of new piperidino-1,2,3-triazole hybrids with 3-aryl isoxazole side chains. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Physics: Conference Series. Available at: [Link]
-
Kumar, A., et al. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the influence of the additional ether functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based prediction of subtype-selectivity of Histamine H3 receptor selective antagonists in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. resources.revvity.com [resources.revvity.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmaron.com [pharmaron.com]
- 23. m.youtube.com [m.youtube.com]
The Tantalizing Promise of a Novel Scaffold: Evaluating the Efficacy of 4-(1H-1,2,3-Triazol-1-YL)piperidine in an Era of Resistant Bacteria
A Comparative Guide for Researchers and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates a continuous search for novel chemical entities that can circumvent existing resistance mechanisms. Among the myriad of molecular scaffolds explored, heterocyclic compounds, particularly those integrating triazole and piperidine rings, have garnered significant interest. This guide provides an in-depth analysis of the antibacterial potential of the 4-(1H-1,2,3-triazol-1-yl)piperidine moiety, not as a standalone agent for which data is sparse, but as a critical pharmacophore in the design of new antibiotics. We will delve into a key case study of its integration into a fluoroquinolone core and compare its performance against contemporary antibiotics used to treat resistant Gram-positive infections, namely linezolid, daptomycin, and ceftaroline.
The Case for a New Scaffold: this compound in Fluoroquinolone Design
While the intrinsic antibacterial activity of this compound remains to be fully elucidated in published literature, its potential as a valuable molecular building block is exemplified in its incorporation into existing antibiotic classes. A notable study synthesized a series of fluoroquinolone analogues where the C7 position of a naphthyridine core was substituted with 4-substituted this compound moieties.[1][2] One particular compound, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated noteworthy activity.[1][2]
This strategic molecular hybridization aims to enhance the efficacy of the parent fluoroquinolone, potentially by improving target engagement, altering cellular uptake, or circumventing efflux pumps, which are common resistance mechanisms. The triazole ring, a bioisostere of amide bonds, can participate in various non-covalent interactions, while the piperidine ring can influence solubility and pharmacokinetic properties.
The resulting conjugate was reported to exhibit antibacterial activity comparable to that of ciprofloxacin and vancomycin against quinolone-susceptible and multidrug-resistant strains, with particular efficacy against Staphylococcus aureus and Staphylococcus epidermidis.[1][2] This finding underscores the potential of the this compound scaffold to restore or enhance activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).
The Competitive Landscape: Current Alternatives for Resistant Gram-Positive Infections
To contextualize the potential of this novel scaffold, it is essential to compare it against the current therapeutic arsenal for serious MRSA infections.
Linezolid: The first of the oxazolidinone class, linezolid is a bacteriostatic agent that inhibits protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[3] Its unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors.[3]
Daptomycin: A cyclic lipopeptide, daptomycin exhibits rapid bactericidal activity against Gram-positive bacteria.[4][5] Its mechanism involves a calcium-dependent insertion into the bacterial cell membrane, leading to depolarization and cell death.[4][5]
Ceftaroline: A fifth-generation cephalosporin, ceftaroline is unique among beta-lactams for its high affinity for penicillin-binding protein 2a (PBP2a), the protein responsible for methicillin resistance in staphylococci.[6] This allows it to effectively treat MRSA infections.[6]
Comparative In Vitro Efficacy: A Data-Driven Analysis
While direct comparative studies are not yet available, we can juxtapose the reported activity of the this compound-fluoroquinolone conjugate with the known performance of leading anti-MRSA agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibacterial Agent | Target Organism(s) | Reported MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid [1][2] | Multidrug-resistant S. aureus & S. epidermidis | Comparable to Ciprofloxacin & Vancomycin (Specific values not detailed in the review) | - | - |
| Linezolid [3][7] | S. aureus (including MRSA) | 1 - 4 | 1 - 2 | 2 |
| Daptomycin [4][5][8] | S. aureus (including MRSA) | 0.125 - 1.0 | 0.25 - 0.38 | 0.5 - 0.75 |
| Ceftaroline [6][9] | S. aureus (including MRSA) | 0.25 - 2.0 | 0.5 | 1.0 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. The data for the comparators is compiled from various surveillance studies.
From this indirect comparison, it is evident that daptomycin and ceftaroline generally exhibit lower MIC values against MRSA compared to linezolid. The qualitative description of the triazole-piperidine-fluoroquinolone conjugate's activity as "comparable" to ciprofloxacin and vancomycin suggests its potential, but underscores the critical need for direct, quantitative data to ascertain its position in the therapeutic landscape.
Unraveling the Mechanism: A Look at Potential Targets
The mechanism of action for the this compound-fluoroquinolone conjugate is likely the inhibition of bacterial DNA gyrase and topoisomerase IV, the established targets of fluoroquinolones.[10][11] The novel substituent may enhance binding to the enzyme-DNA complex or overcome mutations that confer resistance to older fluoroquinolones.
Figure 1: Simplified pathway of fluoroquinolone-mediated bacterial cell death.
Further investigation into the standalone this compound scaffold is warranted to determine if it possesses an independent mechanism of action, which would be of significant interest for the development of entirely new classes of antibiotics.
Experimental Methodologies: A Guide to In Vitro and In Vivo Evaluation
To rigorously assess the efficacy of novel antibacterial agents like those containing the this compound scaffold, standardized and validated experimental protocols are paramount.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the in vitro potency of an antimicrobial agent.[12][13]
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is prepared from a fresh culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Figure 2: Workflow for MIC determination by broth microdilution.
Time-Kill Kinetics Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[14][15]
Protocol:
-
Preparation: Test tubes containing broth with the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC) are prepared.
-
Inoculation: A standardized bacterial inoculum is added to each tube.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each tube.
-
Quantification: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.[15]
In Vivo Murine Skin Infection Model
To evaluate the efficacy of a compound in a living organism, a murine skin infection model is often employed, particularly for agents targeting MRSA.[16][17][18]
Protocol:
-
Animal Preparation: A small area of hair on the back of the mice is removed.
-
Infection: A standardized inoculum of MRSA is injected intradermally or subcutaneously.[18]
-
Treatment: The test compound is administered (e.g., topically or systemically) at various doses and schedules.
-
Monitoring: The size of the skin lesion is measured daily.[18]
-
Bacterial Load Determination: At the end of the study, the infected skin tissue is excised, homogenized, and plated to determine the bacterial burden (CFU/gram of tissue).[16]
Future Outlook and Conclusion
The emergence of the this compound scaffold as a valuable component in the design of a potent fluoroquinolone conjugate against multidrug-resistant staphylococci is a promising development in the fight against antibiotic resistance.[1][2] While the standalone activity of this moiety requires dedicated investigation, its successful application in a hybrid molecule highlights its potential to enhance the properties of existing antibiotic classes.
Future research should focus on:
-
Synthesis and evaluation of simple this compound derivatives to determine their intrinsic antibacterial activity and spectrum.
-
Mechanism of action studies to identify the cellular target(s) of these novel compounds.
-
Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and pharmacokinetic properties.
-
In vivo efficacy studies of promising lead compounds in relevant animal models of infection.
References
- Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus. (n.d.).
- In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains. (n.d.).
- Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA). (n.d.).
- Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints. (n.d.).
- Reduced Daptomycin Susceptibility in Clinical MRSA Isolates Showing Vancomycin MIC Creep Phenomenon. (2021). Journal of Clinical and Diagnostic Research.
- Antimicrobial Activity of Ceftaroline Tested against Staphylococci with Reduced Susceptibility to Linezolid, Daptomycin, or Vancomycin from U.S. Hospitals, 2008 to 2011. (n.d.). American Society for Microbiology.
- Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology.
- Murine Models for Staphylococcal Infection. (n.d.).
- Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology.
- Distribution of MICs of linezolid against S. aureus (n = 296) by agar dilution (method A) and broth microdilution (method B). (n.d.).
- A Murine Skin Infection Model Capable of Differentiating the Dermatopathology of Community-Associated MRSA Strain USA300
- MIC distributions of MRSA to ceftaroline, vancomycin, teicoplanin and daptomycin. (2013). North Bristol NHS Trust.
- Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints. (2023). Ethiopian Journal of Health Sciences.
- Vancomycin and linezolid MIC distribution according to different S. aureus phenotype populations (top, MSSA - ResearchGate. (n.d.).
- MRSA Infection Models for Staphylococcus aureus Studies. (n.d.). IBT Bioservices.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
- Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital. (n.d.).
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Intra- and extracellular activity of linezolid against Staphylococcus aureus in vivo and in vitro. (n.d.).
- M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.).
- Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA). (n.d.). Indian Journal of Medical Research.
- Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49. (n.d.). Benchchem.
- Precision of Vancomycin and Daptomycin MICs for Methicillin-Resistant Staphylococcus aureus and Effect of Subculture and Storage. (n.d.).
- Time-Kill Evalu
- Murine Model Imitating Chronic Wound Infections for Evaluation of Antimicrobial Photodynamic Therapy Efficacy. (n.d.).
- ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.).
- Establishment of a Superficial Skin Infection Model in Mice by Using Staphylococcus aureus and Streptococcus pyogenes. (n.d.). American Society for Microbiology.
- Broth Microdilution | MI - Microbiology. (n.d.).
- MIC distribution of vancomycin and linezolid in S. aureus. (n.d.).
- Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific.
- Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds. (n.d.).
- Cell-Based Assays to Identify/Screen Antibiotics Targeting Bacterial DNA Gyrase. (n.d.).
- DNA Gyrase Inhibition Assays Are Necessary To Demonstrate Fluoroquinolone Resistance Secondary to gyrB Mutations in Mycobacterium tuberculosis. (n.d.).
- Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. (2013). PubMed.
- Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. (n.d.). American Society for Microbiology.
- Fluoroquinolone-Gyrase-DNA Complexes. (2013). e-Learning - UNIMIB.
- 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents. (2010). PubMed.
- Antimicrobial Activity of Naphthyridine Derivatives. (n.d.).
- 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid hydroiodide. (n.d.). PubChem.
- 1-Cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid; pyridine-4-carbohydrazide. (n.d.). PubChem.
Sources
- 1. 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. Antimicrobial Activities of Ceftaroline and ME1036 Tested against Clinical Strains of Community-Acquired Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftaroline Susceptibility among Isolates of MRSA: A Comparison of EUCAST and CLSI Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ibtbioservices.com [ibtbioservices.com]
A Comparative In Silico Analysis of 4-(1H-1,2,3-Triazol-1-YL)piperidine Against Known Acetylcholinesterase Inhibitors
A Guide for Computational Drug Discovery
Introduction: The Strategic Fusion of Piperidine and Triazole Scaffolds
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, present in a vast number of FDA-approved drugs due to its favorable physicochemical properties and ability to serve as a versatile synthetic handle.[1][2][3] Similarly, the 1,2,3-triazole moiety, often synthesized via the robust copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is recognized as a privileged structure.[4] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it an attractive component in modern drug design.[5][6][7]
The combination of these two fragments into the 4-(1H-1,2,3-triazol-1-yl)piperidine core presents a compelling starting point for inhibitor design. This guide provides a comprehensive, in-depth comparative docking study of this novel scaffold against the active site of human Acetylcholinesterase (AChE), a critical enzyme implicated in the pathology of Alzheimer's disease.[7][8][9] We will objectively compare its predicted binding affinity and molecular interactions with two well-established, clinically approved AChE inhibitors: Donepezil and Galantamine .
This document is designed for researchers and scientists in drug development, offering not just results, but a transparent, replicable methodology grounded in established computational practices. We will dissect the rationale behind each experimental choice, from target selection to the specifics of the docking protocol, providing a self-validating framework for your own investigations.
Rationale for Target and Comparator Selection
Target Enzyme: Human Acetylcholinesterase (AChE)
The selection of AChE as the biological target is a strategic one. The cholinergic hypothesis posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline associated with Alzheimer's disease.[7] AChE is the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[9] Therefore, inhibiting AChE increases the concentration and duration of action of acetylcholine, offering a validated therapeutic strategy for symptomatic relief. The active site of AChE is a well-characterized, deep, and narrow gorge containing several key regions, including the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), providing a complex and informative binding landscape for in silico analysis.
Comparator Inhibitors: Donepezil and Galantamine
To benchmark the potential of our novel scaffold, we selected two FDA-approved drugs known for their distinct mechanisms and structural features:
-
Donepezil: A potent, non-competitive, piperidine-based inhibitor that uniquely bridges the CAS and PAS of the AChE active site gorge. Its clinical efficacy and well-understood binding mode make it the gold standard for comparison.
-
Galantamine: A reversible, competitive inhibitor with a different, more compact structure. Its inclusion provides a broader comparative context, helping to elucidate whether the novel scaffold shares binding characteristics with different classes of known inhibitors.
Detailed Experimental Protocol: A Step-by-Step Docking Workflow
The following protocol outlines a robust and validated workflow for performing molecular docking studies. The causality behind each step is explained to ensure scientific integrity and reproducibility.
1. Hardware and Software
-
Software:
-
Molecular Docking: AutoDock Vina 1.2.3
-
Protein Preparation: UCSF Chimera 1.16, AutoDockTools 1.5.7
-
Ligand Preparation: ChemDraw 22.0, Avogadro 1.2.0
-
Visualization: PyMOL 2.5, BIOVIA Discovery Studio Visualizer
-
-
Hardware: Standard workstation with a multi-core processor (e.g., Intel Core i7/i9 or AMD Ryzen 7/9) and a minimum of 16 GB RAM is sufficient for these calculations.
2. Receptor Preparation (Human AChE)
-
Step 1: Crystal Structure Retrieval: Download the 3D crystal structure of human AChE co-crystallized with Donepezil from the Protein Data Bank (PDB). For this study, we selected PDB ID: 4EY7 . The choice of a co-crystallized structure is critical as it provides an experimentally validated conformation of the active site.
-
Step 2: Initial Cleaning: Load the PDB file into UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and any secondary ligand molecules not relevant to the active site. Retain the protein chains and the primary inhibitor (Donepezil) for validation purposes.
-
Step 3: Protonation and Charge Assignment: Use AutoDockTools to add polar hydrogen atoms to the protein structure. This step is paramount for accurately calculating electrostatic and hydrogen bonding interactions. Assign Gasteiger charges, a standard and effective method for distributing partial charges across the molecule.
-
Step 4: File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
3. Ligand Preparation
-
Step 1: 2D Structure Generation: Draw the 2D structures of this compound, Donepezil, and Galantamine using ChemDraw.
-
Step 2: 2D to 3D Conversion and Energy Minimization: Convert the 2D structures to 3D using Avogadro. Perform an initial energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, sterically favorable starting conformation, which is crucial for efficient docking.
-
Step 3: Final Preparation: Load the energy-minimized ligands into AutoDockTools. Define the rotatable bonds, which allows the docking algorithm to explore conformational flexibility. Assign Gasteiger charges and save each ligand in the PDBQT format.
4. Docking Protocol and Validation
-
Step 1: Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. To ensure a focused and relevant search, the grid box was centered on the bound conformation of the co-crystallized Donepezil in the 4EY7 structure. A grid size of 25Å x 25Å x 25Å is typically sufficient to encompass the entire active site gorge.
-
Step 2: Docking Protocol Validation (Re-docking): Before docking the test compounds, a validation step is essential. Dock the extracted Donepezil ligand back into the active site of the prepared AChE receptor. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose. An RMSD value < 2.0 Å confirms that the docking protocol can accurately reproduce the experimentally observed binding mode.
-
Step 3: Molecular Docking Simulation: Perform the docking of the test ligand and comparator inhibitors using AutoDock Vina. Set the exhaustiveness parameter to a minimum of 8 (a higher value increases computational time but also the thoroughness of the search). Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol.
Visual Workflow: Molecular Docking Procedure
The entire computational process can be visualized as a logical workflow, ensuring clarity and reproducibility in the experimental design.
Caption: A flowchart illustrating the key stages of the in silico molecular docking experiment.
Results and Discussion
The molecular docking simulations provided valuable insights into the potential of this compound as an AChE inhibitor. The quantitative results are summarized below for direct comparison.
Table 1: Comparative Docking Performance against Human AChE (PDB: 4EY7)
| Compound | Docking Score (kcal/mol) | Predicted Ki (µM) | Key Interacting Residues (CAS & PAS) | H-Bonds |
| Donepezil (Reference) | -11.5 | 0.003 | Trp86, Tyr337, Phe338 (CAS); Trp286, Tyr341 (PAS) | 1 |
| Galantamine (Reference) | -9.2 | 0.110 | Trp86, Phe338, Ser203, His447 (CAS) | 2 |
| This compound | -7.8 | 1.85 | Trp86, Tyr337 (CAS); Tyr124 (PAS) | 2 |
Analysis of Binding Interactions
-
Donepezil: As expected, the top-ranked pose for Donepezil showed its characteristic dual-binding mode. The indanone moiety forms a crucial pi-pi stacking interaction with Trp86 in the CAS, while the benzyl-piperidine portion extends through the gorge to form hydrophobic interactions with Trp286 in the PAS. This extensive interaction profile accounts for its superior binding affinity.
-
Galantamine: Galantamine binds deeper within the CAS, forming hydrogen bonds with the catalytic triad residues (Ser203, His447) and pi-pi stacking with Trp86. Its interactions are more focused within the catalytic site, reflecting its competitive inhibition mechanism.
-
This compound: Our test compound demonstrated a promising binding mode, positioning itself within the active site gorge. The piperidine ring is predicted to form cation-pi interactions with the aromatic side chain of Trp86, a key residue in the CAS. Critically, the 1,2,3-triazole ring acts as a hydrogen bond acceptor, forming interactions with the hydroxyl group of Tyr337. The nitrogen atoms of the triazole ring are well-positioned to engage in these polar contacts, anchoring the molecule effectively. While its predicted binding affinity is more modest than the approved drugs, its ability to engage key residues in both the CAS and PAS regions highlights its potential as a viable scaffold for further optimization.
Conceptual Diagram: Key Enzyme-Ligand Interactions
This diagram illustrates the logical relationships between a ligand and the key functional sites within the AChE active site gorge.
Caption: Conceptual map of potential non-covalent interactions between an inhibitor and key AChE residues.
Conclusion and Future Directions
This comparative docking study demonstrates that the This compound scaffold possesses the necessary structural features to act as a potential inhibitor of human Acetylcholinesterase. Its predicted binding mode shows engagement with key residues within the enzyme's active site, comparable in nature, though not in magnitude, to established drugs like Donepezil and Galantamine.
The calculated binding affinity, while lower than the reference drugs, is significant for a foundational scaffold and strongly suggests that this molecule is a promising candidate for lead optimization. Future work should focus on two key areas:
-
Structural Elaboration: The synthesis of derivatives with substitutions on the piperidine or triazole rings could enhance binding affinity. For instance, adding a benzyl group to the piperidine nitrogen could extend its reach towards the PAS, mimicking the binding mode of Donepezil.
-
In Vitro Validation: The computational predictions laid out in this guide must be validated through experimental means. Synthesis of the compound followed by in vitro enzymatic assays (e.g., Ellman's assay) is the essential next step to confirm its AChE inhibitory activity and determine its IC50 value.
By providing a transparent and methodologically sound framework, this guide serves as a template for the initial stages of computational drug discovery, enabling researchers to efficiently evaluate and prioritize novel chemical scaffolds for further development.
References
-
Synthesis of 4-(4-(((1H-Benzo[d][4][10][11]triazol-1-yl)oxy)methyl) - MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC - NIH. Available at: [Link]
-
Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds. Available at: [Link]
-
4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC - NIH. Available at: [Link]
-
4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents - PubMed. Available at: [Link]
-
Synthesis, Characterization and Molecular Docking of 1,2,4-Triazole Derivatives as Potential Antimicrobial Agents | Asian Journal of Chemistry. Available at: [Link]
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring - Taylor & Francis Online. Available at: [Link]
-
Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. Available at: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega - ACS Publications. Available at: [Link]
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC - NIH. Available at: [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC - NIH. Available at: [Link]
-
Reported 1,2,3-triazole scaffolds as multi-target enzyme inhibitors. - ResearchGate. Available at: [Link]
-
Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC - PubMed Central. Available at: [Link]
-
Design, synthesis, antifungal evaluation, and molecular docking of novel 1,2,4-triazole derivatives containing oxime ether and cyclopropyl moieties as potential sterol demethylase inhibitors. Available at: [Link]
-
Exploring bi-carbazole-linked triazoles as inhibitors of prolyl endo peptidase via integrated in vitro and in silico study - PubMed Central. Available at: [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Available at: [Link]
-
Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. Available at: [Link]
-
Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A - iris.unina.it. Available at: [Link]
-
Synthesis, identification and molecular docking studies of N-functionalized piperidine derivatives linked to 1,2,3-triazole ring - ResearchGate. Available at: [Link]
-
Densely substituted piperidines as a new class of elastase inhibitors: Synthesis and molecular modeling studies | Request PDF - ResearchGate. Available at: [Link]
-
An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Exploring bi-carbazole-linked triazoles as inhibitors of prolyl endo peptidase via integrated in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-(1H-1,2,3-Triazol-1-YL)piperidine
This document provides a detailed, procedural guide for the safe handling and disposal of 4-(1H-1,2,3-Triazol-1-YL)piperidine. As a specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a foundation of chemical expertise, extrapolating from the known hazard profiles of its core structural motifs—the piperidine ring and the triazole ring—and grounded in authoritative safety standards. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Part 1: Hazard Assessment and Characterization
The first principle of laboratory safety is to understand the potential risks of the materials in use.[1] Lacking a dedicated SDS for this compound, we must assess its hazards by examining its constituent chemical groups. The piperidine moiety is known for its flammability, toxicity, and corrosivity, while triazole derivatives can exhibit acute toxicity and reproductive hazards.[2][3][4][5][6] Consequently, this compound must be handled as a hazardous substance with multiple potential risks.
Table 1: Extrapolated Hazard Profile of this compound
| Hazard Category | Basis for Assessment (Structural Moiety) | Potential GHS Classification & Hazard Statements |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine & Triazole Derivatives | Category 3/4 - H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.[2][3][5][7] |
| Flammability | Piperidine | Category 2 - H225: Highly flammable liquid and vapour.[2][5][7] |
| Skin Corrosion / Irritation | Piperidine | Sub-category 1B - H314: Causes severe skin burns and eye damage.[2][5][7] |
| Serious Eye Damage | Piperidine | Category 1 - H318: Causes serious eye damage.[2][7] |
| Reproductive Toxicity | Triazole Derivatives | Category 1B - H360/H361: May damage fertility or the unborn child.[3][8] |
| Aquatic Hazard | Piperidine | Category 3 - H402: Harmful to aquatic life.[2] |
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Given the extrapolated hazard profile, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of appropriate controls to protect laboratory personnel.[11][12]
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification and Rationale |
|---|---|
| Eye & Face Protection | Chemical safety goggles and a face shield. Required to protect against splashes, which may cause severe eye damage.[5][13] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for integrity before each use. This is critical due to the high potential for dermal toxicity.[5][13] |
| Body Protection | Flame-retardant and chemical-resistant lab coat. A chemical apron is recommended when handling larger quantities.[2][5] |
| Respiratory Protection | Not typically required if work is performed within a properly functioning chemical fume hood. If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[12][13] |
Part 3: Waste Management and Disposal Workflow
The proper disposal of this compound requires a systematic approach, from initial waste generation to final removal by a certified service. The following diagram outlines the decision-making process for handling waste derived from this compound.
Caption: Disposal Decision Workflow
The foundation of compliant disposal is proper waste segregation to prevent hazardous reactions.[14]
-
Dedicate a Waste Stream: Establish a specific, clearly labeled waste container solely for this compound and materials contaminated with it.[15] Do not mix this waste with other chemical streams, particularly strong oxidizing agents, acids, or bases.[14][15]
-
Select Appropriate Containers:
-
Liquid Waste: Use a sealable, chemically compatible container (e.g., glass or high-density polyethylene). Ensure the container is in good condition and has a secure, leak-proof cap.[16]
-
Solid Waste: Collect contaminated items (gloves, weigh paper, pipette tips) in a dedicated, puncture-resistant container lined with a clear plastic bag.[17][18]
-
-
Proper Labeling: All waste containers must be labeled in accordance with Environmental Protection Agency (EPA) regulations.[19] The label must clearly state:
-
Container Management: Keep waste containers closed at all times except when adding waste.[14][21] Do not fill containers beyond 90% capacity to allow for expansion.[21]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[14][19] This area should be cool, well-ventilated, and away from heat or ignition sources.[2][16]
A small spill is defined as one that can be safely managed by trained laboratory personnel without endangering others.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[9]
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate vapors.[9] Restrict access to the area.
-
Don PPE: Before approaching the spill, don the full PPE detailed in Table 2.
-
Contain and Absorb: For small liquid spills, cover gently with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or a commercial chemical sorbent.[4][9][22] Avoid using materials that could react with the compound.
-
Collect Waste: Carefully scoop the absorbed material and any contaminated solids (e.g., broken glass) into the designated solid hazardous waste container using non-sparking tools.[2][23]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Dispose: Seal, label, and store the waste container as described in Protocol 1.
Disposal of bulk quantities or the original product container must be handled with the utmost care.
-
Do Not Attempt Neutralization: Do not attempt to neutralize or chemically treat the neat compound in the laboratory. Such procedures can be dangerous and may violate hazardous waste regulations.
-
Container Integrity: Ensure the original container is securely sealed and not compromised. If the container is damaged, a "lab pack" procedure may be required by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: If the original label is damaged, create a new hazardous waste label as detailed in Protocol 1.
-
Engage a Professional Service: The only acceptable method for disposing of bulk quantities of this compound is through a licensed and certified hazardous waste disposal company.[2][15][24] This service will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[16] The likely final disposal method for this type of organic compound is high-temperature incineration.[3]
Part 4: Regulatory and Compliance Imperatives
All disposal activities must comply with the regulations set forth by key governing bodies. Your institution's EHS department is the primary resource for interpreting and implementing these standards.
-
OSHA (Occupational Safety and Health Administration): The Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[1][12]
-
EPA (Environmental Protection Agency): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave," including generation, transportation, and final disposal.[16] This includes requirements for obtaining an EPA ID number, proper labeling, and adhering to storage time limits.[16][20]
By integrating these expert-derived protocols and authoritative standards into your laboratory's workflow, you can ensure the safe and compliant management of this compound, upholding your commitment to safety and scientific integrity.
References
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S. Department of Labor. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
National Institutes of Health. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]
-
ResearchGate. (2025, August 4). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. mastercontrol.com [mastercontrol.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. orf.od.nih.gov [orf.od.nih.gov]
- 19. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. ethz.ch [ethz.ch]
- 22. carlroth.com [carlroth.com]
- 23. chemos.de [chemos.de]
- 24. peptide.com [peptide.com]
Comprehensive Safety and Handling Guide for 4-(1H-1,2,3-Triazol-1-YL)piperidine
Hazard Assessment: A Synthesis of Piperidine and Triazole Risks
The chemical structure of 4-(1H-1,2,3-Triazol-1-YL)piperidine combines a piperidine ring with a 1,2,3-triazole ring. Therefore, a thorough risk assessment must consider the potential hazards associated with both parent compounds.
Piperidine: This component is well-documented as a hazardous substance. It is a highly flammable liquid and vapor.[1] Piperidine is corrosive and can cause severe skin burns and eye damage.[2][3][4] It is classified as toxic in contact with skin or if inhaled, and harmful if swallowed.[1][2] Inhalation may lead to chemical burns to the respiratory tract and can be fatal in severe cases.[2] Symptoms of exposure can include redness, pain, burns, and even loss of vision in case of eye contact.[4]
Triazole: The hazard profile of triazole derivatives can vary. Some are known to cause skin and serious eye irritation.[5][6] Harmful if swallowed is another potential hazard associated with some triazole compounds.[7] Certain triazoles are also suspected of damaging fertility or the unborn child.[7]
Given the combined nature of this compound, it is prudent to assume a hazard profile that encompasses the risks of both piperidine and potentially hazardous triazoles. Therefore, this compound should be handled as a corrosive, toxic, and potentially flammable substance.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Tightly fitting safety goggles with a face shield (8-inch minimum).[3][5] | Protects against splashes of the corrosive and irritating compound, safeguarding against severe eye damage. |
| Skin | Compatible chemical-resistant gloves (e.g., nitrile, neoprene). A full chemical protective suit or lab coat should be worn.[8][9][10] Protective boots may be necessary depending on the scale of work.[8] | Prevents skin contact with the toxic and corrosive substance, which can cause burns and be absorbed through the skin.[2] |
| Respiratory | A government-approved respirator is necessary, especially when working outside of a fume hood or with powders.[8] | Protects against inhalation of potentially toxic vapors or dust, which can cause respiratory tract irritation and systemic toxicity.[2][11] |
Glove Selection and Use: Always inspect gloves for any signs of degradation before use. Employ proper glove removal techniques to avoid contaminating your skin.[8]
Safe Handling and Operational Plan
Adherence to a strict operational plan is paramount for ensuring a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[12] The sash should be kept as low as possible to act as a physical barrier.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
Procedural Workflow
The following diagram illustrates a safe workflow for handling this compound:
Caption: Safe Handling Workflow for this compound.
General Hygiene and Safety Practices
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Keep containers tightly closed and store in a dry, well-ventilated area.[8][13]
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure or spill, a swift and correct response is crucial.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[4][8] Seek immediate medical attention.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] |
| Skin Contact | Immediately remove all contaminated clothing.[7] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[6][9] Rinse mouth with water.[8][10] Seek immediate medical attention.[7] |
Spill Response
-
Small Spills: For minor spills, absorb with an inert material such as sand or vermiculite and place in a suitable container for disposal.[9]
-
Large Spills: Evacuate the area immediately.[4] Wear a self-contained breathing apparatus and a full chemical protective suit.[9][13] Dike the spill to prevent it from entering drains or waterways.[9]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Containers: Place contaminated materials in clearly labeled, sealed containers.
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[4][8] Do not dispose of down the drain.
Conclusion: A Commitment to Safety
The safe handling of this compound is achievable through a comprehensive understanding of its potential hazards, derived from its piperidine and triazole components. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. This proactive approach to safety is not just a procedural requirement but a core tenet of scientific integrity and professional responsibility.
References
- Penta chemicals. (2024, May 7).
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Cole-Parmer.
- CDH Fine Chemical.
- Sigma-Aldrich. (2025, September 23).
- Carl ROTH. (2025, March 31).
- National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- Carl ROTH. (2024, March 3).
- ChemicalBook. (2025, November 29).
- TCI Chemicals.
- Jubilant Life Sciences Limited.
- PubMed. (2010, May 1). 4-Substituted this compound: novel C7 moieties of fluoroquinolones as antibacterial agents.
- University of Delaware. Trizole Exposure - Environmental Health & Safety.
- Apollo Scientific. Carbonyl-di-(1,2,4-triazole).
- Fisher Scientific. (2010, October 29).
- Castrol. (2020, August 19).
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Trizole Exposure - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 13. msdspds.castrol.com [msdspds.castrol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
